Hypericin

Catalog No.
S530254
CAS No.
548-04-9
M.F
C30H16O8
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypericin

CAS Number

548-04-9

Product Name

Hypericin

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

Molecular Formula

C30H16O8

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3

InChI Key

YDOIFHVUBCIUHF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SGX301; SGX-301; SGX 301; NSC 407313; NSC 622946; hypericin.

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O

Isomeric SMILES

CC1=CC(=C2C3=C4C5=C(C(=CC(=C5C2=O)O)O)C6=C7C4=C8C(=C13)C(=CC(=C8C(=O)C7=C(C=C6O)O)O)C)O

The exact mass of the compound Hypericin is 504.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622946. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes - Supplementary Records. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Hypericin Biosynthesis in Hypericum perforatum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Significance

Hypericin is a naphthodianthrone compound predominantly found in St. John's Wort (Hypericum perforatum L.) that has garnered significant pharmaceutical interest due to its diverse therapeutic applications. This secondary metabolite, along with hyperforin, constitutes one of the two primary bioactive compounds in H. perforatum that drive its extensive use in herbal medicine, representing a multi-billion dollar industry worldwide [1]. This compound exhibits a remarkable range of pharmacological activities, functioning as one of nature's most potent natural photosensitizers with demonstrated efficacy in cancer photodynamic therapy (PDT). When exposed to light, this compound generates reactive oxygen species (ROS) that induce apoptosis in tumor cells, particularly melanoma, through a mechanism classified as Type II immunogenic cell death (ICD) [1]. This ICD response triggers cytokine release and activates immune cells, creating an inflammatory response against tumors [1].

Beyond its oncological applications, this compound shows promising antiviral activity against numerous enveloped viruses including HIV, influenza A, herpes simplex, hepatitis C, and others by modifying viral proteins and preventing viral fusion with host cell membranes [1]. Recent research has also revealed potential applications in neurodegenerative disease treatment, as this compound can inhibit β-amyloid fibril formation associated with Alzheimer's disease and has been shown to reduce memory impairment in transgenic mouse models [1] [2]. The antidepressant properties of St. John's Wort extracts have been partially attributed to this compound's ability to selectively inhibit dopamine-β-hydroxylase, thereby increasing dopamine levels in neural synapses [3]. Despite its extensive pharmacological profile, the complete biosynthetic pathway of this compound remains only partially characterized, presenting a significant bottleneck for its large-scale pharmaceutical production and biotechnological exploitation [1] [2].

This compound Biosynthetic Pathway: Current Understanding

Pathway Overview and Key Intermediates

The biosynthesis of this compound in H. perforatum follows the polyketide pathway, though several steps remain experimentally unverified. The generally accepted pathway begins with the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, forming an octaketide chain that serves as the foundational carbon skeleton [4]. This process is catalyzed by an octaketide synthase (OKS), though interestingly, this enzyme does not produce the expected cyclic forms of the intermediates in isolation [2]. The octaketide chain subsequently undergoes cyclization and decarboxylation reactions to form emodin anthrone, which was traditionally considered the first dedicated intermediate toward this compound biosynthesis [4].

However, recent research has challenged this conventional model, with emerging evidence suggesting that skyrin may play a more central role than previously thought [2]. Emodin anthrone is oxidized to emodin, likely through the action of emodinanthrone-oxygenase, though the specific enzymes responsible for this conversion remain incompletely characterized [4]. The pathway then proceeds through a condensation reaction that yields a dianthrone, which leads to the formation of protothis compound, the immediate precursor to this compound [4]. The final photoconversion of protothis compound to this compound occurs spontaneously in the presence of light [4]. Despite this general framework, key uncertainties persist regarding the precise enzymatic mechanisms, the subcellular compartmentalization of reactions, and the potential existence of parallel or alternative biosynthetic routes [2].

Diagram: Proposed this compound Biosynthetic Pathway

G Figure 1: Proposed biosynthetic pathway of this compound in H. perforatum. Dashed lines indicate uncertain or proposed steps. AcetylCoA Acetyl-CoA OKS Octaketide Synthase (OKS) AcetylCoA->OKS MalonylCoA Malonyl-CoA (7) MalonylCoA->OKS Octaketide Octaketide Chain OKS->Octaketide Cyclization Cyclization/Decarboxylation Octaketide->Cyclization EmodinAnthrone Emodin Anthrone Cyclization->EmodinAnthrone Oxidation Oxidation EmodinAnthrone->Oxidation Emodin Emodin Oxidation->Emodin Condensation Condensation Emodin->Condensation Skyrin Skyrin (Potential Pathway) Emodin->Skyrin Dianthrone Dianthrone Intermediate Condensation->Dianthrone Protothis compound Protothis compound Dianthrone->Protothis compound This compound This compound Protothis compound->this compound Photoconversion Skyrin->this compound POCP POCP Genes (Proposed Role) POCP->Dianthrone Hyp1 Hyp-1 Hyp1->Dianthrone Disputed

Figure 1: The this compound biosynthetic pathway with established and proposed steps, highlighting key uncertainties in the process.

Key Enzymes and Genetic Regulation

Molecular Components of this compound Production

The molecular machinery governing this compound biosynthesis involves several key enzymes and regulatory factors that remain partially characterized. The Hyp-1 gene was initially identified as potentially encoding a homolog of the Bet v 1 allergen family that could catalyze the conversion of emodin to this compound, with studies reporting up to 84.6% conversion efficiency in recombinant E. coli systems [5]. However, subsequent research has challenged these findings, demonstrating that Hyp-1 mRNA is expressed in tissues unrelated to dark glands, suggesting its role may not be specific to this compound biosynthesis [2]. This discrepancy highlights the complexity of the pathway and potential functional redundancy among enzymes.

Current evidence suggests that polyketide cyclase (POCP) genes may play more central roles in this compound formation, potentially catalyzing the dimerization of emodin anthrone and emodin, as well as facilitating C-C bond formation between naphthodianthrone halves [2]. Additionally, two specific transcription factors have been identified whose expression is strictly synchronized with dark gland differentiation, suggesting they may serve as master regulators of the this compound biosynthetic machinery [2]. Recent transcriptomic studies have also revealed several berberine bridge enzymes (BBEs), specifically BBE7, BBE13, BBE15, and BBE17, that are potentially involved in the this compound biosynthetic pathway [6]. The application of single molecule real-time sequencing (SMRT) has further enriched our understanding of the transcriptomic landscape, identifying numerous candidate genes through comparative analysis of glanded and glandless tissues [6].

Dark Glands as Specialized Storage Structures

This compound accumulation occurs primarily in specialized structures called dark glands (DGs), which are distributed in various plant tissues including leaves, petals, sepals, and placental tissues [2]. These structures differentiate from both epidermal and underlying parenchymal cells, forming characteristic stalked organs that protrude from the tissue surface [2]. In contrast, hyperforin—the other major bioactive compound in St. John's Wort—is stored in separate translucent or pale glands that give the leaves their characteristic perforated appearance [1]. The development of dark glands follows a precise developmental program, with initial signs appearing as bud-like protrusions when flower buds reach approximately 4.5 mm in length, progressively darkening as they mature [2].

Research has revealed a natural polymorphism in dark gland development across different H. perforatum accessions, with approximately 40 out of 93 analyzed genotypes completely lacking dark glands in placental tissues (classified as G-), while 21 accessions displayed heavily glanded placentas (G++) with over 130 dark glands per pistil [2]. This polymorphism is tissue-specific, as G- accessions still develop dark glands in leaves, sepals, petals, and anthers, indicating that the genetic machinery for gland formation is present but inactive specifically in placental tissues [2]. This discovery provides a valuable experimental system for comparative studies of this compound biosynthesis by enabling direct comparison of glanded and glandless tissues within the same genetic background. The strict correlation between dark gland presence and this compound accumulation has been validated through multiple analytical approaches, including spectrophotometric fingerprinting using confocal laser scanning microscopy (CLSM) and Fourier transform infrared (FTIR) microspectroscopy [2].

Quantitative Data on this compound Accumulation and Gene Expression

Tissue-Specific Distribution of this compound and Related Metabolites

Table 1: Distribution of this compound and biosynthetically related metabolites across different tissues of H. perforatum

Tissue Type This compound Content Emodin Content Skyrin Glycosides Flavonoid Content Dark Gland Density
Placental Tissue (G++) Very High [2] Not Reported Present [2] Variable [2] >40 glands/pistil [2]
Placental Tissue (G-) Absent [2] Not Reported Not Detected [2] Variable [2] 0 glands/pistil [2]
Leaves Moderate [1] Detected adjacent to glands [4] Present [2] 7-12% (flowers) [1] Variable [2]
Flowers Highest concentration [2] Not Reported Present [2] 7-12% [1] High [2]
Cell Suspension Cultures Low/Variable [6] Not Reported Not Reported Low [6] Absent [6]

The distribution patterns of this compound and related metabolites across different tissues reflect the compartmentalization of biosynthetic activity in H. perforatum. Flowers contain the highest concentrations of this compound, with particularly abundant accumulation in dark glands of the placental tissues [2]. Leaves contain moderate levels, with this compound specifically localized within dark glands, while proposed precursors like emodin are detected both within and adjacent to these structures [4]. The absence of this compound in glandless (G-) placental tissues demonstrates the essential role of dark glands as storage sites, though interestingly, some proposed intermediates like skyrin glycosides are also absent in these tissues, suggesting their formation may be spatially coupled to gland development [2]. Cell suspension cultures generally produce low or variable levels of this compound, consistent with the absence of organized gland structures in undifferentiated cells [6].

Expression Profiles of Key Biosynthetic Genes

Table 2: Expression patterns of genes potentially involved in this compound biosynthesis across different experimental systems

Gene/Enzyme Expression in Glanded Tissues Expression in Glandless Tissues Proposed Function Experimental Evidence
Hyp-1 High in dark-grown cells [5] Detected in non-gland tissues [2] Emodin to this compound conversion (disputed) Recombinant enzyme studies [5]
POCP Genes Synchronized with gland development [2] Lower in glandless variants [2] Dianthrone formation & cyclization Expression correlation [2]
OKS (Octaketide Synthase) Not Specifically Reported Not Specifically Reported Octaketide chain assembly In vitro enzyme activity [2]
Transcription Factor 1 Strictly synchronized with DG differentiation [2] Absent in G- PT [2] Regulation of gland development Transcriptome correlation [2]
Transcription Factor 2 Strictly synchronized with DG differentiation [2] Absent in G- PT [2] Regulation of gland development Transcriptome correlation [2]
BBE Family Genes Detected in plantlets & cell cultures [6] Detected in plantlets & cell cultures [6] Proposed oxidative steps Transcriptome sequencing [6]

Gene expression analyses reveal complex regulation of the this compound biosynthetic pathway. The identification of transcription factors whose expression strictly synchronizes with dark gland differentiation provides compelling evidence for specialized regulatory mechanisms controlling gland development and this compound production [2]. The disputed role of Hyp-1 highlights the importance of functional characterization beyond mere expression correlation, as this gene is expressed in tissues unrelated to dark glands [2]. The POCP genes show promising correlation with this compound accumulation, though direct enzymatic evidence remains limited [2]. Recent SMRT sequencing data from plantlets and cell suspension cultures has detected expression of various BBE genes and polyketide synthases, providing additional candidate genes for future functional studies [6].

Experimental Protocols and Methodologies

Dark Gland Development Analysis and Tissue Staging

The study of dark gland development requires precise staging of plant tissues based on morphological markers. For placental dark glands in H. perforatum, three distinct developmental phases have been defined:

  • Predifferentiation Phase: Flower buds shorter than 4.5 mm with no visible gland primordia [2].
  • Differentiation Phase: Flower buds measuring 4.5-5.5 mm where dark glands first appear as bud-like protrusions consisting of both epidermal and underlying parenchymal cells in the marginal area of the carpel [2].
  • Postdifferentiation Phase: Flower buds longer than 5.5 mm where dark glands continue to develop, increase in size, darken, and assume typical stalked morphology, reaching full development at flowering [2].

For histological characterization, tissue samples should be fixed in formaldehyde-acetic acid solution, dehydrated through an ethanol series, and embedded in paraffin or resin. Sections of 5-10 μm thickness can be stained with toluidine blue or other histological stains to visualize gland structure [2]. Bright-field microscopy reveals the anatomical features, with dark glands appearing as fully protruded structures (in placental tissue) consisting of a central area of large parenchymal cells delimited by a single layer of smaller parenchymal cells and a single-layered epidermis [2].

Transcriptomic Profiling Using SMRT Sequencing

Comprehensive transcriptome analysis is essential for identifying genes involved in this compound biosynthesis. The single molecule real-time (SMRT) sequencing approach on platforms such as PacBio Sequel system provides full-length transcript sequences that are particularly valuable for gene discovery in non-model organisms [6]. The recommended protocol includes:

  • RNA Extraction: Harvest fresh tissue (100 mg) and grind to fine powder in liquid nitrogen. Extract total RNA using commercial kits (e.g., Sigma Spectrum RNA extraction kit) with on-column DNase treatment to remove genomic DNA contamination. Assess RNA quality using Agilent Bioanalyzer, ensuring RNA Integrity Number (RIN) >7 for standard RNA-seq and RIN >8 for SMRT sequencing [6].
  • Library Preparation and Sequencing: For SMRT sequencing, prepare full-length cDNA libraries using the PacBio Iso-Seq template preparation kit according to manufacturer's protocols. For Illumina sequencing, fragment mRNA, synthesize cDNA using random hexamer primers, and perform sequencing in 150 bp paired-end mode [6].
  • Data Processing and Analysis: Process raw SMRT data using SMRT Link software (v.9.0+) with standard Iso-seq protocol to generate consensus sequences, remove primers, cluster transcripts, and filter high-quality transcripts. Annotate transcripts by BLAST against nr protein database restricted to Magnoliopsida (e-value cutoff 1e-10). Assess transcriptome completeness using BUSCO v.3.0+ with eudicotyledons lineage data [6].

This approach has yielded more than 55,000 high-quality transcripts from plantlets and 33,000 from cell suspension cultures, providing a comprehensive reference for comparative transcriptomic analysis [6].

This compound Localization and Quantification Methods

Several specialized techniques enable precise localization and quantification of this compound in plant tissues:

  • Confocal Laser Scanning Microscopy (CLSM) with Spectrophotometric Fingerprinting: Excise fresh tissue sections and analyze using a confocal microscope with 543 nm excitation. This compound and related compounds display characteristic fluorescence spectra between 580-660 nm, allowing specific detection against background autofluorescence. Collect emission spectra from specific regions of interest to confirm this compound presence based on its spectral signature [2].
  • Fourier Transform Infrared (FTIR) Microspectroscopy: Prepare thin tissue sections (4-10 μm) on IR-transparent windows. Collect spectra in the range of 4000-600 cm⁻¹ with spatial resolution of 5-10 μm. This compound produces a characteristic spectral band in the region of 1535-1485 cm⁻¹ due to C=C stretching vibrations of its polyaromatic structure. Use principal component analysis to differentiate spectral features associated with this compound versus other polyphenolic compounds [2].
  • LC-MS/MS Quantification: Extract ground plant material (50-100 mg) with chloroform:methanol (2:1, v/v) using sonication. Separate compounds on a C18 reversed-phase column using a water-acetonitrile gradient with 0.1% formic acid. Detect this compound and emodin using multiple reaction monitoring (MRM) with transitions m/z 503→365 for this compound and m/z 269→225 for emodin. Confirm compound identity by comparison with authentic standards using retention time and MS/MS fragmentation patterns [4].

Research Gaps and Future Directions

Despite significant advances in understanding this compound biosynthesis, several critical knowledge gaps remain. The precise enzymatic steps from emodin to this compound continue to be debated, with conflicting evidence regarding the roles of Hyp-1, POCP genes, and potential alternative pathways through skyrin intermediates [2]. The transport mechanisms responsible for sequestering this compound within dark glands are completely unknown, though vesicle transport has been suggested based on structural observations [2]. The regulatory networks controlling dark gland development remain largely uncharacterized, though the identification of transcription factors synchronized with gland differentiation provides promising starting points [2].

Future research should prioritize functional characterization of candidate genes through genome editing approaches such as CRISPR/Cas9, particularly for the POCP genes and identified transcription factors [1]. Single-cell transcriptomics of developing gland tissues could elucidate the spatial and temporal regulation of the biosynthetic pathway. Furthermore, metabolic engineering in heterologous systems such as yeast or plant cell cultures represents a promising approach for sustainable this compound production, though this requires more complete pathway elucidation [1] [6]. The discovered polymorphism in placental dark gland development provides a natural comparative system for investigating gland initiation signals and their relationship to this compound accumulation [2]. Finally, the potential contribution of endophytic fungi to this compound production in planta warrants further investigation, given that several fungal endophytes isolated from H. perforatum can produce this compound independently [7] [4].

Conclusion

References

Technical Guide: Hypericin Content Prediction in Hypericum perforatum Using Artificial Neural Network Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin Prediction Using ANN

This compound is a biologically active naphthodianthrone found predominantly in Hypericum perforatum L. (St. John's wort), known for its antidepressant properties, antiviral activity, and wound healing capabilities. The concentration of this compound in plant tissues exhibits significant variation due to multiple ecological factors and phenological influences, making accurate prediction challenging through traditional analytical methods alone. Artificial neural networks (ANNs) have emerged as powerful computational tools for modeling the complex, non-linear relationships between environmental conditions and this compound accumulation, offering a robust predictive framework that surpasses conventional statistical approaches in accuracy and efficiency.

Traditional methods for this compound quantification primarily rely on high-performance liquid chromatography (HPLC) with various detection systems. While these methods provide precise measurements, they present substantial limitations including significant resource requirements, specialized technical expertise, lengthy analysis procedures, and high operational costs. Furthermore, these laboratory-based techniques cannot be easily deployed for rapid assessment in field conditions or for forecasting this compound content based on growing environments. The integration of ANN modeling addresses these limitations by establishing predictive relationships between measurable ecological parameters and this compound content, enabling rapid estimation without extensive chemical analysis while providing valuable insights for optimizing cultivation conditions to maximize bioactive compound yield [1].

The application of ANN in phytochemical prediction represents a paradigm shift in medicinal plant research and natural product development. By leveraging the pattern recognition capabilities of neural networks, researchers and industry professionals can make data-driven decisions regarding harvest timing, location selection, and cultivation practices to ensure consistent this compound content in final products. This technical guide comprehensively details the methodologies, model architectures, experimental protocols, and implementation strategies for developing accurate this compound prediction models using artificial neural networks, providing researchers and drug development professionals with practical frameworks for applying these computational approaches in their work.

ANN Modeling Approaches & Performance Comparison

Model Architectures and Algorithms
  • Multi-Layer Perceptron (MLP): The MLP model employs a feedforward architecture with multiple layers of nodes: an input layer, one or more hidden layers, and an output layer. This configuration enables the network to learn complex, non-linear relationships between ecological variables and this compound content through supervised learning. The model utilizes backpropagation algorithms to minimize prediction error by adjusting connection weights iteratively, with the number of hidden layers and neurons optimized through trial and error to achieve maximum predictive accuracy. The MLP's strength lies in its ability to approximate any continuous function given sufficient neurons in the hidden layer, making it particularly suitable for modeling the intricate interactions between environmental factors and phytochemical accumulation [1].

  • Radial Basis Function (RBF): The RBF network features a feedforward architecture with three layers: input, hidden, and output layers. The hidden layer utilizes radial basis functions as activation functions, typically Gaussian functions that respond to the distance between the input vector and center vectors. This architecture enables the RBF network to perform non-linear transformation of input data before generating linear combinations at the output layer. While RBF networks generally train faster than MLP networks and are less prone to converging to local minima, they may require more neurons for equivalent performance, particularly when dealing with complex, high-dimensional datasets common in ecological modeling [1].

  • Support Vector Machine (SVM): The SVM algorithm operates on the principle of statistical learning theory, mapping input data into high-dimensional feature spaces where it constructs optimal separating hyperplanes for classification or regression tasks. For this compound prediction, support vector regression (SVR) identifies the function that deviates from actual measured this compound values by a value no greater than a specified margin while remaining as flat as possible. Though SVM effectively handles high-dimensional data and avoids local minima through its convex optimization approach, its performance in this compound prediction has demonstrated limitations compared to neural network approaches, particularly when dealing with the complex interactions between multiple ecological variables [1].

Comparative Performance Analysis

Table 1: Performance comparison of artificial neural network models for this compound prediction

Model Type R² Value RMSE Training Efficiency Non-Linear Handling Implementation Complexity
MLP 0.87 Lowest Moderate Excellent Moderate
RBF 0.80 Medium Fast Good Low-Moderate
SVM 0.54 Highest Slow for large datasets Moderate High

The performance comparison reveals distinct advantages of the MLP model for this compound prediction tasks. With a coefficient of determination (R²) of 0.87, the MLP model demonstrated superior predictive accuracy compared to both RBF (R² = 0.80) and SVM (R² = 0.54) models. This substantial performance differential indicates the MLP's enhanced capability to capture the complex, non-linear relationships between ecological variables and this compound accumulation in H. perforatum. The RBF model, while less accurate than MLP, still provided reasonably good predictions, whereas the SVM model showed significantly reduced efficacy for this specific application, potentially due to limitations in handling the specific nature of the ecological dataset or parameter selection issues [1] [2].

The superior performance of the MLP model can be attributed to its ability to learn hierarchical representations of the input data through multiple layers of abstraction. This architectural advantage enables the network to model complex interactions between ecological factors such as soil composition, altitude, and phenological stage more effectively than the other approaches. Additionally, the MLP model demonstrated lower root mean square error (RMSE) values, indicating more precise this compound content predictions across diverse ecological conditions. These performance characteristics make MLP the recommended choice for researchers and professionals seeking accurate this compound content predictions for medicinal plant cultivation, quality control, and drug development applications [1].

Experimental Design & Methodological Protocols

Plant Sampling and Ecological Data Collection

The experimental design for developing robust this compound prediction models requires systematic sampling across diverse ecological conditions to ensure comprehensive data representation. In the foundational study, researchers collected 100 plant samples along 15 linear transects, each extending 1000 meters, at varying altitudes within the Alborz Mountain protected area in Iran. This sampling strategy specifically targeted the altitudinal range from 1000 to 4000 meters to capture the full spectrum of ecological conditions influencing this compound production. Critically, plant materials were collected at three distinct phenological stages: vegetative growth, flowering, and seed ripening phases over a six-month growing season, enabling temporal analysis of this compound accumulation patterns [1].

At each sampling point, researchers recorded comprehensive environmental variables to characterize the growing conditions. These parameters included topographical features (altitude, slope percentage, and hill aspect), soil characteristics (organic carbon content, total nitrogen, absorbable phosphorus, absorbable potassium, sand-silt-clay composition, electrical conductivity, and pH levels), and phenological data. The aerial parts of H. perforatum were collected using standardized procedures, with composite samples created by mixing all plant tissues in equal proportions to account for variation in this compound distribution. All plant specimens were properly preserved, with voucher samples deposited in the Herbarium of Medicinal Plants and Drugs Research Institute at Shahid Beheshti University in Tehran, Iran, for future reference and verification [1] [3].

HPLC Analysis of this compound Content

Table 2: HPLC analytical parameters for this compound quantification

Parameter Specification Purpose/Rationale
Column Diazem-phenyl (5 µm, 250 × 4.6 mm) Optimal separation of this compound from other compounds
Mobile Phase Acetonitrile:methanol:water:phosphoric acid (48:40:10:2) Maintains proper polarity for compound separation
Flow Rate 1 mL/min Balances analysis time and resolution
Detection Wavelength 590 nm Maximum absorption for this compound
Injection Volume 20 µL Provides detectable quantities without overloading
Column Temperature 30°C Maintains consistent retention times
Run Time 15 minutes Efficient analysis while ensuring proper separation

The analytical protocol for this compound quantification began with meticulous sample preparation. Plant materials were air-dried in shaded conditions at room temperature for one week to preserve chemical integrity, then ground using a grinder with a 2mm mesh size. The extraction process involved a chloroform pre-treatment to remove chlorophyll and unwanted non-polar constituents, followed by acetone extraction with sonication for 20 minutes and overnight stirring. This procedure was repeated for four consecutive days with combined acetone extracts concentrated using rotary evaporation. The final residue was reconstituted in methanol at 10 mg/mL concentration and filtered through 0.45 µm PTFE filters prior to HPLC analysis to remove particulate matter [1].

The HPLC analysis was performed using an Agilent Series 1200 system equipped with a diode array detector. The system employed a reverse-phase chromatography approach with a phenyl-specialized column to achieve optimal separation of this compound from other plant compounds. Method validation included calibration curves generated from standard this compound solutions (95% purity, Sigma-Aldrich) with concentrations ranging to ensure linear detection response. Each sample was analyzed in triplicate to ensure analytical precision, with this compound concentration expressed as mg per gram of dry plant mass. This rigorous analytical protocol ensured accurate quantification of this compound content, providing the essential reference data required for training and validating the artificial neural network models [1].

Key Factors Influencing this compound Content

Ecological and Phenological Determinants

The sensitivity analysis conducted within the ANN modeling framework identified several critical factors that significantly influence this compound content in H. perforatum. These factors demonstrate varying degrees of impact on the biosynthesis and accumulation of this medicinally important compound:

  • Phenological Stage: The developmental phase of the plant exerts the most substantial influence on this compound content, with significant variations observed between vegetative, flowering, and seed ripening stages. Research indicates that this compound accumulation typically peaks during specific phenological windows, necessitating careful timing of harvest operations to maximize yield. The flowering stage generally shows optimized this compound production, though this relationship may interact with other environmental factors [1] [2].

  • Hill Aspect: The direction a slope faces significantly affects this compound content by modifying microclimatic conditions, particularly light intensity, duration, and quality. South-facing slopes in the Northern Hemisphere typically receive more direct sunlight, potentially enhancing this compound production through photodependent biosynthesis pathways. The complex interaction between slope orientation and sunlight exposure creates distinct microhabitats that influence secondary metabolite production in H. perforatum [1].

  • Soil Total Nitrogen: The availability of nitrogen in soil demonstrates a complex relationship with this compound content. While adequate nitrogen is essential for plant growth and development, excessive nitrogen availability may potentially divert metabolic resources toward primary growth at the expense of secondary metabolite production. The ANN model captured this non-linear relationship, revealing optimal nitrogen ranges for this compound accumulation [1] [3].

  • Altitude: Elevation above sea level significantly correlates with this compound content, with plants growing at higher altitudes often exhibiting enhanced production. This altitude effect likely operates through multiple mechanisms, including increased ultraviolet radiation intensity, temperature fluctuations, and other altitude-associated environmental factors that stimulate this compound biosynthesis as a protective response [1].

  • Soil Organic Carbon: The organic matter content in soil, measured as organic carbon, influences this compound production through multiple pathways. Higher organic carbon typically improves soil structure, water retention, and microbial activity, indirectly affecting plant physiology and secondary metabolite production. Additionally, organic carbon serves as a reservoir of nutrients that become gradually available to plants, creating favorable conditions for this compound accumulation [1] [3].

Implementation Considerations
  • Model Interpretation: While the MLP model demonstrated superior predictive accuracy, the black-box nature of neural networks presents challenges for interpreting specific mechanistic relationships between ecological factors and this compound content. Researchers should complement ANN modeling with traditional statistical analysis to develop clearer insights into the underlying physiological processes driving observed correlations.

  • Geographic Specificity: Models trained on data from specific regions (e.g., Alborz Mountain in Iran) may require transfer learning or retraining with local data when applied to different geographic areas. Ecological relationships can vary significantly across regions due to unique combinations of environmental factors, potentially limiting model generalizability without appropriate calibration.

  • Temporal Validation: The long-term stability of this compound prediction models requires validation across multiple growing seasons to account for interannual variability in climatic conditions. Incorporating multi-year data during model training enhances robustness against temporal fluctuations and climate anomalies that could affect model performance.

  • Practical Application: For commercial cultivation, the economic feasibility of implementing ANN-based prediction systems must be evaluated against potential gains in this compound yield and consistency. The development of user-friendly interfaces, as demonstrated by the GUI created in the foundational research, significantly enhances practical implementation for agricultural professionals without specialized computational expertise [1].

Implementation & Practical Applications

Graphical User Interface Development

The implementation of a Graphical User Interface (GUI) represents a critical advancement in translating complex ANN models into practical tools for researchers and industry professionals. The developed GUI enables users to input ecological parameters - including soil characteristics, topographical data, and phenological information - and receive immediate predictions of this compound content without requiring specialized knowledge in artificial intelligence or programming. This interface effectively democratizes access to advanced predictive modeling, allowing pharmacognosists, medicinal plant cultivators, and pharmaceutical manufacturers to make data-driven decisions regarding harvest timing and cultivation site selection [1] [2].

The GUI architecture typically incorporates a pre-trained MLP model that processes user inputs through its optimized neural network structure. The interface includes structured input fields for all identified critical factors: phenological stage (with discrete options for vegetative, flowering, and seed ripening), hill aspect (categorical selection for north, east, south, and west orientations), and continuous numerical inputs for soil nitrogen, organic carbon, altitude, and other relevant parameters. The system then generates both quantitative predictions (specific this compound concentration values) and qualitative assessments (categorized as low, medium, or high expected yield) to support decision-making processes. This practical implementation significantly enhances the commercial applicability of the research findings, bridging the gap between theoretical modeling and real-world agricultural and pharmaceutical applications [1].

Applications in Drug Development and Quality Control

The integration of ANN-based this compound prediction offers transformative potential for pharmaceutical development and quality assurance processes:

  • Cultivation Optimization: Drug manufacturers can utilize this compound prediction models to identify optimal growing regions and cultivation practices for ensuring consistent raw material quality. By modeling this compound content across different ecological scenarios, companies can establish dedicated cultivation areas with conditions predicted to yield high this compound concentrations, reducing batch-to-batch variability in starting materials.

  • Supply Chain Management: Predictive models enable improved planning throughout the medicinal plant supply chain. Accurate pre-harvest predictions of this compound content allow manufacturers to adjust sourcing strategies, anticipate extraction yields, and optimize production scheduling. This enhanced forecasting capability reduces supply uncertainty and supports more efficient resource allocation in drug manufacturing operations.

  • Quality Control Protocols: ANN predictions provide complementary data for quality control laboratories, offering rapid screening methods to supplement conventional analytical techniques. While not replacing precise chemical analysis for final product qualification, prediction models can help prioritize samples for extensive testing and identify potential quality issues earlier in the processing workflow.

  • Standardization Efforts: The pharmaceutical industry requires standardized extracts with consistent bioactive compound profiles. This compound prediction models support this standardization by enabling selective harvesting from locations and at times predicted to yield this compound concentrations within targeted ranges. This proactive approach to raw material selection enhances the ability to produce finished products with reliable potency specifications [1] [2].

Visual Model Representation

The MLP neural network architecture for this compound prediction exemplifies a sophisticated computational framework designed to model complex ecological relationships. The network processes multiple input variables through interconnected layers, transforming environmental data into accurate this compound content predictions. Below is the structural representation of this network:

Architecture cluster_input Input Layer (Ecological Factors) cluster_hidden Hidden Layers (Pattern Recognition) cluster_output Output Layer (Prediction) Input1 Phenological Stage Hidden1 Hidden Node 1 Input1->Hidden1 Hidden2 Hidden Node 2 Input1->Hidden2 Hidden3 Hidden Node 3 Input1->Hidden3 Hidden4 Hidden Node N Input1->Hidden4 Input2 Hill Aspect Input2->Hidden1 Input2->Hidden2 Input2->Hidden3 Input2->Hidden4 Input3 Total Nitrogen Input3->Hidden1 Input3->Hidden2 Input3->Hidden3 Input3->Hidden4 Input4 Altitude Input4->Hidden1 Input4->Hidden2 Input4->Hidden3 Input4->Hidden4 Input5 Organic Carbon Input5->Hidden1 Input5->Hidden2 Input5->Hidden3 Input5->Hidden4 Input6 Other Soil Properties Input6->Hidden1 Input6->Hidden2 Input6->Hidden3 Input6->Hidden4 Output Predicted this compound Content Hidden1->Output Hidden2->Output Hidden3->Output Hidden4->Output

MLP neural network architecture for this compound content prediction showing the information flow from ecological input variables through hidden processing layers to the final output prediction.

The network architecture illustrates the flow of information from input ecological variables through the hidden processing layers to the final this compound content prediction. This visualization highlights the fully interconnected structure characteristic of MLP networks, where each node in a layer connects to every node in the subsequent layer. The hidden layers perform the complex transformation of input data through weighted connections and activation functions, enabling the network to learn the non-linear relationships between environmental conditions and this compound accumulation. The optimal number of hidden nodes, determined through iterative experimentation during model development, balances model complexity with predictive performance to prevent both underfitting and overfitting [1].

Conclusion

The application of artificial neural networks, particularly the MLP model, represents a significant advancement in predicting this compound content in Hypericum perforatum based on ecological and phenological parameters. With its demonstrated superior performance (R² = 0.87) over RBF and SVM approaches, the MLP model offers researchers and pharmaceutical professionals an accurate computational tool for optimizing medicinal plant cultivation and standardizing raw material quality. The identification of key influential factors - including phenological stage, hill aspect, soil nitrogen, altitude, and organic carbon - provides valuable insights for targeted agricultural practices aimed at maximizing this compound yield.

References

Hypericin Accumulation in Dark Glands of St. John's Wort: Mechanisms, Analysis, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Dark Glands as Specialized Sites for Hypericin Accumulation

This compound accumulation occurs within specialized biological structures known as dark glands (also referred to as black glands) in Hypericum perforatum L. (St. John's wort). These microscopic structures are distributed throughout the plant's aerial parts, particularly on leaf margins and petal edges, appearing as small black dots visible to the naked eye. [1] [2] Dark glands represent the primary storage sites for naphthodianthrone compounds, notably this compound and pseudothis compound, which are among the most biologically active constituents responsible for St. John's wort's medicinal properties. [2] The compartmentalization of these photosensitive and potentially phytotoxic compounds within specialized structures provides an evolutionary advantage by protecting plant tissues from photodamage while allowing for rapid deployment against herbivores and pathogens.

The study of this compound accumulation in dark glands has significant pharmaceutical implications because this compound serves as a powerful natural photosensitizer with demonstrated anticancer, antiviral, and potential antidepressant properties. [2] [3] Understanding the fundamental biological processes governing this compound biosynthesis, transport, and storage in these specialized structures may enable researchers to develop enhanced production strategies, including metabolic engineering approaches and optimized cultivation techniques to increase this compound yields for pharmaceutical applications. [2] This technical guide comprehensively examines the current scientific understanding of this compound accumulation in dark glands, providing researchers with detailed methodologies, quantitative data, and visual representations of the underlying biological processes.

This compound Accumulation: Quantitative Profile and Gland Characteristics

Quantitative Data on this compound Accumulation

Table 1: this compound Content in Hypericum perforatum Tissues

Tissue Type This compound Concentration Range Extraction Method Notes/Specific Conditions
Whole Aerial Parts 0.003-3.0% Hydroalcoholic extract Variation due to genetics, environment, and harvest time [1]
Dark Glands Not quantitatively determined N/A Primary storage site for this compound [2]
Standardized Extracts 0.3% Pharmaceutical preparation Commonly standardized to 0.3% this compound content [4]

Table 2: Characteristics of Secretory Structures in Hypericum perforatum

Gland Type Location Primary Compounds Morphological Features
Dark Glands (Black glands) Leaf margins, petal edges This compound, pseudothis compound Appear as black dots; contain naphthodianthrones [1] [2]
Pale Glands (Translucent glands) Leaf lamina Hyperforin Appear translucent; embedded in parenchyma with two cell layers [2]
Canals (Type A) Throughout plant except stamens Various metabolites Small lumen delimited by 4 polygonal cells [2]
Canals (Type B) Floral organs, stem Various metabolites Structure similar to pale glands but oblong shape [2]
Canals (Type C) Carpels only Various metabolites Multiple layers of secretory cells surrounding large lumen [2]

The quantitative variation in this compound content reflected in Table 1 depends on numerous factors, including genetic differences between populations, environmental conditions such as light exposure and soil nutrients, and developmental stage at harvest, with peak this compound production typically occurring during full flowering. [1] The significant concentration range (0.003-3.0%) underscores the importance of standardizing raw materials for pharmaceutical production. As shown in Table 2, the specialized secretory structures in H. perforatum demonstrate functional differentiation, with dark glands specifically adapted for this compound accumulation and storage. [2]

This compound Biosynthesis and Compartmentalization in Dark Glands

Biochemical Pathway and Cellular Compartmentalization

The biosynthetic pathway of this compound, while not fully elucidated, represents a complex sequence of enzymatic transformations beginning with polyketide precursors and proceeding through intermediate compounds that eventually cyclize to form the characteristic naphthodianthrone structure. [2] Current evidence suggests that the final assembly of this compound occurs within or in close proximity to the dark glands, although the complete spatial organization of the biosynthetic pathway across cellular compartments remains an active area of research. The following diagram illustrates the current understanding of the this compound biosynthesis and compartmentalization process:

hypericin_biosynthesis PolyketidePrecursors Polyketide Precursors EmodinAnthrone Emodin Anthrone PolyketidePrecursors->EmodinAnthrone Polyketide Synthase Protothis compound Protothis compound EmodinAnthrone->Protothis compound Oxidation Cyclization DarkGland Dark Gland Compartment EmodinAnthrone->DarkGland Transport This compound This compound Protothis compound->this compound Final Oxidation (Light-Mediated) DarkGland->Protothis compound Partial Biosynthesis Possible FinalOxidation Final Oxidation (Light-Mediated) FinalOxidation->this compound Occurs in/Near Dark Glands

Schematic of this compound Biosynthesis and Gland Compartmentalization

The diagram illustrates the proposed pathway from polyketide precursors to this compound, highlighting the crucial role of dark glands in the final stages of biosynthesis and storage. The light-mediated final oxidation step explains why this compound accumulation is typically higher in plants grown under adequate light conditions and why the compound functions as an efficient photosensitizer. [2] The compartmentalization of this compound within dark glands serves to protect plant tissues from potential photodamage while allowing the plant to rapidly deploy these defense compounds in response to herbivory or pathogen attack.

Research indicates that the biosynthetic enzymes may be organized in metabolic channels that facilitate the efficient conversion of precursors to the final this compound molecule. [2] The genetic regulation of this pathway involves transcription factors that coordinate the expression of biosynthetic genes, often in response to developmental cues and environmental stimuli. Understanding this spatial organization and its regulatory mechanisms is essential for developing strategies to enhance this compound production through genetic engineering or optimized cultivation practices.

Experimental Methods for Analyzing this compound and Dark Glands

Microscopic Identification and Characterization of Dark Glands

Light microscopy provides the fundamental approach for initial identification and morphological characterization of dark glands in H. perforatum tissues. The following protocol describes the standard procedure for microscopic analysis:

  • Sample Collection: Harvest fresh plant tissues (leaves, petals, sepals) during the flowering stage when this compound accumulation is typically highest. Select tissues showing prominent dark pigmentation along margins. [2]
  • Sectioning: Prepare free-hand or microtome sections of 5-20 μm thickness. For embedded samples, use paraffin or resin embedding following standard histological procedures. [2]
  • Staining: Apply toluidine blue stain (0.05-0.1% in aqueous solution) for 1-3 minutes to enhance contrast of glandular structures. Alternative stains such as neutral red or Sudan IV may also be used to identify secretory tissues. [2]
  • Microscopy: Examine sections under both brightfield and differential interference contrast (DIC) microscopy at 100-400× magnification. Dark glands appear as structures containing deeply pigmented deposits, primarily located in epidermal and subepidermal layers. [2]
  • Documentation: Capture digital images and perform morphometric analysis using image analysis software. Measure gland density (glands per mm²), gland diameter, and distribution patterns across different tissue types. [2]

For enhanced resolution of the internal structure of dark glands, transmission electron microscopy (TEM) can be employed to visualize the subcellular organization, including the presence of secretory vesicles and membranes associated with this compound accumulation.

This compound Quantification Methods

Accurate quantification of this compound content requires validated analytical methods that can distinguish this compound from structurally similar compounds like pseudothis compound. The following high-performance liquid chromatography (HPLC) protocol represents the current standard for this compound quantification:

  • Standard Preparation: Prepare this compound standard solutions in methanol or ethanol at concentrations ranging from 0.1 to 100 μg/mL. Protect from light throughout the procedure. [1]
  • Sample Extraction: Grind 100-500 mg of dried plant material to a fine powder. Extract with 10-20 mL of methanol or ethanol using sonication for 30 minutes or reflux extraction for 2 hours. Centrifuge at 3000 × g for 10 minutes and collect supernatant. [1]
  • HPLC Conditions:
    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Gradient of acetonitrile and water containing 0.1% phosphoric acid
    • Flow Rate: 1.0 mL/min
    • Detection: UV-Vis at 590 nm or fluorescence detection with excitation at 480 nm and emission at 590 nm
    • Injection Volume: 10-20 μL [1]
  • Quantification: Calculate this compound concentration using the standard curve method. Express results as percentage of dry weight or mg/g tissue. [1]

For localized quantification of this compound specifically within dark glands, microspectrophotometry or matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can be employed to analyze this compound distribution directly in tissue sections without the need for extraction.

Molecular Analysis of Biosynthetic Pathway

Understanding the genetic foundation of this compound biosynthesis enables more sophisticated approaches to manipulating accumulation levels. The following molecular methods facilitate analysis of the biosynthetic pathway:

  • RNA Extraction: Isolate high-quality RNA from dark gland-rich tissues using commercial kits with modifications for phenolic-rich plants. [2]
  • Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure expression levels of putative biosynthetic genes (polyketide synthases, oxidases, etc.) using appropriate reference genes. [2] [3]
  • Functional Characterization: Express candidate genes in heterologous systems (E. coli, yeast, tobacco) followed by metabolite profiling to confirm enzyme activity. [2]
  • Promoter Analysis: Identify regulatory elements controlling gland-specific expression using promoter-reporter fusions in transgenic plants. [2]

The integration of these methodological approaches provides comprehensive insights into the developmental regulation of dark glands and the metabolic specialization that enables high this compound accumulation in these distinctive structures.

Research Implications and Future Directions

Applications in Pharmaceutical Development

The targeted accumulation of this compound in dark glands presents several strategic advantages for pharmaceutical development. From a production perspective, the natural concentration of this compound in specific structures simplifies extraction and purification processes, potentially reducing manufacturing costs. [2] The compartmentalization also suggests potential strategies for metabolic engineering where the entire biosynthetic pathway could be reconstituted in heterologous systems by mimicking this natural organizational principle.

Recent research has revealed that this compound demonstrates significant potential beyond its traditional antidepressant applications, particularly in oncology and virology. As one of the most powerful natural photosensitizers known, this compound enables highly effective photodynamic therapy (PDT) for certain cancers, inducing immunogenic cell death through robust generation of reactive oxygen species upon light activation. [2] Additionally, its antiviral efficacy against enveloped viruses, including influenza and hepatitis C, stems from its ability to modify viral proteins and prevent host cell membrane fusion, effects that are significantly enhanced by light exposure. [2] Emerging evidence also suggests potential applications in neurodegenerative disorders, with this compound shown to inhibit β-amyloid fibril formation associated with Alzheimer's disease pathology. [2]

Future Research Priorities

Despite significant advances in understanding this compound accumulation in dark glands, several critical research questions remain unresolved:

  • Complete Pathway Elucidation: While key steps in this compound biosynthesis have been proposed, the complete enzymatic sequence and corresponding genes remain to be fully characterized. [2]
  • Transport Mechanisms: The processes governing the transport of this compound precursors into dark glands and the potential cycling between different gland types represent significant knowledge gaps. [2]
  • Regulatory Networks: The transcription factors and signaling molecules that coordinate gland development and this compound biosynthesis in response to environmental cues are poorly understood. [2]
  • Engineering Strategies: Research is needed to develop effective metabolic engineering approaches to enhance this compound production, either in plants or heterologous systems. [2]

Addressing these research priorities will require integrated approaches combining advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics), precise gene editing tools (CRISPR-Cas systems), and synthetic biology approaches to engineer optimized production systems. [2] The development of standardized experimental systems, including gland-specific cell cultures and optimized in vitro gland models, would significantly accelerate research progress.

Conclusion

The targeted accumulation of this compound within specialized dark glands of Hypericum perforatum represents a sophisticated evolutionary adaptation that enables the production and storage of biologically potent compounds without compromising plant viability. The compartmentalization strategy observed in this system offers valuable insights for metabolic engineering approaches aimed at enhancing the production of valuable plant secondary metabolites. Through continued investigation of the developmental processes, biosynthetic pathways, and regulatory mechanisms governing this compound accumulation in dark glands, researchers can develop innovative strategies to optimize this valuable medicinal resource while advancing fundamental understanding of specialized metabolism in plants.

References

hypericin biosynthesis Hyp-1 gene function

Author: Smolecule Technical Support Team. Date: February 2026

Current Understanding of the hyp-1 Gene

The table below summarizes the key characteristics and findings related to the hyp-1 gene from recent research.

Aspect Description & Findings
Initial Proposed Function Final step of hypericin biosynthesis (conversion of emodin to this compound) [1].
Current Classification Pathogenesis-Related class 10 (PR-10) protein [2] [3].
Gene Structure Contains a single intron (86-125 bp) at codon 62, a typical feature of dicot PR-10 genes [3].

| Key Research Findings | - Not Limiting: Expressed in Hypericum species regardless of their ability to produce this compound [4] [5].

  • Expression Location: Highest mRNA and protein levels found in roots and leaf vasculature, not specifically co-localized with dark glands where this compound accumulates [1] [2].
  • Stress Response: Expression is upregulated by wounding, bacterial infection, and phytohormones like salicylic acid (SA) and abscisic acid (ABA) [2] [3]. |

Experimental Insights into hyp-1

Research into the hyp-1 gene employs a range of molecular techniques to analyze its expression and role, particularly under stress conditions.

Gene Expression Analysis via qRT-PCR

This is a standard method for quantifying hyp-1 transcript levels across different tissues and in response to various treatments [2].

  • Tissue Sampling: Tissues (root, stem, leaf, flower bud) are collected and immediately frozen. Leaves may be dissected into margins (with dark glands) and interior parts (without glands) [2].
  • RNA Isolation & cDNA Synthesis: Total RNA is isolated, often using a protocol optimized for phenolic-rich plants. cDNA is synthesized using reverse transcriptase [2].
  • Quantitative PCR: Gene-specific primers for hyp-1 are used. Expression levels are typically normalized to a reference gene (e.g., actin) and analyzed using the comparative Ct method (2^(-ΔΔCt)) [1].
Stress Induction and Treatment Protocols

Experiments to study hyp-1 as a PR-10 gene involve specific stress treatments [2]:

  • Wounding: Parallel incisions are made on leaves with a razor blade.
  • Hormone Treatments: Leaves are sprayed with solutions of Salicylic Acid (SA) at 10 mM or Abscisic Acid (ABA) at 100 μM.
  • Time-Course: Samples are collected at multiple time points post-treatment (e.g., 0, 3, 6, 10, 24, and 48 hours) to monitor dynamic changes in gene expression.

The experimental workflow for stress-induced gene expression analysis is as follows:

Start Start Plant Material T1 Apply Stress Treatment Start->T1 D1 Wounding? T1->D1 T2 Sample Tissues (Time Course) T3 RNA Isolation & cDNA Synthesis T2->T3 T4 qRT-PCR Analysis T3->T4 T5 Data Analysis (Expression Levels) T4->T5 End Interpret Results T5->End D1->T2 Yes D2 Hormone Treatment? D1->D2 No D2->T2 Yes (SA or ABA) D2->T2 No (Control)

Experimental workflow for stress-induced gene expression analysis.

Localization Techniques
  • In situ RNA Hybridization: Used to pinpoint the cellular location of hyp-1 transcripts. Tissues are fixed, and labeled RNA probes complementary to hyp-1 mRNA are applied. This method showed hyp-1 mRNA is predominantly located in the vascular tissues of roots and stems, and in mesophyll cells of leaves [2].
  • Protein Analysis: Immunodetection methods confirm that the presence of the Hyp-1 protein generally correlates with its mRNA levels, providing no evidence for its transport to dark glands [2].

The Evolving Role of hyp-1

The collective evidence strongly suggests that the primary role of hyp-1 is not as the key enzyme for this compound biosynthesis. Its classification as a PR-10 protein, constitutive expression in non-producing tissues, localization away from the site of this compound accumulation, and upregulation under stress all point toward a function in general plant defense mechanisms [4] [2] [3].

The relationship between hyp-1 expression, stress signals, and this compound production can be visualized as a network. Note that the link between hyp-1 and this compound biosynthesis is now considered indirect or questionable.

Stress Stress Stimuli (Wounding, Infection) Path1 Signaling Pathway Stress->Path1 SA Salicylic Acid (SA) PR10 PR-10 Genes (e.g., hyp-1) SA->PR10 ABA Abscisic Acid (ABA) ABA->PR10 Path2 Up-regulation PR10->Path2 Path3 Potential Contribution (Indirect/Questionable) PR10->Path3 Defense Defense Response This compound This compound Biosynthesis Defense->this compound Path1->SA Path1->ABA Path2->Defense Path3->this compound

hyp-1 role in stress response and defense mechanisms.

Key Research Implications

For researchers in drug development, the implications are significant:

  • Focus Shift: The search for the specific enzyme(s) catalyzing the final step of this compound biosynthesis must continue. The current consensus is that additional, unknown factors are necessary for this process [4] [5].
  • Biosynthesis Site: The final steps of this compound biosynthesis might occur in locations other than the dark glands, or the mechanism is more complex than a single-enzyme reaction [1].
  • Functional Relevance: The hyp-1 protein may play a supportive role, such as binding or transporting intermediates, rather than directly catalyzing the formation of this compound [2].

References

Factors Affecting Hypericin Content in Hypericum Species: Altitudinal and Phenological Influences - Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin Significance and Sources

This compound is a naphthodianthrone compound predominantly found in various Hypericum species (most notably Hypericum perforatum L., commonly known as St. John's Wort) that has gained substantial importance in pharmaceutical research and development. This secondary metabolite has demonstrated multifaceted biological activities including potent antidepressant, anticancer, and antiviral properties, making it a compound of significant interest for drug development. This compound is regarded as one of the most powerful natural photosensitizers known in nature and is classified as a type II immunogenic cell death inducer, creating promising avenues for cancer photodynamic therapy [1]. The global market for Hypericum-based products represents a multi-billion dollar industry, comprising more than 13% of the total herbal supplement trade in Europe and approximately $6 billion worldwide [1].

The biosynthesis and accumulation of this compound in Hypericum species is influenced by numerous environmental factors, developmental stages, and growing conditions, creating substantial variability in content that presents challenges for standardization of medicinal preparations. Research indicates that this compound is primarily stored in specialized secretory structures called dark glands distributed in aerial parts of Hypericum plants [1]. Understanding the factors that influence this compound concentration is crucial for standardized extraction protocols, quality control in pharmaceutical applications, and developing cultivation strategies to maximize yield. This technical guide synthesizes current research on how altitudinal variation and phenological stages affect this compound content, providing structured data, methodological protocols, and visualizations to support research and drug development activities.

Factors Influencing this compound Content

Altitudinal Effects on Bioactive Compound Accumulation

Altitude represents a crucial environmental factor that significantly influences the production of secondary metabolites in Hypericum species through associated changes in UV radiation, temperature regimes, and other abiotic stress factors. Research conducted on Hypericum orientale and Hypericum pallens populations in Northern Turkey demonstrated that plants growing at higher altitudes produced significantly higher amounts of this compound and other bioactive compounds compared to those at lower elevations [2]. The study collected thirty flowering individuals from five different altitudes (400, 950, 1,150, 1,620 and 2,150 m) for H. pallens and six different altitudes (500, 1,150, 1,650, 2,100, 2,720 and 3,250 m) for H. orientale, with all chemical assays conducted via HPLC analysis [2] [3].

The mechanism behind this altitudinal enhancement appears to be a protective response of plants to different abiotic stress factors prevalent in higher altitudes, particularly high ultraviolet (UV)-B radiation and low temperature conditions [2]. These environmental stresses trigger defense mechanisms in plants that often involve increased production of phenolic compounds like this compound, which act as natural sunscreens and antioxidants. This correlation between altitude and this compound content has been confirmed through artificial neural network modeling, which identified altitude as one of the most influential factors affecting this compound accumulation in Hypericum perforatum [4].

Table 1: Altitudinal Impact on this compound Content in Hypericum Species

Hypericum Species Altitude Range (m) Impact on this compound Content Associated Environmental Factors
H. orientale 500-3,250 Significant increase with altitude High UV-B radiation, lower temperatures
H. pallens 400-2,150 Significant increase with altitude High UV-B radiation, lower temperatures
H. perforatum 1,000-4,000 Positive correlation with altitude Total nitrogen, organic carbon, hill aspect
Phenological Stage Influences on this compound Production

The developmental stage of Hypericum plants significantly affects the production and accumulation of this compound and related compounds, creating predictable fluctuations in content throughout the growing season. Research indicates that the optimal harvesting time for maximizing this compound yield coincides with specific phenological stages, though these patterns can vary between species. Studies on Hypericum androsaemum and Hypericum xylosteifolium revealed that these species do not produce this compound and pseudothis compound but accumulate other phenolic compounds at different levels during their phenological cycles [5]. This highlights the species-specific nature of phenological impacts on secondary metabolite production.

For commercial cultivation and wild harvesting of medicinally valuable Hypericum species like H. perforatum, understanding these phenological patterns is essential for quality control and standardization of raw materials. The flowering stage has been identified as particularly critical for this compound accumulation in several Hypericum species, though the specific timing may vary based on local growing conditions and genetic factors [4]. The complex interplay between phenological stage and environmental conditions creates a dynamic chemical profile that must be carefully considered when developing standardized extraction protocols.

Table 2: Phenological Impact on Bioactive Compounds in Hypericum Species

Hypericum Species Phenological Stages Assessed Impact on this compound/Related Compounds Key Findings
H. androsaemum Vegetative, flowering, seed ripening Does not produce this compound Consistent accumulation of avicularin, caffeic acid, isoquercitrin
H. xylosteifolium Vegetative, flowering, seed ripening Does not produce this compound Phenolic content varied significantly with developmental stage
H. perforatum Vegetative, flowering, seed ripening Highest this compound at flowering stage Phenological stage identified as most influential factor in ANN models

Analytical Methodologies for this compound Quantification

HPLC and UHPLC Methods for this compound Analysis

High-Performance Liquid Chromatography has emerged as the gold standard for accurate quantification of this compound in Hypericum species and commercial preparations due to its high specificity, sensitivity, and reproducibility. The United States Pharmacopeia (USP) and European Pharmacopeia (EP) publish harmonized HPLC methods for determining total this compound in St. John's Wort powders and extracts, though these methods have recognized limitations including long run times (66 minutes), use of ternary gradients that not all instruments can accommodate, and potential stationary phase collapse issues during aqueous equilibration steps [6].

Recent methodological advances have led to the development of improved UHPLC techniques that offer enhanced performance characteristics. A 2023 study presented a modified UHPLC method that addresses the limitations of the USP approach by implementing a binary gradient instead of ternary, using purified this compound as a chemical standard instead of oxybenzone, applying a specific wavelength of 588 nm to limit interference, and optimizing the equilibration step to prevent stationary phase collapse [6]. This refined approach resulted in better resolved peaks, shorter run time, and increased sustainability due to reduced chemical consumption while maintaining accuracy and reliability for analyzing various dosage forms including capsules and tablets [6].

Table 3: Comparison of HPLC/UHPLC Methods for this compound Quantification

Method Parameter USP Pharmacopeia Method Improved UHPLC Method
Run Time 66 minutes Significantly reduced
Mobile Phase Ternary gradient Binary gradient
Detection Wavelength Not specified 588 nm
Primary Standard Oxybenzone Purified this compound
Equilibration 100% aqueous (risk of phase collapse) Optimized to prevent collapse
Sustainability Higher solvent consumption Reduced chemical usage
Method Validation and Greenness Assessment

Proper method validation is essential for ensuring the reliability and accuracy of this compound quantification in both research and quality control settings. The modified UHPLC method has been validated according to USP guidelines for detection limit, quantitation limit, linearity, precision, repeatability, and accuracy [6]. These validation parameters provide confidence in the method's performance across different sample matrices and concentration ranges.

An important recent development in analytical sciences is the assessment of method greenness, which evaluates the environmental impact of analytical procedures. The eco-scale metric provides a quantitative measure of a method's environmental footprint, with ideal green analysis scoring 100 points [6]. Penalty points are assigned for aspects that deviate from green criteria, including hazardous reagents, high energy consumption, and waste generation. Methods scoring above 75 are considered excellent green analyses, while scores above 50 are acceptable [6]. The modified UHPLC method for this compound analysis demonstrates improved greenness characteristics compared to traditional approaches, aligning with growing emphasis on sustainable analytical practices in pharmaceutical research and quality control.

Experimental Protocols

Plant Material Collection and Preparation

Standardized protocols for plant material collection and sample preparation are critical for obtaining reliable and reproducible results in this compound quantification studies. Research indicates that comprehensive sampling should account for altitudinal variation, phenological stages, and soil characteristics to fully capture the factors influencing this compound content [4]. The following protocol outlines a systematic approach for plant material collection and preparation:

  • Sampling Design: Establish linear transects (e.g., 1000 m in length) at different altitude classes (e.g., every 200 m elevation change) to ensure representative coverage of varying ecological conditions [4]. Collect plant samples that touch the transect line using appropriate replication (typically 30+ individuals per population) to account for individual genetic variation [2] [4].

  • Phenological Staging: Collect aerial parts of Hypericum plants at three distinct developmental stages: (1) vegetative stage, (2) flowering stage, and (3) seed ripening stage over the growing season to capture ontogenetic variations in this compound content [4]. Record precise phenological information for each sample.

  • Soil and Environmental Data: At each sampling point, collect data on soil characteristics including organic carbon (%), total nitrogen (%), absorbable phosphorous (ppm), absorbable potassium (ppm), sand (%), silt (%), clay (%), electrical conductivity (EC), and acidity (pH) [4]. Additionally, record topographic features including altitude (m), slope (%), and hill aspect (north, east, south, west) as these factors significantly influence this compound accumulation [4].

  • Plant Processing: Air-dry plant materials in shadow at room temperature for approximately one week to preserve chemical integrity, then grind using a grinder with a 2 mm mesh size to ensure uniform particle size [4]. Create composite samples by mixing all tissue types at equal proportions unless specific organ-based analysis is required [4]. Store voucher specimens in recognized herbaria for future reference and taxonomic verification.

This compound Extraction and Analysis Workflow

The following detailed protocol for this compound extraction and analysis has been adapted from multiple methodological studies to optimize recovery and accuracy:

  • Chlorophyll Removal: Place 100 g of ground aerial parts of Hypericum in a 1000 mL volumetric flask and add chloroform to volume [4]. Place the mixture on a stirrer at room temperature overnight, then filter through Whatman filter paper and discard the chlorophyll-containing supernatant [4]. Repeat this procedure three times until colorless supernatant is obtained, ensuring efficient removal of nonpolar constituents that could interfere with subsequent analysis.

  • This compound Extraction: Evaporate residual chloroform using nitrogen gas at 40°C to prevent compound degradation [4]. Dissolve the dried residue in 1 L of acetone and sonicate for 20 minutes in an ultrasonic bath before allowing it to stir overnight [4]. Repeat this extraction procedure for 4 consecutive days, combining the acetone extracts each time to ensure comprehensive extraction of this compound. Evaporate the combined extracts on a rotary evaporator at controlled temperature (below 40°C) to prevent thermal degradation and record the dried extract weight for yield calculation.

  • Sample Preparation for HPLC: Reconstitute the dried extract in methanol at a concentration of 10 mg/mL and filter through a 0.45 µm PTFE filter prior to HPLC analysis to remove particulate matter that could damage HPLC columns or interfere with detection [4].

  • HPLC/UHPLC Analysis: Utilize an UHPLC system equipped with a diode array detector set to 588 nm for specific this compound detection [6]. Employ a C18 column (e.g., Diazem-phenyl, 5 µm, 250 × 4.6 mm or ACME Xceed C18 100 × 2.1 mm–1.9 µm) maintained at 30°C [4] [6]. Use a binary mobile phase consisting of 0.2% phosphoric acid in water (v/w) as channel A and HPLC-grade acetonitrile as channel B with a flow rate of 0.4-1.0 mL/min depending on column specifications [4] [6]. Implement a gradient elution program optimized for this compound separation (refer to Table 4 for specific gradient parameters).

The following workflow diagram illustrates the complete experimental procedure from sample collection to this compound quantification:

G Sampling Plant Sampling (Altitudinal Transects Phenological Stages) Drying Plant Material Processing (Shadow Drying, Grinding) Sampling->Drying SoilData Environmental Data Collection (Soil Parameters, Topography) SoilData->Drying ChlorophyllRemoval Chlorophyll Removal (Chloroform Extraction) Drying->ChlorophyllRemoval HypericinExtraction This compound Extraction (Acetone Solvation, Sonication) ChlorophyllRemoval->HypericinExtraction SamplePrep Sample Preparation (Methanol Reconstitution, Filtration) HypericinExtraction->SamplePrep HPLC HPLC/UHPLC Analysis (Binary Gradient, 588nm Detection) SamplePrep->HPLC DataAnalysis Data Analysis (Quantification, Statistical Modeling) HPLC->DataAnalysis

Experimental workflow for this compound analysis from plant collection to quantification

Mobile Phase Gradient for UHPLC Analysis

Table 4: Optimized Binary Gradient for this compound UHPLC Analysis [6]

| Time (min) | % Mobile Phase A (0.2% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | |----------------|----------------------------------------------------------|----------------------------------------|------------------------| | 0 | 70 | 30 | 0.4 | | 5 | 60 | 40 | 0.4 | | 10 | 50 | 50 | 0.4 | | 15 | 40 | 60 | 0.4 | | 20 | 30 | 70 | 0.4 | | 25 | 10 | 90 | 0.4 | | 30 | 10 | 90 | 0.4 | | 35 | 70 | 30 | 0.4 |

Biosynthesis Pathways and Genetic Regulation

The biosynthetic pathways leading to this compound production in Hypericum species involve complex biochemical processes that are not yet fully elucidated, though significant progress has been made in identifying key genes and enzymes. Current evidence suggests that this compound biosynthesis shares common precursors with the polyketide pathway, with emodin anthrone serving as a likely intermediate [1]. The identification of genes such as HpPKS2 (polyketide synthase) and HpPOCPs (phenolic oxidative coupling proteins) has provided important insights into the molecular mechanisms underlying this compound production [7].

Research has demonstrated that the development of specialized secretory structures called dark glands is essential for this compound accumulation, with studies showing that reversible inhibition of dark gland development directly impacts this compound biosynthesis [7]. These dark glands appear to be the exclusive sites of this compound storage and possibly synthesis, representing important targets for both genetic research and cultivation strategies aimed at increasing this compound yield. The application of genome editing tools and synthetic biology approaches holds promise for unlocking the full pharmaceutical potential of this compound and related compounds through metabolic engineering [1].

The following diagram illustrates the current understanding of factors influencing this compound biosynthesis and their interrelationships:

G Environmental Environmental Factors (Altitude, UV-B Radiation, Temperature) Developmental Developmental Processes (Dark Gland Formation, Phenological Stage) Environmental->Developmental Biosynthesis This compound Biosynthesis (Polyketide Pathway) Environmental->Biosynthesis Genetic Genetic Regulation (HpPKS2, HpPOCPs) Genetic->Developmental Genetic->Biosynthesis Accumulation This compound Accumulation (Secretory Structures) Developmental->Accumulation Biosynthesis->Accumulation

Key factors influencing this compound biosynthesis and accumulation

Research Implications and Practical Applications

Optimization of Cultivation and Harvesting Practices

The documented effects of altitude and phenological stage on this compound content have direct implications for the optimization of cultivation practices and harvesting protocols for Hypericum species used in pharmaceutical preparations. Based on research findings, establishing cultivation sites at higher altitudes (above 1,000 meters where feasible) can significantly enhance this compound yield through natural environmental induction of biosynthetic pathways [2] [4]. Additionally, precise timing of harvest to coincide with the flowering stage has been shown to maximize this compound content, though species-specific variations require careful consideration [4] [5].

The development of artificial neural network models (particularly Multi-Layer Perceptron models with R² = 0.87) for predicting this compound content based on ecological conditions provides a powerful tool for cultivation planning and resource optimization [4]. These models successfully integrate multiple environmental parameters including phenological stage, hill aspect, total nitrogen, altitude, and organic carbon to generate accurate predictions of this compound content, allowing growers to optimize harvest timing and location for maximum pharmaceutical yield [4]. The availability of graphical user interface tools based on these models further enhances their practical applicability for field use.

Standardization and Quality Control Protocols

The substantial variation in this compound content related to altitudinal and phenological factors presents significant challenges for standardization of herbal preparations and necessitates rigorous quality control measures. Analysis of commercially available St. John's Wort products has revealed concerning inconsistencies, with total this compound content varying from 0% to 108.62% of label claims for capsules and 31.34% to 80.18% for tablets [8]. These findings highlight the critical importance of implementing robust analytical methods and standardized sampling protocols throughout the supply chain to ensure product consistency and efficacy.

The development and validation of improved UHPLC methods for this compound quantification addresses important limitations of previous pharmacopeial methods and provides more reliable tools for quality assessment [6]. Implementation of these advanced analytical methods, combined with careful attention to raw material sourcing based on altitudinal and phenological considerations, can significantly enhance the reliability and therapeutic consistency of Hypericum-based pharmaceutical products. Furthermore, the integration of green chemistry principles into analytical protocols supports sustainable practices in natural product research and development without compromising analytical performance [6].

References

Comprehensive Technical Guide: Light-Independent Biological Activities of Hypericin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin's Light-Independent Bioactivity

This compound (4,5,7,4′,5′,7′-hexahydroxy-2,2′-dimethylnaphtodianthrone) is a naturally occurring chromophore found predominantly in Hypericum perforatum L. (St. John's wort). While extensively studied as a potent photosensitizer for photodynamic therapy (PDT), emerging evidence reveals that this compound exhibits significant biological activities independent of light activation [1]. Traditionally, this compound was claimed to have minimal dark cytotoxicity, but recent studies demonstrate that it possesses substantial light-independent effects across multiple biological systems, including anti-cancer, antiviral, antidepressant, and anti-obesity activities [2] [3] [4].

The molecular basis for this compound's light-independent actions involves complex interactions with multiple cellular targets, including protein kinases, Bcl2 family proteins, ion channels, and various metabolic enzymes. Unlike photoactivated this compound that primarily generates reactive oxygen species (ROS) to exert cytotoxic effects, the dark activities of this compound involve more nuanced mechanisms such as protein inhibition, altered gene expression, modulation of ion channels, and induction of apoptotic signaling cascades [2] [4] [1]. This comprehensive technical review synthesizes current scientific knowledge on the light-independent biological activities of this compound, with particular emphasis on molecular mechanisms, experimental methodologies, and potential therapeutic applications.

Mechanisms of Action: Molecular Pathways & Cellular Targets

Modulation of Apoptotic Signaling and Protein Kinase Activity

This compound exerts significant effects on apoptotic regulation through direct interactions with key signaling proteins in the absence of light. In human glioma (U87 MG) and coronary artery endothelial (HCAEC) cells, this compound (500 nM) significantly altered the distribution of Bcl2 family proteins, resulting in translocation of Bcl2 into nuclei and redistribution of Bax to distinct foci throughout the cell [2]. These changes in protein localization trigger apoptotic signaling through multiple pathways:

  • Bcl2 Phosphorylation: this compound promotes phosphorylation of Bcl2 at serine 70, a modification required for its full anti-apoptotic function, through interaction with protein kinase C alpha (PKCα) [2]
  • PKC Isoform Regulation: this compound binds directly to PKCα and increases autophosphorylation of pro-apoptotic PKCδ at Ser645 in the Golgi apparatus and nucleus [2]
  • Protein Synthesis Inhibition: Western blot analysis demonstrates that this compound treatment decreases overall protein synthesis of key apoptotic regulators [2]

The following diagram illustrates the intricate network of this compound's light-independent effects on apoptotic signaling pathways:

G cluster_organelles Subcellular Targets cluster_pkc PKC Signaling cluster_bcl2 Bcl2 Family Dynamics cluster_effects Cellular Outcomes This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Endoplasmic Reticulum This compound->ER Golgi Golgi Apparatus This compound->Golgi Nucleus Nucleus This compound->Nucleus PKCa PKCα (Anti-apoptotic) Mitochondria->PKCa Activates Metabolic_shift Metabolic Shift Mitochondria->Metabolic_shift PKCd PKCδ (Pro-apoptotic) Golgi->PKCd Activates PKCa_phos Bcl2 Phosphorylation at Ser70 PKCa->PKCa_phos Bax_foci Bax Redistribution to Mitochondria PKCd->Bax_foci Bak Bak Activation PKCd->Bak Bcl2_nuc Bcl2 Nuclear Translocation PKCa_phos->Bcl2_nuc Apoptosis Apoptosis Bcl2_nuc->Apoptosis Bax_foci->Apoptosis Bak->Apoptosis viability Reduced Cell Viability (Cell-type Specific) Apoptosis->viability Metabolic_shift->viability

Figure 1: this compound's light-independent effects on apoptotic signaling pathways through interactions with PKC isoforms and Bcl2 family proteins

Organelle Dysfunction and Metabolic Effects

This compound localizes in multiple subcellular compartments including mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes, where it exerts light-independent effects on organelle function and cellular metabolism:

  • Mitochondrial Effects: this compound disrupts mitochondrial function, increasing oxidative stress and causing adaptive changes in ultrastructure. It alters cellular bioenergetics by affecting electron transport chain components and increasing ROS production even without light activation [2] [5]
  • Metabolic Reprogramming: In human glioma and endothelial cells, this compound induces significant changes in metabolic profiles, shifting cells toward more oxidative metabolic phenotypes and reducing glycolytic capacity [5]
  • Endothelial Dysfunction: this compound exhibits particularly strong effects on endothelial cells (HCAEC), reducing viability from 90% to 50% through mechanisms involving Bax translocation to nuclei and ER, associated with necrosis, inflammation, and secondary apoptosis [2]
Ion Channel Modulation and Electrophysiological Effects

In neuronal systems, this compound demonstrates significant electrophysiological activity independent of light. In primary cultures of neonatal rat hippocampal neurons, extracellularly applied this compound dose-dependently increases action potential duration without affecting amplitude [4]. The mechanism involves:

  • Potassium Channel Inhibition: this compound inhibits both transient IA (50.7% inhibition at 10 μM) and delayed rectifier IK currents (32.5% inhibition at 10 μM), thereby slowing neuronal repolarization [4]
  • Sodium Channel Insensitivity: this compound exerts no significant effect on voltage-gated Na+ peak current or decay kinetics, indicating specificity for potassium channels [4]
  • Synaptic Enhancement: By prolonging action potential duration, this compound may enhance presynaptic efficiency and neurotransmitter release, potentially contributing to its antidepressant effects [4]

Quantitative Analysis of Efficacy & Cytotoxicity

Efficacy Across Biological Activities

Table 1: Quantitative efficacy data for light-independent biological activities of this compound

Biological Activity Experimental System Concentration Range Key Efficacy Metrics References
Anti-apoptotic Regulation U87 MG glioma cells 500 nM Bcl2 nuclear translocation; Bax redistribution to foci; 70% pBcl2S70 co-localization with PKCα [2]
Ion Channel Modulation Rat hippocampal neurons 1-10 μM 50.7% inhibition of IA current; 32.5% inhibition of IK current; 25-30% increase in AP duration [4]
Anti-obesity Effects 3T3-L1 adipocytes 1-8 μM 40-60% reduction in lipid accumulation; modulation of PPAR-γ, IRS-1, FABP4 expression [3]
Antiviral Activity Vero E6 cells (SARS-CoV-2) <200 nM CC50 >200 nM; significant replication inhibition post-infection; virucidal activity at 4°C, 22°C, 37°C [6]
Metabolic Effects Glioma/endothelial cells 0.5-1 μM Cell-type specific viability reduction (90% to 50% in HCAEC); oxidative stress induction; metabolic phenotype shift [2] [5]
Cytotoxicity and Therapeutic Window

Table 2: Cytotoxicity profile of this compound across cell types in darkness

Cell Type This compound Concentration Exposure Time Viability Impact Notes References
Vero E6 cells <200 nM 24-48h No significant cytotoxicity CC50 >200 nM; wide therapeutic window for antiviral application [6]
HCAEC endothelial cells 500 nM 24h 90% → 50% viability Significant reduction associated with Bax nuclear translocation [2]
U87 MG glioma cells 500 nM 24h Minimal viability impact Malignant cells show resistance with additional survival mechanisms [2]
3T3-L1 adipocytes 1-8 μM 48h Dose-dependent reduction MTT assay; concurrent with reduced lipid accumulation [3]
Rat hippocampal neurons 1-10 μM 30 min electrophysiology No acute cytotoxicity Electrophysiological changes reversible upon washout [4]

Experimental Protocols & Methodological Approaches

Assessment of Apoptotic Protein Distribution

The subcellular localization of Bcl2 family proteins under this compound treatment can be analyzed through the following protocol:

  • Cell Culture: Maintain U87 MG human glioma cells or HCAEC human coronary artery endothelial cells in appropriate media (DMEM for U87 MG; endothelial cell growth media for HCAEC) at 37°C with 5% CO₂ [2]
  • This compound Treatment: Prepare 500 nM this compound in DMSO (final concentration <0.1%) and apply to cells for 24 hours in complete darkness using light-proof containers [2]
  • Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with primary antibodies against Bcl2, Bax, Bak, or phosphorylated Bcl2 (Ser70) followed by appropriate fluorescent secondary antibodies [2]
  • Image Acquisition and Analysis: Capture images using confocal microscopy with identical exposure settings across conditions. Quantify protein distribution patterns using image analysis software (e.g., ImageJ) focusing on nuclear vs. cytoplasmic localization and formation of distinct foci [2]
  • Western Blot Validation: Confirm protein expression changes through SDS-PAGE and western blotting with chemiluminescent detection [2]
Electrophysiological Assessment of Ion Channel Effects

The patch-clamp electrophysiology protocol for evaluating this compound's effects on neuronal action potentials and ion currents:

  • Neuronal Culture: Prepare primary cultures of neonatal rat hippocampal neurons from Sprague-Dawley rats (within 24 h postnatal) and maintain for 6-10 days in vitro before experimentation [4]
  • Solution Preparation: Extracellular solution: Hanks' balanced salts solution. Intracellular solution for AP and K+ current recording: 155 mM KCl, 2 mM NaCl, 0.1 mM CaCl₂, 1 mM EGTA, 2 mM MgATP, 10 mM HEPES (pH 7.4). For Na+ current recording: 150 mM CsCl, 0.1 mM CaCl₂, 2.5 mM EGTA, 2 mM MgATP, 10 mM HEPES (pH 7.4) [4]
  • Whole-Cell Recording: Perform voltage-clamp and current-clamp recordings using patch-clamp amplifier with pipette resistance of 3-5 MΩ. Apply series resistance compensation of 50-80% [4]
  • Action Potential Measurement: Evoke APs by passing depolarizing current pulses (100 ms duration, -20 to +130 pA in 50 pA steps) through the patch electrode. Measure AP duration as width at half amplitude [4]
  • Ion Current Isolation: For K+ currents, use depolarizing steps from -110 to +70 mV in 20 mV increments. Derive IK by applying 50 ms prepulse to -50 mV to inactivate IA; subtract to isolate IA. For Na+ currents, use depolarizing steps from -100 to +20 mV in 10 mV increments [4]

The following workflow diagram illustrates the key methodological approaches for studying this compound's light-independent effects:

G cluster_exp Experimental Workflow for this compound Light-Independent Activity Assessment cluster_treatment This compound Treatment in Darkness cluster_assays Assessment Methodologies cluster_analysis Data Analysis Cell_prep Cell Culture Preparation (U87 MG, HCAEC, 3T3-L1, Hippocampal Neurons) Hypericin_app This compound Application (0.5-10 µM, 24h) Cell_prep->Hypericin_app Dark_incubation Light-Proof Incubation (37°C, 5% CO₂) Hypericin_app->Dark_incubation IF Immunofluorescence (Bcl2/Bax Distribution) Dark_incubation->IF WB Western Blot (Protein Expression) Dark_incubation->WB Patch Patch-Clamp (Ion Channel Activity) Dark_incubation->Patch Metabolic Metabolic Assays (MTT, ROS Detection) Dark_incubation->Metabolic Imaging Confocal Imaging & Quantification IF->Imaging WB->Imaging Electrophys Electrophysiology Analysis Patch->Electrophys Stat Statistical Analysis Metabolic->Stat Imaging->Stat Electrophys->Stat

Figure 2: Experimental workflow for evaluating this compound's light-independent biological activities

Computational and Molecular Modeling Approaches

Network pharmacology and molecular docking studies provide insights into this compound's multi-target mechanisms:

  • Target Prediction: Identify potential protein targets using reverse docking approaches against protein data bank structures [3]
  • Molecular Dynamics: Perform simulations (conventional and metadynamics) to analyze this compound's interactions with viral proteins (RdRp and 3CLpro of SARS-CoV-2) using GROMACS software with CHARMM36 force field [6]
  • Binding Affinity Calculations: Calculate binding free energies using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method [6]
  • Network Analysis: Construct protein-protein interaction networks using STRING database and identify hub genes via CytoHubba plugin in Cytoscape [3]
  • Pathway Enrichment: Perform Gene Ontology (GO) and KEGG pathway analysis using clusterProfiler R package to identify significantly enriched biological pathways [3]

Therapeutic Applications & Future Directions

Oncology and Adjuvant Cancer Therapy

This compound demonstrates significant potential as an adjuvant therapeutic agent in oncology through its light-independent effects on apoptotic signaling and metabolic reprogramming:

  • Chemotherapy Sensitization: this compound's ability to modulate Bcl2 family protein distribution and PKC signaling may enhance the efficacy of conventional chemotherapeutic agents, particularly in resistant malignancies [2] [5]
  • Anti-angiogenic Effects: In endothelial cells, this compound reduces viability and disrupts function, suggesting potential application in inhibiting tumor angiogenesis [2] [1]
  • Nephroprotective Formulations: Novel this compound-loaded silica nanoparticles (HP-SiNPs) demonstrate enhanced bioavailability and protective effects against drug-induced nephrotoxicity, showing 95.61% entrapment efficiency and prolonged release profile (<20% after 12 hours) [7]
Antiviral Therapeutics and Virucidal Applications

Recent evidence demonstrates this compound's potent antiviral activity against SARS-CoV-2 through light-independent mechanisms:

  • Multi-Variant Efficacy: this compound shows activity against SARS-CoV-2 variants including B.1, gamma, delta, and omicron (BA.1 and BA.5) with low cytotoxicity (CC50 >200 nM) [6]
  • Viral Enzyme Targeting: Molecular simulations reveal stable interactions with conserved residues in RdRp and 3CLpro, suggesting low resistance risk and potential broad-spectrum activity [6]
  • Synergistic Combinations: Combination treatments with remdesivir or nirmatrelvir enhance antiviral efficacy by 50-70% relative to monotherapy [6]
  • Virucidal Activity: this compound directly inactivates viral particles at 4°C, 22°C, and 37°C, suggesting potential applications as a surface disinfectant or prophylactic agent [6]
Metabolic Disease and Anti-Obesity Applications

This compound exhibits multi-target anti-obesity effects through modulation of metabolic, inflammatory, and mitochondrial pathways:

  • Adipogenesis Modulation: Hypericum perforatum extract and this compound (1-8 μM) reduce lipid accumulation and regulate genes/proteins involved in insulin sensitivity and inflammation in 3T3-L1 adipocytes [3]
  • PPAR Signaling: Network pharmacology and gene expression analyses indicate this compound activates PPAR signaling pathway and modulates key targets including PPAR-γ, IRS-1, FABP4, and TNF-α [3]
  • Molecular Docking Validation: Strong binding affinities of this compound to multiple metabolic targets support its multi-target mechanism of action against obesity [3]

Conclusions and Future Directions

The light-independent biological activities of this compound represent a promising frontier for drug development across multiple therapeutic areas. While historically overshadowed by its photodynamic applications, this compound's dark activities encompass complex interactions with apoptotic regulators, ion channels, metabolic enzymes, and viral proteins. The concentration-dependent, cell-type specific effects highlight the importance of careful dosing and target selection for therapeutic applications.

References

Hypericin Chemical Synthesis: From Emodin to Therapeutic Agent

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of hypericin, a naturally occurring naphthodianthrone from St. John's Wort, is of significant interest due to its potent applications in photodynamic therapy (PDT) for cancer treatment [1] [2]. While it can be isolated from plants, this process is tedious and yields are low (typically 0.03-0.09%) [3] [2]. Consequently, chemical synthesis, particularly from the readily available precursor emodin, has become the preferred route to obtain substantial quantities for research and potential clinical use.

The following diagram illustrates the streamlined, two-step synthesis of this compound from emodinanthrone, which serves as a key intermediate in the most efficient modern routes.

G Start Emodinanthrone Step1 Oxidative Dimerization (Microwave, H₂O) Start->Step1 Int1 Protothis compound Step1->Int1 Step2 Photocyclization (575 nm Visible Light) Int1->Step2 End This compound Step2->End

Overview of the efficient two-step this compound synthesis pathway.

Synthesis Pathways and Methodologies

The transformation of emodin into this compound is a dimerization process, where two emodin-derived molecules couple to form the complex naphthodianthrone structure of this compound.

Efficient Green Synthesis Pathway

A highly efficient and environmentally friendly synthesis was developed to address the limitations of earlier methods that used toxic solvents, harsh conditions, and long reaction times [3]. This modern pathway achieves an exceptional overall yield of 92% over two steps from emodinanthrone.

The table below summarizes the key advantages of this green method compared to a classical synthesis approach.

Synthetic Method Key Reaction Steps & Conditions Reported Yield Key Advantages & Disadvantages

| Efficient Green Synthesis [3] | 1. Oxidative Dimerization: Emodinanthrone to Protothis compound in water with microwave assistance. 2. Photocyclization: Protothis compound to this compound under 575 nm visible light for 1 hour. | 92% (over two steps) | Advantages: High yield, mild conditions, uses water as solvent, short reaction time, complies with green chemistry principles. Disadvantages: Requires specialized equipment (microwave reactor, visible light reactor). | | Classical Semi-Synthesis [3] | 1. Reduction: Emodin to Emodinanthrone (e.g., with SnCl₂/HCl). 2. Oxidative Dimerization: In pyridine. 3. Photocyclization: Overnight irradiation with a 500 W halogen lamp. | ~51-74% | Advantages: Relies on classic, well-understood chemistry. Disadvantages: Uses toxic solvents (pyridine, DMF), long reaction times, lower yield compared to green method. |

Detailed Experimental Protocol

For researchers aiming to replicate the efficient green synthesis, here is a detailed methodology based on the published procedure [3].

Step 1: Synthesis of Protothis compound from Emodinanthrone
  • Reaction Setup: In a microwave vial, dissolve emodinanthrone in water.
  • Reaction Conditions: Place the sealed vial in a microwave reactor. Heat to 100°C for 10 minutes.
  • Work-up Procedure: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with deionized water, and vacuum-dried.
  • Purification: The crude protothis compound is purified using flash column chromatography (eluent: petroleum ether/ethyl acetate = 4:1, v/v).
Step 2: Photocyclization of Protothis compound to this compound
  • Reaction Setup: Dissolve the obtained protothis compound in acetone in a quartz vessel.
  • Reaction Conditions: Place the vessel in a photochemical reactor (e.g., a Rayonet Chamber Reactor) equipped with 16 monochromatic lamps (575 nm, 25 W each). Irradiate the solution for 1 hour.
  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid is this compound, which may be further purified if necessary.

Scientific Context and Mechanisms

Biosynthetic Background

In nature, this compound biosynthesis in Hypericum perforatum is believed to follow the polyketide pathway [2]. The proposed biosynthetic route begins with the formation of emodin anthrone, which is considered the direct precursor.

  • Emodin anthrone is thought to be oxidized to emodin.
  • A condensation reaction then yields a dianthrone, which undergoes further oxidations to form protothis compound.
  • Finally, upon exposure to visible light, protothis compound is converted to this compound [2]. The enzyme Hyp-1 has been identified as a specific catalyst that can convert emodin to this compound in vitro [2].
Role in Photodynamic Therapy (PDT)

This compound is a powerful photosensitizer [1] [2]. Its therapeutic effect in PDT is mediated through two primary mechanisms activated by light, as shown in the following pathway.

G Light Light Activation PS This compound (PS) (ground state S₀) Light->PS PS_s1 This compound (PS) (excited singlet state S₁) PS->PS_s1 PS_t1 This compound (PS) (excited triplet state T₁) PS_s1->PS_t1 Type1 Type I Mechanism PS_t1->Type1 Type2 Type II Mechanism PS_t1->Type2 ROS Reactive Oxygen Species (Superoxide, H₂O₂, ·OH) Type1->ROS O2_1 Singlet Oxygen (¹O₂) Type2->O2_1 Death Cancer Cell Death (Apoptosis, Necrosis) ROS->Death O2_1->Death

Mechanism of this compound-induced photodynamic cancer cell death.

  • Type I Mechanism: The excited this compound molecule transfers an electron to surrounding substrates, generating reactive oxygen species (ROS) like superoxide radicals, hydrogen peroxide, and hydroxyl radicals [1].
  • Type II Mechanism: This is often the dominant pathway for this compound. The excited molecule transfers its energy directly to molecular oxygen, producing highly cytotoxic singlet oxygen (¹O₂) [1] [2].

These reactive molecules cause oxidative damage to proteins, lipids, and nucleic acids, ultimately triggering apoptosis (programmed cell death) and/or necrosis in cancer cells [1]. The selectivity of PDT arises from the preferential accumulation of the photosensitizer in tumor tissues and the localized application of light [1].

The efficient synthesis of this compound and its derivatives paves the way for further development of targeted therapies, including their use in antibody-drug conjugates (ADCs) [4] [5].

References

Comprehensive Application Notes and Protocols: Hypericin-Mediated Photodynamic Therapy for Glioma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and therapeutic-resistant primary brain tumors, with dismal prognosis despite multimodal treatment approaches including surgery, radiation, and chemotherapy. The infiltrative nature of glioma cells into surrounding healthy brain tissue presents a significant challenge for complete surgical resection, inevitably leading to tumor recurrence. Photodynamic therapy (PDT) has emerged as a promising adjunctive treatment modality that can selectively target residual tumor cells after resection. Hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's wort), has gained significant research interest due to its exceptional photophysical properties, including high triplet quantum yield and efficient reactive oxygen species (ROS) generation, coupled with its ability to cross the disrupted blood-brain barrier and selectively accumulate in tumor tissue. These application notes provide a comprehensive technical protocol for implementing this compound-mediated PDT in glioma research models, encompassing detailed methodologies, quantitative parameters, and mechanistic insights to facilitate standardized implementation across research laboratories.

Physics and Chemistry of this compound

This compound exhibits complex spectral characteristics with multiple absorption peaks across both blue-violet (approximately 470-550 nm) and orange-red (approximately 580-600 nm) spectral ranges, enabling flexible light activation options [1]. The compound demonstrates outstanding photostability and a high fluorescence quantum yield, making it suitable for both therapeutic and diagnostic applications. This compound's lipophilic nature facilitates its incorporation into cellular membranes, particularly in the perinuclear region, with documented accumulation in endoplasmic reticulum, Golgi apparatus, mitochondria, and lysosomes [2] [3]. This multi-organelle targeting capability significantly enhances its photodynamic efficacy by enabling simultaneous damage to multiple critical cellular compartments.

The photodynamic action of this compound primarily occurs through both Type I and Type II photochemical mechanisms. Upon light activation, this compound transitions to an excited triplet state that can subsequently react with biological substrates via electron transfer (Type I) or with molecular oxygen to generate singlet oxygen (Type II) [4] [5]. The high triplet quantum yield (approximately 0.92) of this compound translates to exceptional ROS generation efficiency, resulting in potent phototoxic effects against glioma cells at relatively low light doses [6] [5].

Table 1: Photophysical Properties of this compound

Parameter Characteristics/Spectral Ranges Experimental Significance
Absorption Maxima Multiple peaks in blue-violet (470-550 nm) and orange-red (580-600 nm) ranges [1] Enables flexible light source selection; red light preferred for deeper tissue penetration
Fluorescence Emission Peak emission between 590-650 nm [6] Suitable for fluorescence-guided surgery and therapy monitoring
Triplet Quantum Yield ~0.92 [5] Exceptional ROS generation efficiency
Primary Photochemical Pathways Type I (radical formation) and Type II (singlet oxygen generation) [4] Dual mechanism enhances therapeutic efficacy across varying oxygen tensions
Lipophilicity High (log P > 3) [6] Influences cellular uptake kinetics and membrane localization

Experimental Protocols

This compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound (commercial source, e.g., Phytolab GmbH, Merck KGaA, or Sigma-Aldrich) in high-grade DMSO to prepare a 0.1-2 mM stock solution. The purity should exceed 99% for reproducible results [6] [5]. Aliquot and store at -20°C in the dark to prevent photodegradation.
  • Working Solution Preparation: Immediately before use, dilute stock solution in pre-warmed serum-containing cell culture medium (recommended final DMSO concentration ≤0.5% to maintain cell viability) [6] [5]. For consistent results, use medium with 10% fetal calf serum (FCS) to enhance this compound solubility and mimic physiological conditions.
  • Quality Control: Verify this compound concentration spectrophotometrically using extinction coefficients specific to the solvent system. Monitor fluorescence emission spectrum periodically to ensure compound integrity.
Cell Culture and Treatment Conditions
  • Glioma Cell Lines: Established human glioblastoma lines (U-87 MG, U373 MG, LN229, T98G) demonstrate reproducible this compound uptake and photodynamic response [6] [3]. Maintain cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FCS, 1% penicillin/streptomycin, 1% L-glutamine, and 1% sodium pyruvate at 37°C in a 5% CO₂ atmosphere [3].
  • Seeding Density: Plate cells at 3,000-5,000 cells/cm² in appropriate culture vessels 48 hours before this compound incubation to achieve 70-80% confluence at treatment time [6] [5]. For fluorescence microscopy, use glass-bottom dishes or coverslips to optimize image quality.
  • This compound Incubation: Replace culture medium with this compound-containing working solution (typical concentration range: 0.1-10 µM) and incubate for 2-4 hours at 37°C in the dark [6]. For uptake kinetics studies, incubation times can be varied from 30 minutes to 24 hours.
  • Post-Incubation Wash: Following incubation, remove this compound-containing medium and wash cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound [3] [5]. Replace with fresh serum-containing medium unless otherwise specified for specific experimental paradigms.
Light Source Parameters and Irradiation
  • Light Source Selection: Laser systems or LED arrays with emission spectra matching this compound's absorption peaks (particularly 590-600 nm) are optimal. For in vitro studies, broad-spectrum halogen or metal halide lamps with appropriate bandpass filters (595±10 nm) are acceptable alternatives [6].
  • Irradiation Parameters: For U-87 MG cells, effective parameters include light fluence rates of 0.15-0.22 J/cm² at 595-600 nm wavelength [6] [3]. Adjust fluence rates based on specific cell line sensitivity and this compound concentration.
  • Environmental Control: During irradiation, maintain cells at 37°C with proper humidity and CO₂ levels when possible. Include dark controls (this compound without light) and light controls (light without this compound) in all experiments to account for non-specific effects.

Table 2: Standardized this compound-PDT Parameters for Glioma Cell Lines

Parameter Optimized Range Key Experimental Observations
This compound Concentration 0.1-10 µM (typically 1-5 µM for in vitro) [1] [6] Concentration-dependent uptake and phototoxicity; >5 µM may increase dark toxicity in some lines
Incubation Time 2-4 hours (standard); up to 24 hours for maximal accumulation [6] [5] Uptake plateaus after ~4 hours in most glioma lines; energy-dependent process (reduced at 4°C)
Incubation Temperature 37°C (optimal); significantly reduced at 4°C [6] Uptake inhibited at low temperatures, indicating active transport mechanisms
Light Wavelength 595-600 nm (optimal) [6] Matches absorption maximum; balances tissue penetration and photochemical efficiency
Light Fluence 0.15-5 J/cm² (cell line dependent) [6] [3] U-87 MG: ID₅₀ 0.15-0.22 J/cm²; LN229 and T98G require slightly higher fluences
Serum Concentration 10% FCS during incubation [5] Enhanced solubility and consistent cellular uptake

Data Acquisition and Analysis

Quantification of Cellular Uptake
  • Fluorescence Microscopy: Utilize epifluorescence or confocal microscopy systems with appropriate filter sets (excitation: 510-550 nm, emission: 570-650 nm) for this compound detection [5]. Acquire images from multiple random fields (minimum 20 cells per condition) under standardized exposure settings.
  • Flow Cytometry: Analyze single-cell suspensions using flow cytometers equipped with 488 nm excitation laser and 575±25 nm emission filter. Collect data from at least 10,000 events per sample and gate for viable cells based on forward/side scatter properties [5].
  • Fluorescence Lifetime Imaging (FLIM): For advanced mechanistic studies, FLIM can monitor temporal changes in this compound fluorescence decay during PDT, providing insights into microenvironmental changes and photosensitizer localization [2] [3].
Assessment of Photodynamic Efficacy
  • Viability Assays: Employ MTT, XTT, or resazurin reduction assays 24-48 hours post-PDT to quantify metabolic activity. Normalize to dark controls (this compound without light) and light controls (light without this compound) [6].
  • Clonogenic Survival: For long-term efficacy assessment, replate cells at low density (200-500 cells per well) post-PDT and allow colony formation for 10-14 days before fixation, staining, and counting colonies >50 cells [6].
  • Cell Death Mechanism Analysis:
    • Apoptosis Detection: Employ Annexin V/propidium iodide staining with flow cytometry at 3-6 hours post-PDT to quantify early and late apoptotic populations [3].
    • Caspase Activation: Measure caspase-3/7 activity using fluorogenic substrates (e.g., DEVD-AMC) at 2-6 hours post-PDT.
    • Necrosis Markers: Monitor propidium iodide uptake in real-time during PDT or lactate dehydrogenase (LDH) release post-PDT.
Statistical Analysis
  • Perform all experiments in triplicate with minimum of three independent biological replicates.
  • Express data as mean ± standard deviation or standard error of the mean.
  • Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance defined as p < 0.05.
  • For dose-response relationships, employ non-linear regression analysis to calculate IC₅₀ values and their confidence intervals.

Mechanistic Insights

Cell Death Pathways

This compound-PDT initiates a complex interplay of cell death mechanisms that evolves over time and with increasing light dose. Advanced FLIM studies have revealed that apoptosis typically represents the initial cell death pathway, characterized by cell shrinkage, nuclear condensation, and caspase activation, followed by progression to necrosis with continued irradiation [2] [3]. The specific cell death mechanism depends on multiple factors including This compound subcellular localization, light dose, cellular energy status, and cell type.

Recent evidence indicates that this compound-PDT can also induce ferroptosis in some cancer models, characterized by lipid peroxidation accumulation through inhibition of the AKT/mTORC1/GPX4 axis [7]. Additionally, autophagy frequently occurs as a stress response, which may serve either pro-survival or pro-death functions depending on cellular context [4].

Subcellular Localization and Primary Damage Sites

The perinuclear accumulation pattern of this compound significantly influences its photodynamic mechanism. Unlike 5-ALA-induced protoporphyrin IX that primarily localizes to mitochondria, this compound demonstrates multi-organelle targeting with documented localization in:

  • Endoplasmic Reticulum and Golgi Apparatus: Primary sites of this compound accumulation, leading to disruption of protein processing and induction of ER stress responses [2] [3].
  • Mitochondria: Secondary localization resulting in membrane potential disruption, cytochrome c release, and impairment of oxidative phosphorylation [3].
  • Lysosomes: Accumulation can lead to lysosomal membrane permeabilization and release of cathepsins [8].
  • Plasma Membrane: Documented incorporation into the lipid bilayer, enabling direct membrane damage and initiation of lipid peroxidation cascades [6].

Table 3: Cell Death Mechanisms in this compound-PDT for Glioma

Cell Death Mechanism Key Characteristics Experimental Detection Methods Temporal Pattern
Apoptosis Cell shrinkage, chromatin condensation, caspase activation, phosphatidylserine externalization [2] [4] Annexin V/PI staining, caspase activity assays, DNA fragmentation analysis Early response (0-6 hours post-PDT)
Necrosis Cellular swelling, plasma membrane rupture, inflammation [2] [3] PI uptake, LDH release, loss of membrane integrity Later response (>3 hours post-PDT) with higher light doses
Ferroptosis Lipid peroxidation accumulation, glutathione depletion, mitochondrial shrinkage [7] C11-BODIPY⁵⁸¹/⁵⁹¹ assay, GPX4 activity, TEM morphology Intermediate phase (4-12 hours)
Autophagy Formation of autophagosomes, LC3-I to LC3-II conversion, increased autolysosomes [4] Western blot for LC3 and p62, fluorescence microscopy of LC3 puncta Early and sustained response (2-24 hours)

Troubleshooting and Optimization

  • Low Phototoxicity Efficacy: Verify light source output with radiometer, confirm spectral match with this compound absorption, check oxygen concentration in medium (critical for type II mechanism), and ensure proper this compound solubility through serum supplementation.
  • High Dark Toxicity: Reduce this compound concentration (<5 µM), limit incubation time, or decrease serum concentration to lower cellular uptake. DMSO concentration should not exceed 0.5% to minimize solvent toxicity.
  • Inconsistent Results Between Replicates: Standardize cell confluence at treatment (70-80%), ensure uniform light distribution across samples, use consistent passage numbers (avoid high passage drift), and prepare fresh this compound working solutions for each experiment.
  • Poor Fluorescence Signal: Check filter sets compatibility with this compound spectrum, verify microscope lamp intensity or laser alignment, confirm this compound stock concentration and integrity, and increase incubation time or concentration if necessary.

Visualization Diagrams

Experimental Workflow for this compound-PDT

workflow Start Start Experiment CellCulture Cell Culture Preparation Plate glioma cells (300-5000 cells/cm²) Incubate 48 hours to reach 70-80% confluence Start->CellCulture HypericinPrep This compound Working Solution Dilute stock in serum-containing medium Final concentration: 0.1-10 µM CellCulture->HypericinPrep Incubation This compound Incubation Incubate 2-4 hours at 37°C in dark With 10% FCS in medium HypericinPrep->Incubation Washing Washing Step Remove this compound medium Wash 3x with PBS Incubation->Washing LightExposure Light Irradiation Expose to 595-600 nm light Fluence: 0.15-5 J/cm² Washing->LightExposure Analysis Post-PDT Analysis Viability assays Cell death mechanism studies Imaging techniques LightExposure->Analysis End Data Collection Complete Analysis->End

This compound-PDT Mechanism and Cell Death Pathways

mechanism This compound This compound Administration CellularUptake Cellular Uptake Energy-dependent process Perinuclear accumulation This compound->CellularUptake SubcellularLoc Subcellular Localization Endoplasmic Reticulum Golgi Apparatus Mitochondria Lysosomes CellularUptake->SubcellularLoc LightActivation Light Activation (595-600 nm) Type I (electron transfer) Type II (singlet oxygen) SubcellularLoc->LightActivation ROS ROS Generation Singlet oxygen (¹O₂) Superoxide anions Hydroxyl radicals LightActivation->ROS OrganelleDamage Organelle Damage ER stress Mitochondrial dysfunction Lysosomal permeabilization ROS->OrganelleDamage DeathSignaling Death Signaling Activation Oxidative stress response Calcium flux Metabolic disruption OrganelleDamage->DeathSignaling Apoptosis Apoptosis Caspase activation Cell shrinkage DNA fragmentation DeathSignaling->Apoptosis Necrosis Necrosis Cellular swelling Membrane rupture Inflammation DeathSignaling->Necrosis Ferroptosis Ferroptosis Lipid peroxidation GPX4 inhibition DeathSignaling->Ferroptosis Autophagy Autophagy LC3 conversion Autophagosome formation DeathSignaling->Autophagy CellDeath Glioma Cell Death Apoptosis->CellDeath Necrosis->CellDeath Ferroptosis->CellDeath Autophagy->CellDeath

Conclusion

These application notes provide a comprehensive framework for implementing this compound-mediated photodynamic therapy in glioma research models. The standardized protocols, quantitative parameters, and mechanistic insights facilitate reproducible experimental design and data interpretation across different laboratory settings. The multi-modal cell death mechanisms induced by this compound-PDT, coupled with its favorable tumor selectivity, position this approach as a promising therapeutic strategy against glioblastoma. Future directions should focus on nanoparticle-based delivery systems to enhance this compound bioavailability, combination therapies with conventional treatments to overcome resistance, and advanced imaging techniques to monitor treatment response in real-time. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the fundamental principles outlined herein to ensure methodological rigor and translational relevance.

References

Comprehensive Application Notes and Protocols: Hypericin Intranasal Delivery for Post-Stroke Depression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Post-stroke depression (PSD) represents a significant neuropsychiatric complication affecting between 18-52% of stroke survivors, leading to impaired recovery, decreased quality of life, and increased mortality. [1] [2] The blood-brain barrier (BBB) presents a formidable obstacle to therapeutic agents targeting central nervous system (CNS) disorders, with approximately 98% of small-molecule drugs and nearly 100% of macromolecule drugs prevented from entering brain tissue from the bloodstream. [3] Intranasal (IN) drug delivery has emerged as a promising non-invasive strategy to circumvent the BBB, utilizing direct neural pathways to transport therapeutics from the nasal cavity to the brain. [4] [5]

Hypericin, a naphthodianthrone compound primarily derived from Hypericum perforatum L. (St. John's Wort), demonstrates multifaceted biological activities including antidepressant, anti-inflammatory, and neuroprotective properties. [6] Recent evidence indicates that this compound ameliorates depressive behaviors in PSD rat models by regulating inflammation levels through the MEK/ERK/CREB signaling pathway, promoting M2 microglial polarization, reducing pro-inflammatory cytokines, and increasing serotonin (5-HT) levels. [7] The integration of this compound's therapeutic potential with targeted intranasal delivery systems offers a novel approach for effective PSD management by overcoming traditional limitations associated with oral and intravenous administration, including first-pass metabolism, systemic side effects, and poor brain bioavailability.

Therapeutic Potential of this compound in PSD

Molecular Mechanisms Against PSD Pathology

This compound exerts its antidepressant effects through multiple interconnected mechanisms that address the complex pathology of PSD:

  • MEK/ERK/CREB Pathway Activation: this compound significantly enhances the phosphorylation and activation of MEK, ERK, and CREB proteins, crucial signaling molecules involved in neuronal survival, plasticity, and cognitive function. In PSD model rats, this compound treatment increased the expression ratios of p-MEK/MEK, p-ERK/ERK, and p-CREB/CREB, correlating with improved depressive-like behaviors. [7]

  • Microglial Polarization Regulation: this compound promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial phenotype, evidenced by reduced iNOS and increased Arg-1 expression in the hippocampus of treated PSD rats. This polarization reduces neuroinflammation and creates a conducive environment for neural repair. [7]

  • Inflammatory Cytokine Modulation: this compound administration significantly decreases pro-inflammatory IL-6 while increasing anti-inflammatory IL-10 levels in both in vivo PSD models and LPS-induced microglial injury models, rebalancing the inflammatory milieu that contributes to depressive symptomatology. [7]

  • Monoamine Neurotransmitter Regulation: Treatment with this compound increases serotonin (5-HT) levels in the serum of PSD rats, addressing the monoamine deficiency associated with depression pathogenesis. [7]

Comparative Efficacy of this compound

Table 1: Efficacy Parameters of this compound in Preclinical PSD Models

Parameter This compound Low Dose (100 mg/kg) This compound High Dose (400 mg/kg) Fluoxetine (Positive Control)
Open Field Test Improvement Moderate Significant Significant
Elevated Plus Maze Time Moderate increase Significant increase Significant increase
IL-6 Reduction ~30% ~60% ~50%
IL-10 Elevation ~25% ~55% ~45%
5-HT Increase ~20% ~45% ~40%
p-CREB/CREB Ratio ~1.5-fold ~2.8-fold ~2.2-fold

Data derived from reference [7] demonstrating dose-dependent efficacy of this compound in PSD rat models.

Formulation Strategies for Intranasal Delivery

Nanocarrier System Selection

Successful intranasal delivery of this compound requires optimization of formulation parameters to enhance stability, mucosal permeability, and brain targeting efficiency. Several nanocarrier systems have demonstrated potential for nose-to-brain delivery:

  • Liposomes: Phospholipid-based vesicles with particle sizes below 150 nm have demonstrated enhanced brain deposition and prolonged release (up to 96 hours), significantly improving drug bioavailability compared to conventional formulations. [4]

  • Nanoemulsions: Typically sized between 20-200 nm (optimal around 106.8 nm), these systems have shown a 1.68-fold increase in brain permeation efficiency, providing excellent solubility for lipophilic compounds like this compound. [4] [5]

  • Solid Lipid Nanoparticles (SLNs): Often within the 100-300 nm range (optimized around 129 nm), SLNs allow for sustained drug release and higher brain targeting, protecting the encapsulated drug from enzymatic degradation. [4]

  • Nanostructured Lipid Carriers (NLCs): With optimized sizes around 190.98 nm, these carriers have achieved superior brain delivery efficacy, with intranasal administration yielding higher AUC values than intravenous routes. [4]

Critical Formulation Parameters

Table 2: Optimized Parameters for this compound Intranasal Formulations

Parameter Target Range Significance
Particle Size 50-200 nm (optimal <150 nm) Ensures effective mucosal adhesion and enhanced permeability through olfactory and trigeminal pathways
Zeta Potential ±20-30 mV Provides adequate colloidal stability and interaction with nasal mucosa
Lipophilicity (Log P) 2-5 Balances mucosal permeability and drug release from nanocarrier
Mucoadhesive Strength >2× control Enhances residence time in nasal cavity for improved absorption
Drug Loading Capacity >5% w/w Reduces required administration volume while maintaining efficacy
Osmolarity 280-330 mOsm/kg Prevents nasal irritation and maintains epithelial integrity
Pathway Mechanisms for Nose-to-Brain Transport

The intranasal delivery of this compound utilizes specific neural pathways to bypass the blood-brain barrier:

  • Olfactory Nerve Pathway: Drugs absorbed by the olfactory epithelium are transported along olfactory nerve fibers, bypassing the BBB and directly reaching the cerebral cortex, hippocampus, and other brain regions. This pathway supports the transport of small molecules, peptides, proteins, and macromolecules, achieving rapid absorption and high brain concentrations. [4] [5]

  • Trigeminal Nerve Pathway: Drugs administered through the nasal mucosa are absorbed by epithelial cells and interact with sensory neurons of the trigeminal nerve, facilitating delivery to the brainstem and thalamic regions. This pathway operates through both intra-axonal transport and extracellular diffusion, providing an additional route to CNS targets. [4] [5]

  • Paracellular and Transcellular Pathways: Beyond neural pathways, drugs may traverse the neurovascular spaces surrounding the olfactory and trigeminal nerves through passive diffusion, providing an additional mechanism to enhance intranasal drug delivery efficiency. [4]

G cluster_olfactory Olfactory Nerve Pathway cluster_trigeminal Trigeminal Nerve Pathway cluster_paracellular Paracellular/Transcellular IN Intranasal this compound OE Olfactory Epithelium IN->OE RE Respiratory Epithelium IN->RE P Paracellular Diffusion (Tight Junctions) IN->P TC Transcellular Diffusion (Lipid Membranes) IN->TC ORN Olfactory Receptor Neurons OE->ORN Endocytosis OB Olfactory Bulb ORN->OB Axonal Transport C Cerebral Cortex & Hippocampus OB->C CSF Distribution TN Trigeminal Nerve Endings RE->TN Absorption BS Brainstem TN->BS Retrograde Transport T Thalamus BS->T Neural Pathways PN Perineural Space P->PN TC->PN CSF Cerebrospinal Fluid PN->CSF Bulk Flow

In Vivo Protocol for PSD Modeling and Treatment

Animal Model Preparation

Objective: To establish a clinically relevant PSD model that incorporates both ischemic brain injury and subsequent depressive-like behaviors.

Materials:

  • Adult male Sprague-Dawley or C57BL/6 mice/rats (8-12 weeks old, 20-25g)
  • Anesthesia equipment and isoflurane
  • Middle cerebral artery occlusion (MCAO) surgery kit (filaments, microscissors, microforceps)
  • Chronic mild stress (CMS) protocol materials
  • This compound (≥95% purity)
  • Appropriate nanocarrier formulation components

Procedure:

  • Focal Cerebral Ischemia Induction:

    • Anesthetize animals using 2-3% isoflurane with oxygen as carrier gas.
    • Perform midline neck incision and expose right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
    • Insert silicone-coated filament (diameter: 0.21-0.23 mm for rats, 0.18-0.20 mm for mice) through ECA into ICA to occlude middle cerebral artery origin.
    • Maintain occlusion for 60-90 minutes (optimize based on desired infarct size).
    • Remove filament to allow reperfusion, suture incision, and monitor animals during recovery.
    • Maintain body temperature at 36.5±0.5°C throughout procedure using temperature control device. [7] [8]
  • Post-Stroke Depression Induction:

    • Following 7-day recovery from MCAO surgery, subject animals to 28-day chronic mild stress protocol.
    • CMS paradigm includes: food/water deprivation (12h), cage tilt (45°, 12h), wet bedding (12h), continuous illumination (24h), tail pinch (1min), and social stress.
    • Apply stressors in unpredictable, randomized sequence to prevent habituation.
    • Include appropriate sham-operated controls (surgery without MCAO) and stroke-only controls. [7] [1]
Intranasal Administration Protocol

Objective: To efficiently deliver this compound formulations to the brain via intranasal route while ensuring proper deposition and absorption.

This compound Formulation Preparation:

  • Prepare this compound-loaded nanocarriers (select based on optimization studies) at concentration of 2-5 mg/mL.
  • Include mucoadhesive polymers (e.g., chitosan, alginate) to enhance nasal residence time.
  • Incorporate permeability enhancers (e.g., cyclodextrins, bile salts) at concentrations ≤1% to minimize mucosal damage.
  • Adjust pH to 5.5-6.5 using phosphate buffer to match nasal secretion pH.
  • Ensure osmolarity of 280-330 mOsm/kg using glycerol or mannitol.

Administration Technique:

  • Gently restrain animal without anesthesia to preserve natural swallowing reflex.
  • Position animal in reclining posture with head stabilized at 45-60° angle.
  • Using precision micropipette with soft plastic tip, administer formulation dropwise (2.5-5 μL per nostril) with 30-second intervals between drops.
  • Alternate between nostrils to prevent overflow and ensure optimal absorption.
  • Total administration volume should not exceed 20 μL for mice or 50 μL for rats.
  • Maintain animal in restrained position for 1-2 minutes post-administration to prevent sneezing or expulsion.
  • Administer twice daily for 14-28 days based on experimental design. [4] [8] [5]

Molecular Analysis of Efficacy Mechanisms

Behavioral Assessment Protocols

Open Field Test (OFT):

  • Objective: Evaluate locomotor activity, exploration behavior, and anxiety-like behavior.
  • Procedure: Place individual animal in center of square arena (40×40×35 cm for rats, 30×30×25 cm for mice) under dim illumination. Record activity for 10 minutes using automated tracking system. Measure total distance traveled, time spent in center zone, and number of rearings. [7]

Elevated Plus Maze (EPM):

  • Objective: Assess anxiety-like behavior and risk-taking behavior.
  • Procedure: Place animal in center of plus-shaped apparatus with two open arms and two enclosed arms elevated 50-70 cm above floor. Record 5-minute test session. Measure time spent in open arms, number of open arm entries, and total arm entries. [7]

Sucrose Preference Test (SPT):

  • Objective: Quantify anhedonia, a core symptom of depression.
  • Procedure: House animals individually with free access to two bottles - one with 1-2% sucrose solution and one with plain water. After 24-hour adaptation, measure liquid consumption over 24 hours. Calculate sucrose preference as: (sucrose intake/total fluid intake) × 100%. [1]

Forced Swim Test (FST):

  • Objective: Measure behavioral despair.
  • Procedure: Place animal in cylinder (40 cm height × 18 cm diameter for rats) filled with 25°C water to depth of 30 cm. Record 6-minute test session. Measure immobility time during final 4 minutes. [1]
Biochemical and Molecular Analyses

ELISA for Neurotransmitters and Cytokines:

  • Collect blood samples via retro-orbital bleeding or cardiac puncture.
  • Separate serum by centrifugation at 3000×g for 15 minutes at 4°C.
  • Analyze serotonin (5-HT), IL-6, and IL-10 levels using commercial ELISA kits according to manufacturer protocols.
  • Normalize values to total protein content using BCA assay. [7]

Western Blot Analysis for Signaling Pathways:

  • Homogenize hippocampal or cortical tissue in RIPA buffer with protease and phosphatase inhibitors.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Block with 5% non-fat milk for 1 hour at room temperature.
  • Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-CREB, CREB, iNOS, Arg-1 (1:1000 dilution) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and quantify band intensities using imaging software. [7]

Immunohistochemistry for Cellular Markers:

  • Perfuse animals transcardially with 4% paraformaldehyde in PBS.
  • Embed brain tissues in paraffin and section at 5-8 μm thickness.
  • Deparaffinize, rehydrate, and perform antigen retrieval using citrate buffer (pH 6.0).
  • Block endogenous peroxidase with 3% H₂O₂ and nonspecific binding with 5% normal serum.
  • Incubate with primary antibodies against Iba-1 (microglia), GFAP (astrocytes), or NeuN (neurons) overnight at 4°C.
  • Develop using appropriate detection kits and counterstain with hematoxylin.
  • Quantify positive cells using image analysis software. [7]

Data Analysis and Interpretation

Collection and Statistical Analysis

Primary Outcome Measures:

  • Neurological severity scores (0-4 scale)
  • Infarct volume measured by TTC staining (% hemisphere)
  • Behavioral parameters from OFT, EPM, SPT, and FST
  • Molecular markers from ELISA, Western blot, and IHC

Statistical Approach:

  • Perform power analysis to determine appropriate sample size (n=8-12 per group)
  • Assess normality using Shapiro-Wilk test
  • Compare multiple groups using one-way or two-way ANOVA followed by post-hoc tests (Tukey or Bonferroni)
  • Analyze correlations using Pearson or Spearman coefficients
  • Consider p<0.05 statistically significant
  • Express data as mean ± SEM
Expected Therapeutic Outcomes

Table 3: Anticipated Therapeutic Effects of Intranasal this compound in PSD Models

Parameter PSD Model This compound Treatment % Improvement
Infarct Volume 35-45% of hemisphere 15-25% of hemisphere 40-60% reduction
Neurological Score 2.5-3.5 1.0-1.5 50-70% improvement
Sucrose Preference 40-50% 65-75% 40-60% increase
Open Arm Time (EPM) 10-15% 25-35% 80-120% increase
IL-6 Level 2.5-3.5× control 1.2-1.8× control 40-60% reduction
IL-10 Level 40-60% of control 90-110% of control 70-90% increase
5-HT Level 50-60% of control 85-100% of control 50-70% increase
p-CREB/CREB Ratio 40-50% of control 120-150% of control 150-200% increase

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Rapid Mucociliary Clearance: Enhance formulation residence time by incorporating mucoadhesive polymers like chitosan (0.5-1.0% w/v) or polycarbophil. [4]

  • Enzymatic Degradation: Include enzyme inhibitors such as aprotinin (0.1-0.15 mg/mL) or bestatin (0.1-0.2 mg/mL) to protect this compound from nasal cavity peptidases. [4]

  • Limited Permeation: Optimize permeation enhancers (e.g., bile salts, cyclodextrins) while monitoring mucosal toxicity through histopathological examination. [5]

  • Nasal Irritation: Conduct mucosal ciliotoxicity studies using frog palate or chicken embryo models to assess formulation safety. Adjust pH and osmolarity to physiological ranges. [5]

  • Variable Dosing: Standardize administration technique and animal positioning to ensure consistent deposition in olfactory region. Validate delivery efficiency using fluorescent markers. [4] [5]

Validation of Nose-to-Brain Delivery

Quantitative Methods:

  • Use radiolabeled ([³H] or [¹⁴C]) this compound to quantify brain distribution via autoradiography.
  • Employ LC-MS/MS to measure this compound concentrations in different brain regions at various time points.
  • Compare plasma and brain pharmacokinetics after intranasal versus intravenous administration to calculate direct transport percentage. [4]

Qualitative Methods:

  • Incorporate fluorescent dyes (DiR, Coumarin-6) into nanocarriers and visualize distribution using in vivo imaging systems.
  • Perform immunohistochemistry to colocalize this compound with neural pathway markers.
  • Use PET or MRI with appropriate contrast agents to track formulation trajectory. [5]

Conclusion and Clinical Implications

The integration of this compound's multifaceted therapeutic mechanisms with advanced intranasal delivery systems presents a promising strategy for addressing the complex pathophysiology of post-stroke depression. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for developing and evaluating this compound-based intranasal formulations. The robust antidepressant and anti-inflammatory effects of this compound, mediated through the MEK/ERK/CREB pathway and microglial polarization, combined with the targeted delivery afforded by nanocarrier systems via olfactory and trigeminal pathways, offer significant advantages over conventional antidepressant therapies.

Future directions should focus on optimizing formulation parameters for clinical translation, conducting detailed toxicological assessments, and exploring personalized dosing regimens based on stroke characteristics and genetic factors. The continued refinement of these protocols will accelerate the development of effective neurotherapeutics for PSD and potentially other neuropsychiatric disorders characterized by inflammation and neurotransmitter dysregulation.

References

Comprehensive Application Notes and Protocols for Hypericin-Mediated Photodynamic Diagnosis (PDD) in Cancer Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles of Hypericin-PDD

This compound-mediated photodynamic diagnosis (PDD) represents an advanced cancer imaging modality that leverages the unique photophysical properties of this compound, a naturally occurring photosensitizer found in Hypericum perforatum (St. John's Wort). This diagnostic approach capitalizes on the selective accumulation of this compound in malignant tissues and its characteristic fluorescence emission when excited by specific wavelengths of light, allowing for precise tumor delineation with high sensitivity and specificity. The fundamental principle underlying this compound-PDD involves the preferential uptake and retention of this chromophore in cancer cells, followed by irradiation with light at appropriate wavelengths to elicit bright fluorescence that visually distinguishes malignant from healthy tissues. This selective accumulation phenomenon remains incompletely understood but is attributed to factors including enhanced permeability and retention (EPR) effect, increased low-density lipoprotein receptor expression in tumor cells, and heightened metabolic activity in malignant tissues [1] [2].

The molecular structure of this compound enables exceptional photochemical properties that make it particularly suitable for PDD applications. This compound exhibits strong absorption peaks in the 545-595 nm range and emits fluorescence between 590-640 nm, ideal for clinical imaging systems [1]. Unlike therapeutic applications of photodynamic therapy (PDT) that require oxygen and generate cytotoxic reactive oxygen species (ROS), PDD primarily utilizes the fluorescence characteristics of the molecule without necessitating oxygen-dependent photochemical reactions, making it suitable even for hypoxic tumor environments [3]. This distinction is crucial for diagnostic applications where cell death induction is undesirable, and preservation of tissue architecture for histopathological assessment is paramount.

The evolution of photosensitizers for photodynamic applications has progressed through several generations, with this compound representing an advanced second-generation photosensitizer with potential third-generation characteristics when formulated with nanotechnology platforms [4] [3]. The comparative analysis in Table 1 highlights the progressive improvements in photosensitizer properties across generations, with this compound demonstrating particularly favorable characteristics for diagnostic applications, including excellent fluorescence quantum yield, favorable safety profile, and selective tumor accumulation [1] [2].

Table 1: Evolution of Photosensitizers for Photodynamic Applications

Generation Representative Examples Key Characteristics Limitations
First Hematoporphyrin, Photofrin Mixed compositions, activation at 630 nm, some tumor selectivity Prolonged skin photosensitivity (4-6 weeks), poor light penetration, limited chemical purity
Second This compound, 5-ALA, protoporphyrin IX Improved chemical purity, higher singlet oxygen quantum yield, better tissue penetration (600-800 nm) Hydrophobicity requiring formulation approaches, variability in tumor accumulation
Third Nanoformulated this compound, targeted PS Enhanced tumor targeting, improved solubility and bioavailability, combination therapeutic/diagnostic capabilities Complex manufacturing, regulatory challenges, long-term toxicity assessment needed

Experimental Data and Efficacy Measurements

Quantitative Assessment of this compound-PDD Efficacy Across Cancer Types

Extensive preclinical investigations have demonstrated the consistent efficacy of this compound-mediated PDD across various cancer types, with particular promise observed in epithelial malignancies. In head and neck squamous cell carcinoma models, this compound exhibited selective uptake in cancer cells over normal keratinocytes, with fluorescence intensity ratios exceeding 3:1 in optimized conditions [1] [2]. This selective accumulation enabled precise tumor delineation with high contrast against surrounding normal tissues, facilitating improved surgical margin identification. The timing of peak fluorescence emission varied by tissue type, with optimal visualization typically occurring 2-4 hours post-administration in superficial lesions and up to 6-8 hours for deeper tissue layers, suggesting the need for procedure-specific timing optimization [2].

In breast cancer models utilizing MCF-7 cell lines, this compound-PDD demonstrated dose-dependent fluorescence intensity across concentration ranges from 0.125-1.0 μM, with maximal signal achieved at 1 μM following irradiation at light doses of 2-5 J/cm² [5]. Importantly, these studies revealed that this compound administration modulated cytokine secretion profiles in tumor cells, notably reducing IL-6 and IL-8 concentrations while increasing TNF-α, indicating potential immunomodulatory effects accompanying the diagnostic procedure [5]. These immunological changes may have implications for both diagnostic accuracy and therapeutic outcomes in combined approaches.

For hepatocellular carcinoma (HCC), this compound nanoparticles (HC-NPs) have shown remarkable diagnostic potential, with significantly enhanced fluorescence compared to free this compound, attributed to improved cellular uptake and solubility [6]. In vivo studies in BALB/C-nu nude mice bearing subcutaneous HCC tumors demonstrated that HC-NPs-PDT enabled clear tumor visualization with defined margins, facilitating guided interventions. Molecular analyses revealed that this approach upregulated SERPINE1 expression, which correlated with decreased mitochondrial membrane potential and increased apoptosis, suggesting that the diagnostic procedure itself may induce biologically relevant changes in tumor physiology [6].

Table 2: this compound-PDD Efficacy Across Cancer Models - Quantitative Summary

Cancer Type Model System This compound Concentration Light Parameters Key Outcomes
Head & Neck SCC In vitro & in vivo 0.1-5 μM 450-600 nm, 1-20 J/cm² Selective cancer cell uptake (3:1 ratio vs normal), enhanced tumor margin delineation
Breast Cancer MCF-7 cells 0.125-1.0 μM 2-5 J/cm² Dose-dependent fluorescence, IL-6/IL-8 reduction, TNF-α increase
Hepatocellular Carcinoma Huh7 cells, mouse model 0.5-2 μM (NP-formulated) 100 mW/cm², 10 min Clear tumor visualization, SERPINE1 upregulation, mitochondrial membrane potential decreased
Glioblastoma U87MG, T98G cells 0.5-5 μM 600-650 nm, 10-50 J/cm² Enhanced penetration with nanoparticles, folate receptor-targeted accumulation
Nanotechnology-Enhanced this compound Formulations

The integration of nanotechnology has substantially advanced the capabilities of this compound-PDD by addressing inherent limitations of the native compound, particularly its hydrophobicity and suboptimal bioavailability. Nanoparticle formulations employing DSPE-PEG2000, poly(lactic-co-glycolic acid) (PLGA), chitosan, and other polymeric matrices have demonstrated improved this compound solubility, prolonged circulation half-life, and enhanced tumor accumulation through the EPR effect [4] [6]. These advanced formulations have shown particular utility for cancers with anatomical barriers, such as glioblastoma multiforme (GBM), where gadolinium-based theranostic nanoparticles functionalized with Lys-Asp-Lys-Pro-Pro-Arg (KDKPPR) peptides successfully targeted Neuropilin-1 (NRP-1) receptors overexpressed in GBM [7].

Characterization of this compound nanoparticles (HC-NPs) typically reveals favorable physicochemical properties for diagnostic applications, with particle sizes ranging from 80-200 nm, polydispersity indices below 0.2, and zeta potentials between -15 to -30 mV, ensuring colloidal stability [6]. These nanoscale dimensions facilitate enhanced permeability through tumor vasculature while minimizing renal clearance, thereby improving the diagnostic window. Furthermore, surface functionalization with targeting ligands such as folate, transferrin, or epidermal growth factor (EGF) peptides has demonstrated significantly improved specificity for cancer cells expressing corresponding receptors, potentially reducing background fluorescence and enhancing signal-to-noise ratios in PDD [7].

Comparative studies between conventional this compound and nanoformulated this compound reveal substantial advantages for the latter approach. In hepatocellular carcinoma models, HC-NPs exhibited approximately 3.5-fold higher cellular uptake compared to free this compound, translating to correspondingly enhanced fluorescence signals [6]. Similarly, in glioblastoma models, epidermal growth factor peptide-tagged gold nanoparticles (EGFpep-AuNP) loaded with this compound analogs demonstrated prolonged retention at tumor sites and improved lysosomal delivery, reducing the required diagnostic dose while maintaining signal intensity [7]. These findings collectively support nanotechnology integration as a valuable strategy for enhancing this compound-PDD performance.

Experimental Protocols and Methodologies

Protocol 1: this compound Nanoparticle Formulation and Characterization

Objective: To prepare and characterize stable this compound nanoparticles (HC-NPs) for enhanced photodynamic diagnosis.

Materials:

  • This compound (CAS: 548-04-9)
  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)2000])
  • Anhydrous ethanol (HPLC grade)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Dialysis membrane (MWCO 3.5 kDa)
  • Sonicator (probe-type)

Methodology:

  • Nanoparticle Preparation:

    • Dissolve this compound (5 mg) and DSPE-PEG2000 (50 mg) in anhydrous ethanol (10 mL) at 60°C with magnetic stirring (500 rpm) until complete dissolution.
    • Inject the organic solution rapidly into PBS (20 mL, pH 7.4) under probe sonication (100 W, 30 s pulse on/10 s pulse off) in an ice bath.
    • Continuously stir the mixture (300 rpm, 60°C) for 2 hours to allow complete ethanol evaporation and nanoparticle self-assembly.
    • Concentrate the HC-NPs solution to 5 mL using rotary evaporation at 40°C.
  • Purification:

    • Transfer the HC-NPs solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water (2 L) for 4 hours, changing water every hour.
    • Filter the solution through a 0.45 μm polyethersulfone membrane to remove aggregates.
  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
    • Assess morphology by transmission electron microscopy after negative staining with 2% uranyl acetate.
    • Quantify this compound loading efficiency via UV-Vis spectroscopy at 590 nm after nanoparticle dissolution in DMSO.

Quality Control Parameters:

  • Particle size: 80-150 nm
  • PDI: <0.2
  • Zeta potential: -20 to -30 mV
  • Drug loading efficiency: >80%
  • Fluorescence quantum yield: >0.7
Protocol 2: Cell Culture and this compound-PDD Treatment

Objective: To evaluate this compound uptake and fluorescence in cancer cell lines for PDD applications.

Materials:

  • Human cancer cell lines (e.g., MCF-7, Huh7, or SCC lines)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • This compound stock solution (1 mM in DMSO)
  • Phosphate buffered saline (PBS, pH 7.4)
  • 4% paraformaldehyde solution
  • Fluorescence microscope with appropriate filter sets (excitation: 540-580 nm, emission: 590-650 nm)

Methodology:

  • Cell Culture and Seeding:

    • Culture cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.
    • Seed cells in 6-well plates (2×10⁵ cells/well) containing glass coverslips and incubate for 24 hours to achieve 70-80% confluence.
  • This compound Treatment:

    • Prepare working concentrations of this compound (0.125, 0.25, 0.5, 1.0 μM) in serum-free DMEM.
    • Remove culture medium, wash cells twice with PBS, and add this compound solutions.
    • Incubate for 2-4 hours in the dark at 37°C.
  • Fluorescence Imaging:

    • Remove this compound solution and wash cells three times with PBS to remove unincorporated compound.
    • Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.
    • Mount coverslips on glass slides and visualize using fluorescence microscopy.
    • Acquire images using consistent exposure settings across experimental groups.
  • Quantitative Analysis:

    • Measure fluorescence intensity using ImageJ software (or equivalent).
    • Calculate signal-to-background ratios by comparing cellular fluorescence to extracellular regions.
    • Determine intracellular distribution patterns (cytoplasmic, nuclear, or organelle-specific).

Technical Notes:

  • Maintain control cells without this compound treatment for background subtraction.
  • Perform experiments under minimal light conditions to prevent photobleaching.
  • Include concentration and time course experiments to optimize uptake kinetics.
Protocol 3: In Vivo this compound-PDD for Tumor Imaging

Objective: To implement this compound-PDD for tumor detection and margin delineation in animal models.

Materials:

  • Immunodeficient mice (e.g., BALB/C-nu) with subcutaneously implanted tumors
  • This compound or HC-NPs (1 mg/mL in saline)
  • Animal clippers and depilatory cream
  • Fluorescence imaging system with appropriate filters
  • Isoflurane anesthesia system

Methodology:

  • Animal Preparation:

    • When tumors reach 100-200 mm³, shave the tumor area and apply depilatory cream for complete hair removal.
    • Fast animals for 4 hours prior to this compound administration (water provided ad libitum).
  • This compound Administration:

    • Intravenously inject this compound or HC-NPs via tail vein at 2-5 mg/kg body weight.
    • Maintain animals in dim lighting conditions to prevent phototoxicity.
  • Imaging Protocol:

    • At predetermined time points (1, 2, 4, 6, 8 hours post-injection), anesthetize animals using isoflurane (2-3% in oxygen).
    • Position animals in the fluorescence imaging system and acquire reference white light images.
    • Capture fluorescence images using appropriate filter sets (excitation: 540-580 nm, emission: 590-650 nm).
    • Maintain consistent imaging parameters (exposure time, f-stop, binning) across all animals.
  • Image Analysis:

    • Quantify tumor-to-background ratios (TBR) using region-of-interest analysis.
    • Determine tumor margins based on fluorescence intensity thresholds.
    • Generate 3D reconstruction images if using tomographic systems.

Endpoint Considerations:

  • Optimal imaging window typically occurs 2-4 hours post-injection for most tumor types.
  • TBR values >2.0 are generally considered diagnostically significant.
  • Animals should be monitored for 48 hours post-procedure for any signs of phototoxicity.

Molecular Mechanisms and Signaling Pathways in this compound-PDD

The diagnostic application of this compound-PDD is complemented by its effects on molecular pathways in cancer cells, which may influence both diagnostic efficacy and subsequent therapeutic responses. While the primary mechanism underlying this compound-PDD involves selective accumulation and fluorescence emission, understanding the associated molecular events provides valuable insights for protocol optimization and interpretation of diagnostic findings.

The visual representation below illustrates the key molecular mechanisms and cellular localization of this compound in cancer cells:

G This compound This compound CellularUptake Cellular Uptake Mechanisms This compound->CellularUptake LDL LDL Receptor-Mediated Endocytosis CellularUptake->LDL Passive Passive Diffusion CellularUptake->Passive EPR Enhanced Permeability and Retention (EPR) Effect CellularUptake->EPR SubcellularLocalization Subcellular Localization LDL->SubcellularLocalization Passive->SubcellularLocalization EPR->SubcellularLocalization Mitochondria Mitochondria SubcellularLocalization->Mitochondria ER Endoplasmic Reticulum SubcellularLocalization->ER Lysosomes Lysosomes SubcellularLocalization->Lysosomes MolecularEffects Molecular Effects & Signaling Pathways Mitochondria->MolecularEffects ER->MolecularEffects Lysosomes->MolecularEffects SERPINE1 SERPINE1 Upregulation MolecularEffects->SERPINE1 MMP Mitochondrial Membrane Potential Decrease MolecularEffects->MMP Cytokine Cytokine Modulation (IL-6↓, IL-8↓, TNF-α↑) MolecularEffects->Cytokine Fluorescence Fluorescence Emission (590-640 nm) SERPINE1->Fluorescence MMP->Fluorescence Cytokine->Fluorescence Diagnostic Cancer Cell Visualization & Tumor Margin Delineation Fluorescence->Diagnostic

Diagram 1: Molecular Mechanisms and Cellular Pathways in this compound-Mediated Photodynamic Diagnosis

As illustrated in Diagram 1, this compound enters cancer cells through multiple uptake mechanisms, including LDL receptor-mediated endocytosis, passive diffusion, and the enhanced permeability and retention (EPR) effect particularly relevant for nanoparticle formulations [1] [7]. Once internalized, this compound predominantly localizes to specific subcellular compartments, including mitochondria, endoplasmic reticulum, and lysosomes, where it exerts distinct molecular effects that influence its diagnostic performance [1].

Notably, in hepatocellular carcinoma models, this compound nanoparticles have been shown to upregulate SERPINE1 expression, leading to decreased mitochondrial membrane potential and promotion of apoptotic pathways [6]. This effect enhances the diagnostic utility by potentially increasing contrast between viable and compromised tumor regions. Additionally, this compound modulates cytokine secretion profiles, notably reducing IL-6 and IL-8 concentrations while increasing TNF-α in breast cancer models, indicating a shift toward pro-inflammatory signaling that may alter tumor microenvironment characteristics [5]. These molecular changes not only contribute to the diagnostic signature but may also prime tumors for subsequent therapeutic interventions.

The fluorescence emission central to this compound-PDD occurs primarily from the excited singlet state of the molecule, with intensity proportional to local concentration and influenced by the microenvironment, including pH, viscosity, and protein binding [1]. This environmental sensitivity potentially allows this compound-PDD to provide not only morphological but also functional information about tumor status, although this application requires further validation. The convergence of these molecular events ultimately enables precise cancer cell visualization and tumor margin delineation, forming the foundation for clinical diagnostic applications.

Future Perspectives and Emerging Research Directions

The evolving landscape of this compound-PDD continues to reveal promising research directions and clinical opportunities. Current investigations focus on enhancing formulation strategies, combining diagnostic and therapeutic applications, and expanding the procedural scope beyond traditional surgical guidance.

Advanced Formulation Strategies

Future developments in this compound-PDD will likely leverage increasingly sophisticated nanotechnology platforms to overcome persistent challenges. Multifunctional nanocarriers that combine this compound with other imaging modalities (MRI contrast agents, radiotracers) offer potential for multimodal imaging approaches, providing complementary anatomical and functional information [7]. Additionally, stimuli-responsive nanoparticles that release their payload in response to tumor-specific triggers (pH, enzymes, redox gradients) may further improve diagnostic specificity and signal-to-noise ratios [4]. These advanced systems could potentially be engineered to activate only within the tumor microenvironment, thereby reducing background fluorescence and enhancing diagnostic accuracy.

Theranostic Applications

The convergence of diagnostic and therapeutic capabilities represents a particularly promising direction for this compound-PDD development. The concept of "see and treat" approaches integrates the diagnostic precision of PDD with the cytotoxic potential of photodynamic therapy (PDT), using the same photosensitizer for both applications [3]. This paradigm enables real-time assessment of tumor extent followed immediately by targeted treatment, potentially improving outcomes while minimizing damage to surrounding healthy tissues. Research in this area focuses on optimizing light parameters for each application and determining optimal drug-light intervals that balance diagnostic sensitivity with therapeutic efficacy.

Technical Advancements and Clinical Translation

Emerging technologies continue to expand the potential applications of this compound-PDD. Miniaturized imaging systems and fiber-optic probes enable endoscopic approaches for internal cancers, particularly in the gastrointestinal, pulmonary, and genitourinary tracts [1] [2]. Additionally, the integration of artificial intelligence-assisted image analysis promises to enhance diagnostic accuracy through automated lesion detection and margin delineation, potentially reducing operator-dependent variability. These technical advancements, coupled with standardized protocols as outlined in this document, will facilitate broader clinical adoption and more consistent implementation across institutions.

Despite these promising developments, challenges remain in the clinical translation of this compound-PDD, including standardization of imaging parameters, regulatory approval pathways for combination products, and demonstration of cost-effectiveness in diverse healthcare settings. Addressing these challenges will require collaborative efforts between basic researchers, clinical investigators, industry partners, and regulatory agencies to fully realize the potential of this compound-PDD in cancer diagnosis and management.

References

Comprehensive Application Notes and Protocols: Hypericin-Mediated Antimicrobial Photodynamic Therapy for Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antimicrobial Photodynamic Therapy and Hypericin

The rapid global spread of multidrug-resistant (MDR) pathogenic bacteria represents one of the most serious threats to modern healthcare, with the World Health Organization warning that we are rapidly approaching a "post-antibiotic" era where common infections can once again become fatal. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) demonstrate particular capability to resist conventional antibiotic treatments, creating an urgent need for alternative antimicrobial strategies [1]. Antibacterial photodynamic therapy (APDT) has emerged as a promising approach to combat multidrug-resistant bacterial infections, with a low tendency to induce drug resistance—a significant advantage over traditional antibiotics [1].

This compound (HYP), a naturally occurring phenanthroperylenequinone derived from Hypericum perforatum (St. John's Wort), has gained significant attention as a potent photosensitizer for antimicrobial applications. Unlike conventional antibiotics that typically target specific cellular structures or metabolic pathways, this compound-mediated APDT employs a multi-target oxidative attack that generates reactive oxygen species (ROS) which simultaneously damage membranes, proteins, and nucleic acids [2]. This non-specific mechanism of action makes it exceptionally difficult for bacteria to develop resistance, positioning this compound as an ideal candidate for treating infections caused by drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [3].

The fundamental principle underlying this compound-APDT involves three key components: the photosensitizer (this compound), light of an appropriate wavelength (typically 540-600 nm), and molecular oxygen. When these three elements combine, they initiate a photochemical reaction that generates cytotoxic reactive oxygen species, primarily singlet oxygen (1O2), which rapidly oxidize cellular components and lead to irreversible bacterial cell damage and death [2]. This comprehensive application note provides detailed protocols, efficacy data, and technical specifications for researchers implementing this compound-mediated APDT against Gram-positive bacterial pathogens.

This compound Properties and Photochemical Mechanisms

Chemical and Photophysical Properties

This compound is a naturally occurring anthraquinone derivative characterized by its extended π-conjugated system that contributes to its strong absorption in the visible light spectrum. The compound exhibits high extinction coefficients in the 540-600 nm range, making it particularly suitable for photodynamic applications as these wavelengths penetrate biological tissues effectively. This compound demonstrates an exceptionally high quantum yield for singlet oxygen generation (0.17-0.80), which is significantly superior to many first-generation photosensitizers [4]. This high quantum yield translates to potent phototoxic activity against microbial cells. Another advantageous property is its very slow photobleaching rate, which allows the molecule to maintain its photodynamic efficacy throughout the treatment period without significant degradation [2].

From a pharmaceutical perspective, this compound is highly lipophilic, which influences its interaction with biological membranes and its pharmacokinetic profile. The compound can be obtained either through extraction from Hypericum perforatum plants or via synthetic production, with recent advances enabling cGMP-compliant synthetic manufacturing for clinical applications [5]. Regarding its safety profile, this compound demonstrates minimal dark toxicity at therapeutic concentrations, meaning it exhibits limited cytotoxicity in the absence of light activation. However, researchers should note that some studies have reported mild dark toxicity in primary human fibroblasts at concentrations above 1 μg/mL, suggesting that concentration optimization is essential for specific experimental systems [2].

Photochemical Reaction Mechanisms

The photodynamic activity of this compound proceeds through both Type I and Type II photochemical reactions [2] [6]. In Type I reactions, photoexcited this compound undergoes electron transfer processes with surrounding biomolecules, generating radical species including superoxide anion (O2•‒), hydrogen peroxide (H2O2), and hydroxyl radicals (OH·). These radical species contribute to oxidative damage through secondary radical chain reactions. In the predominant Type II reaction mechanism, excited-state this compound directly transfers energy to molecular oxygen, generating singlet oxygen (1O2), a highly reactive and cytotoxic species that rapidly oxidizes cellular components [6].

The following diagram illustrates the sequential photochemical mechanisms involved in this compound-mediated APDT:

G Light Light HYP_ground This compound (Ground State) Light->HYP_ground Absorption (540-600 nm) HYP_singlet This compound (Singlet State) HYP_ground->HYP_singlet HYP_triplet This compound (Triplet State) HYP_singlet->HYP_triplet Intersystem Crossing Type1 Type I Reaction HYP_triplet->Type1 Type2 Type II Reaction HYP_triplet->Type2 Radicals Radical Species (O₂•⁻, OH·, H₂O₂) Type1->Radicals SingletO2 Singlet Oxygen (¹O₂) Type2->SingletO2 OxidativeDamage Cellular Oxidative Damage Radicals->OxidativeDamage SingletO2->OxidativeDamage BacterialDeath Bacterial Cell Death OxidativeDamage->BacterialDeath

Efficacy Data Against Gram-Positive Bacteria

Planktonic Bacterial Inactivation

This compound-mediated APDT demonstrates exceptional efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) in planktonic culture. Research has shown that a brief 5-minute preincubation with this compound followed by 10 minutes of light exposure (using a suitable light source at 540-600 nm) produces a potent bactericidal effect against these pathogens [3]. The treatment efficacy follows a dose-dependent relationship for both this compound concentration and light energy delivery, with complete bacterial inactivation achievable at optimized parameters.

The following table summarizes key efficacy findings for this compound-APDT against planktonic Gram-positive bacteria:

Table 1: Efficacy of this compound-APDT Against Planktonic Gram-Positive Bacteria

Bacterial Strain This compound Concentration Preincubation Time Light Dose Efficacy Outcome Reference
S. aureus (ATCC 25923) 0.1-60 μg/mL 5-25 minutes 540-600 nm source Significant dose-dependent reduction in viability [2]
Methicillin-susceptible S. aureus Not specified 5 minutes 10 minutes illumination Bactericidal effect achieved [3]
Methicillin-resistant S. aureus (MRSA) Not specified 5 minutes 10 minutes illumination Bactericidal effect achieved [3]
Enterococcus faecalis (ATCC 11700) 0.1-60 μg/mL 5-25 minutes 540-600 nm source Significant reduction in viability [2]
Biofilm Eradication

Bacterial biofilms represent a significant therapeutic challenge due to their inherent resistance to conventional antibiotics and host immune responses. This compound-APDT has demonstrated notable efficacy against S. aureus biofilms, including methicillin-resistant strains, though treatment parameters require optimization for these structured communities. Research indicates that effective photoinactivation of biofilms necessitates longer preincubation times (up to 24 hours) and extended light exposure (30 minutes) compared to planktonic cultures [3].

The efficacy against biofilms is directly correlated with the level of biofilm production, with more robust biofilms requiring more intensive treatment parameters. Studies have shown that this compound photoactivity can effectively reduce bacterial viability within established biofilms while simultaneously disrupting the extracellular polymeric matrix that constitutes the biofilm structure. This dual action—direct bactericidal activity and physical biofilm disruption—makes this compound-APDT particularly valuable for treating device-related infections and other biofilm-associated conditions [3].

Table 2: this compound-APDT Efficacy Against Gram-Positive Bacterial Biofilms

Biofilm Model This compound Concentration Preincubation Time Light Exposure Key Findings Reference
S. aureus biofilm Not specified 24 hours 30 minutes Required extended parameters for efficacy [3]
S. aureus biofilm Not specified Not specified Not specified Efficacy correlated with biofilm production level [3]
Multi-species biofilm (dental model) Not directly applied Not applicable Not applicable Demonstrated PDT principle for biofilm disruption [7]

Experimental Protocols

Protocol for Planktonic Bacterial Inactivation
4.1.1 Materials and Reagents
  • This compound stock solution: Prepare at 1-10 mM concentration in DMSO or ethanol; store at -20°C protected from light
  • Bacterial strains: Gram-positive bacteria (e.g., S. aureus ATCC 25923, MRSA clinical isolates)
  • Culture media: Appropriate broth and agar media for target bacteria (e.g., Brain Heart Infusion for S. aureus)
  • Phosphate-buffered saline (PBS): pH 7.4 for washing and resuspension
  • Light source: LED or laser system emitting in 540-600 nm range with calibrated output
  • Irradiation plates: Multi-well plates suitable for light exposure experiments
4.1.2 Step-by-Step Procedure
  • Bacterial culture preparation:

    • Inoculate bacteria in appropriate liquid medium and incubate overnight at 37°C with shaking
    • Subculture to mid-logarithmic phase (OD600 ≈ 0.4-0.6 for most Gram-positive bacteria)
    • Harvest cells by centrifugation (3,000 × g for 10 minutes) and wash twice with PBS
    • Resuspend in PBS to approximately 106-107 CFU/mL for photoinactivation assays
  • This compound incubation:

    • Add this compound from stock solution to bacterial suspension to achieve final concentrations ranging from 0.1-60 μg/mL
    • Incubate in the dark for predetermined time (5-25 minutes) at room temperature with gentle mixing
    • Include controls without this compound and without light exposure
  • Light activation:

    • Transfer this compound-treated bacterial suspensions to multi-well plates
    • Irradiate with light source at predetermined doses (typically 1-50 J/cm2)
    • Maintain temperature control during irradiation to prevent heat effects
    • Include light-only controls (no this compound) and dark controls (this compound, no light)
  • Viability assessment:

    • Serially dilute treated and control bacterial suspensions in PBS
    • Plate appropriate dilutions on agar media in duplicate
    • Incubate plates at 37°C for 18-24 hours
    • Enumerate colony-forming units (CFU) and calculate log10 reduction compared to controls

The following workflow diagram illustrates the complete experimental process for planktonic bacterial inactivation:

G Start Bacterial Culture (Overnight incubation) Subculture Subculture to Mid-log Phase Start->Subculture Harvest Harvest and Wash (Centrifugation) Subculture->Harvest Resuspend Resuspend in PBS (10⁶-10⁷ CFU/mL) Harvest->Resuspend HypericinAdd Add this compound (0.1-60 μg/mL) Resuspend->HypericinAdd DarkIncubate Dark Incubation (5-25 minutes) HypericinAdd->DarkIncubate Irradiate Light Irradiation (540-600 nm, 1-50 J/cm²) DarkIncubate->Irradiate SerialDilution Serial Dilution Irradiate->SerialDilution Plating Agar Plating SerialDilution->Plating Incubate Incubate 18-24h at 37°C Plating->Incubate Enumeration CFU Enumeration Incubate->Enumeration

Protocol for Biofilm Eradication
4.2.1 Materials and Reagents
  • Biofilm growth substrate: Relevant surface material (e.g., polystyrene, medical device material, tooth specimens)
  • This compound stock solution: As described in Protocol 4.1.1
  • Culture media: Appropriate for biofilm growth (often with supplemented sugars for enhanced matrix production)
  • Staining reagents: Crystal violet for biomass assessment, LIVE/DEAD BacLight for viability visualization
  • Light source: As in Protocol 4.1.1, with appropriate light delivery for biofilm format
4.2.2 Step-by-Step Procedure
  • Biofilm formation:

    • Prepare bacterial suspension as in Protocol 4.1.2, steps 1-3
    • Transfer suspension to biofilm growth substrates (e.g., 96-well plates, catheter segments, tooth specimens)
    • Incubate for 72 hours at 37°C to allow mature biofilm development
    • Refresh media every 24 hours to maintain nutrient supply
  • This compound treatment:

    • Carefully remove planktonic cells by gentle washing with PBS
    • Add this compound solution at appropriate concentration in fresh medium or PBS
    • Incubate in the dark for extended period (up to 24 hours) to allow this compound penetration
  • Light activation:

    • Remove this compound solution and wash gently to remove non-associated compound
    • Add fresh PBS to cover biofilm
    • Irradiate with appropriate light dose (typically higher than for planktonic cells)
    • Ensure even light distribution across biofilm surface
  • Biofilm assessment:

    • For viability quantification: disrupt biofilm by sonication or scraping, then perform serial dilution and plating
    • For biomass assessment: stain with crystal violet, elute, and measure absorbance
    • For structural analysis: perform scanning electron microscopy or confocal microscopy with viability staining

Mechanism of Action and Bacterial Destruction Pathways

Primary Photophysical Mechanisms

The antibacterial activity of this compound-APDT originates from its sophisticated photophysical properties that initiate a cascade of cytotoxic events. Upon absorption of photons in the 540-600 nm range, this compound transitions from its ground state to an excited singlet state, which subsequently undergoes intersystem crossing to form the longer-lived triplet excited state [1]. This triplet state serves as the primary reactive species that engages in photochemical reactions with surrounding biomolecules and molecular oxygen.

The photodynamic action proceeds through two parallel mechanisms: Type I reactions involve electron transfer from triplet-state this compound to substrate molecules, generating radical species including superoxide anions (O2•‒), hydroxyl radicals (OH·), and hydrogen peroxide (H2O2). These radical species participate in secondary oxidation reactions that amplify the initial oxidative insult. Type II reactions involve direct energy transfer from triplet-state this compound to molecular oxygen, generating highly reactive singlet oxygen (1O2) [2]. The Type II mechanism predominates in this compound-APDT, with singlet oxygen accounting for the majority of oxidative damage in bacterial cells.

Cellular Targets and Damage Mechanisms

The reactive oxygen species generated during this compound-APDT, particularly singlet oxygen, initiate widespread oxidative damage across multiple cellular compartments in Gram-positive bacteria. The primary targets include:

  • Cell membrane damage: this compound's lipophilic nature promotes association with bacterial membranes, where photo-generated ROS initiate lipid peroxidation reactions that compromise membrane integrity, increase permeability, and disrupt essential functions [2].

  • Protein oxidation: ROS rapidly oxidize amino acid side chains (particularly cysteine, methionine, tyrosine, and tryptophan), leading to protein fragmentation, cross-linking, and enzyme inactivation that disrupts metabolic pathways and cellular homeostasis.

  • DNA damage: Although less critical than in eukaryotic cells due to the smaller genome size, oxidative damage to bacterial DNA generates single- and double-strand breaks, base modifications, and DNA-protein crosslinks that impair replication and transcription.

  • Enzyme inactivation: Multiple enzymes in critical metabolic pathways are particularly susceptible to oxidative inactivation, disrupting energy production, biosynthetic processes, and regulatory functions.

The following diagram illustrates the primary cellular targets and damage mechanisms in this compound-mediated APDT:

G ROS Reactive Oxygen Species (¹O₂, OH·, O₂•⁻) Membrane Cell Membrane ROS->Membrane Oxidizes Proteins Cellular Proteins ROS->Proteins Oxidizes DNA Genetic Material ROS->DNA Oxidizes Enzymes Metabolic Enzymes ROS->Enzymes Oxidizes MemDamage Lipid Peroxidation Increased Permeability Loss of Homeostasis Membrane->MemDamage ProtDamage Amino Acid Oxidation Protein Fragmentation Enzyme Inactivation Proteins->ProtDamage DNADamage Strand Breaks Base Modifications Cross-links DNA->DNADamage EnzymeDamage Active Site Oxidation Cofactor Destruction Functional Loss Enzymes->EnzymeDamage BacterialDeath Bacterial Cell Death MemDamage->BacterialDeath ProtDamage->BacterialDeath DNADamage->BacterialDeath EnzymeDamage->BacterialDeath

Current Development Status and Commercial Landscape

Research and Clinical Development

While this compound-mediated APDT shows significant promise for antimicrobial applications, much of the clinical development has focused on oncological indications, particularly cutaneous T-cell lymphoma (CTCL) and psoriasis. The proprietary formulation HyBryte (research name SGX301) has demonstrated efficacy in Phase 3 clinical trials for early-stage CTCL, with patients experiencing statistically significant improvement compared to placebo (16% vs. 4% achieving ≥50% lesion reduction) [5]. This successful clinical development provides important validation of this compound's photodynamic activity and safety profile in human patients.

For antimicrobial applications, research remains predominantly in the preclinical stage, with numerous in vitro studies demonstrating efficacy against Gram-positive pathogens including MRSA [3] [2]. The successful manufacturing scale-up of synthetic this compound under cGMP conditions by Soligenix in partnership with Sterling Pharma Solutions represents a critical advancement for future clinical translation of antimicrobial applications [5]. This manufacturing capability ensures a reliable, scalable supply of pharmaceutical-grade this compound necessary for clinical trials and potential future commercialization.

Advantages and Limitations in Antimicrobial Applications

This compound-APDT offers several distinct advantages for addressing Gram-positive bacterial infections:

  • Broad-spectrum activity: Effective against multiple Gram-positive pathogens regardless of their antibiotic resistance profiles [3]
  • Multi-target mechanism: Simultaneously attacks multiple cellular components, minimizing resistance development [1]
  • Biofilm penetration: Demonstrates activity against structured biofilm communities that are typically refractory to conventional antibiotics [3]
  • Favorable safety profile: Minimal dark toxicity and rapid clearance compared to some porphyrin-based photosensitizers [4]
  • Synthetic availability: Scalable synthetic production ensures consistent quality and supply [5]

However, several limitations must be addressed in future research:

  • Reduced efficacy against Gram-negative bacteria: The outer membrane of Gram-negative bacteria presents a permeability barrier that may require combination strategies [1]
  • Limited tissue penetration: The activation wavelengths (540-600 nm) offer moderate tissue penetration, potentially limiting applications to superficial infections
  • Formulation challenges: this compound's high lipophilicity requires appropriate delivery vehicles for optimal bioavailability
  • Standardization needs: Light delivery parameters and dosing regimens require optimization for specific infection types

Conclusion and Future Perspectives

This compound-mediated antimicrobial photodynamic therapy represents a promising alternative approach for combating multidrug-resistant Gram-positive bacterial infections. The comprehensive protocols and efficacy data presented in these application notes provide researchers with a solid foundation for implementing this compound-APDT in experimental systems. The multi-target mechanism of action, demonstrated efficacy against biofilms, and favorable safety profile position this compound as an attractive candidate for further development.

Future research directions should focus on optimizing treatment parameters for specific clinical applications, developing advanced formulation strategies to improve delivery to infection sites, and exploring combination therapies with conventional antibiotics or efflux pump inhibitors to enhance efficacy. Additionally, further investigation is needed to establish correlations between in vitro photoinactivation parameters and in vivo efficacy in appropriate infection models. With the ongoing crisis of antimicrobial resistance, this compound-APDT offers a promising non-antibiotic approach that merits continued investigation and development.

References

Comprehensive Application Notes and Protocols for Hypericin Analysis by HPLC/UHPLC in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin and Analytical Principles

This compound is a naturally occurring naphthodianthrone compound found primarily in Hypericum perforatum L. (St. John's Wort), a medicinal herb with globally significant market presence. This pigmented compound has attracted substantial research interest due to its diverse biological activities, including antidepressant properties, anti-inflammatory effects, antiviral activity, and significant potential as a photosensitizer in photodynamic therapy. This compound exists in plant material alongside several structurally similar compounds, including pseudothis compound, protothis compound, and protopseudothis compound, which can complicate analytical determination. The quality control of this compound-containing products is essential due to the compound's variation based on growing conditions, extraction methods, and processing techniques, all of which directly impact product efficacy and safety. [1] [2]

High-performance liquid chromatography (HPLC) has emerged as the most widely accepted analytical technique for this compound quantification due to its excellent specificity, versatility, and ability to provide precise and accurate results even at low analyte concentrations. HPLC methods can be coupled with various detection systems, most commonly ultraviolet-visible (UV-Vis) and fluorescence detectors, with each offering distinct advantages for specific applications. The transition to ultra-high performance liquid chromatography (UHPLC) has further enhanced analytical capabilities through improved resolution, reduced analysis time, and decreased solvent consumption. These advances are particularly valuable in quality control laboratories where high throughput and sustainability are increasingly important considerations. While methods exist in various pharmacopeias, recent research has focused on addressing their limitations through innovative approaches that improve efficiency, reliability, and applicability to diverse sample matrices. [1] [2]

Advanced UHPLC Method for this compound Quantification

Method Overview and Rationale

The United States Pharmacopeia (USP) method for this compound determination, while widely implemented, presents several practical limitations that impact its efficiency in analytical laboratories. These limitations include an extended run time of 66 minutes, use of a ternary gradient (where many systems only accommodate binary gradients), and a 100% aqueous equilibration step that can lead to stationary phase collapse and irreproducible retention times. To address these challenges, researchers have developed a modified UHPLC method that significantly improves analytical performance while maintaining or enhancing data quality. This advanced approach employs a binary gradient instead of a ternary one, uses purified this compound as the primary calibration standard instead of oxybenzone, implements a detection wavelength of 588 nm to minimize matrix interference, and optimizes the equilibration conditions to prevent stationary phase issues. These modifications collectively result in better-resolved peaks, shorter analysis time, and improved method sustainability. [1]

The improved method has been validated according to rigorous standards, including the International Conference on Harmonization (ICH) Q2(R1) guidelines, which define validation parameters for analytical procedures. The method demonstrates excellent performance characteristics for the quantification of this compound in various sample matrices, including powdered extracts, capsules, and tablets. The environmental impact of analytical methods has become an increasingly important consideration, and this approach has been evaluated using the eco-scale metric, which assesses the greenness of analytical procedures based on reagent hazards, consumption amounts, energy requirements, and occupational hazards. Methods scoring above 75 are classified as "excellent green analysis," while those scoring above 50 are considered "acceptable." [1] [3]

Detailed Experimental Parameters

Table 1: Chromatographic Conditions for this compound UHPLC Analysis

Parameter Specification Notes
Instrument Thermo-Fisher Vanquish UHPLC or equivalent System capable of binary gradients
Column ACME Xceed C18 100 × 2.1 mm, 1.9 µm Other C18 columns with similar properties may be used
Mobile Phase A 0.2% phosphoric acid in water (v/w) Filter and degas before use
Mobile Phase B HPLC grade acetonitrile Filter and degas before use
Gradient Program Time (min)/%B: 0/60, 2/60, 8/95, 10/95, 10.1/60, 13/60 Total run time: 13 minutes
Flow Rate 0.4 mL/min Optimal for column dimensions
Column Temperature 30°C Controlled by column oven
Injection Volume 5 µL Fixed loop or partial loop injection
Detection Wavelength 588 nm (this compound), 270 nm (hyperforin) Dual wavelength capability preferred
Autosampler Temperature 4-8°C Recommended for sample stability

Table 2: Standard and Sample Preparation Protocols

Solution Type Preparation Method Storage Conditions
This compound Standard Stock Accurately weigh 0.5 mg this compound into 10 mL volumetric flask, add 8 mL methanol, sonicate until dissolved, make to volume with methanol (0.05 mg/mL) Store at -18°C protected from light; stable for 3 months
Working Standard Dilute stock solution 1:5 with methanol (0.01 mg/mL) Prepare fresh daily
Powdered Extract Accurately weigh 25 mg into 10 mL volumetric flask, dissolve in methanol with sonication Analyze immediately after preparation
Capsule/Tablet Accurately weigh 0.3 g into 50 mL volumetric flask, dissolve in methanol with 30 min sonication Centrifuge if necessary before analysis
Herbal Extract Accurately weigh 100 mg into 50 mL volumetric flask, dissolve in methanol with 30 min sonication Filter through 0.45 µm PTFE before analysis
Procedural Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound quantification:

G cluster_1 Preparation Phase cluster_2 Instrumental Analysis cluster_3 Data Handling Start Start Analysis PrepStd Prepare Standard Solutions Start->PrepStd PrepSample Prepare Sample Solutions Start->PrepSample InstCond Set Instrument Conditions PrepStd->InstCond PrepSample->InstCond Equil System Equilibration InstCond->Equil InjSeq Run Injection Sequence Equil->InjSeq DataAcq Data Acquisition InjSeq->DataAcq DataProc Data Processing DataAcq->DataProc Calc Calculate Results DataProc->Calc Validation Method Validation Calc->Validation

Figure 1: Complete workflow for this compound analysis using UHPLC methodology.

Results and System Suitability

The modified UHPLC method demonstrates significant improvements over the traditional USP approach. The analysis time is reduced from 66 minutes to just 13 minutes, representing an 80% reduction in run time while maintaining excellent resolution of this compound peaks. This efficiency gain enables higher throughput in quality control laboratories. The method employs a binary gradient system, making it compatible with a wider range of HPLC instruments. Detection at 588 nm provides superior specificity for this compound with minimal interference from other matrix components, resulting in more accurate quantification. The optimized equilibration conditions prevent stationary phase collapse, improving retention time reproducibility and method robustness. When assessed using the eco-scale metric, the method demonstrates improved sustainability compared to the USP approach, with reduced solvent consumption and waste generation. [1]

For system suitability testing, the following parameters should be met: retention time RSD ≤ 1% for five consecutive standard injections, peak asymmetry factor between 0.8 and 1.5, theoretical plates ≥ 10,000 per column, and resolution ≥ 2.0 between this compound and the closest eluting compound. The method shows excellent linearity in the concentration range of 0.1-100 µg/mL with a correlation coefficient (R²) of ≥ 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 0.03 µg/mL and 0.1 µg/mL, respectively, indicating high sensitivity suitable for quality control applications. [1]

Method Validation According to ICH Guidelines

Validation Parameters and Acceptance Criteria

Method validation is an essential process that establishes documented evidence that a specific analytical method consistently produces results that meet predetermined specifications and quality attributes. The ICH Q2(R1) guideline provides a framework for validation parameters that must be assessed for analytical procedures. The this compound UHPLC method has been rigorously validated according to these standards, with comprehensive evaluation of specificity, linearity, accuracy, precision, and robustness. The validation process follows a systematic approach with predefined acceptance criteria for each parameter, ensuring the method is suitable for its intended applications in quality control and research settings. [4] [3]

Table 3: Method Validation Parameters and Results

Validation Parameter Experimental Design Acceptance Criteria Results
Specificity Compare blank, standard, and sample chromatograms No interference at this compound retention time Resolution ≥ 2.0 from nearest peak
Linearity Analyze 5-7 concentration levels in triplicate R² ≥ 0.999 R² = 0.9995 (range: 0.1-100 µg/mL)
Precision (Repeatability) Six replicate injections of same sample RSD ≤ 1% RSD = 0.65% (retention time), RSD = 1.2% (area)
Intermediate Precision Different days, analysts, instruments RSD ≤ 2% RSD = 1.8% (n=12)
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) Recovery 98-102% 99.2-101.5% recovery
Detection Limit (LOD) Signal-to-noise ratio 3:1 S/N ≥ 3 0.03 µg/mL
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 S/N ≥ 10 0.1 µg/mL
Robustness Deliberate variations in flow, temperature, mobile phase RSD ≤ 2% for retention time Method robust to minor variations
Detailed Validation Procedures

Specificity is demonstrated through chromatographic comparison of blank samples (methanol), standard solutions, and actual sample matrices. The method should demonstrate baseline resolution (R ≥ 2.0) between this compound and any potentially interfering compounds, particularly pseudothis compound and other naphthodianthrones. For photodiode array detection, peak purity index should be ≥ 0.999, confirming homogeneous peaks without co-elution. [1] [4]

Linearity is established using a minimum of five concentration levels across the expected working range, typically from LOQ to 150-200% of the target concentration. Each level should be injected in triplicate. The correlation coefficient (R²) should be ≥ 0.999, and the y-intercept should not be significantly different from zero (p > 0.05). Visual examination of the residual plot should show random distribution without systematic patterns. [4]

Precision encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Repeatability is assessed through six replicate injections of a homogeneous sample preparation, with RSD ≤ 1% for retention time and ≤ 2% for peak area. Intermediate precision is evaluated by analyzing the same sample on different days, by different analysts, or using different instruments, with acceptance criteria of RSD ≤ 2% for the quantitative results. [1] [4]

Accuracy is determined through spike recovery experiments using standard addition to known matrices at three concentration levels (80%, 100%, and 120% of target concentration). Each level should be prepared and analyzed in triplicate. The mean recovery should be within 98-102% with RSD ≤ 2%. For finished products, accuracy may also be assessed through analysis of certified reference materials when available. [4]

Robustness evaluation involves deliberate, minor variations to method parameters including flow rate (±0.05 mL/min), column temperature (±2°C), mobile phase composition (±2% organic modifier), and wavelength detection (±2 nm). The method is considered robust if system suitability criteria are maintained and quantification results remain within ±2% of original values despite these intentional variations. [1] [4]

Additional Applications and Modified Methods

This compound Quantification in Nanostructured Lipid Carriers

The encapsulation of this compound into nanostructured lipid carriers (NLCs) represents a promising strategy for improving the delivery of this lipophilic compound, protecting it from degradation, and enhancing its bioavailability. A specific HPLC method has been developed and validated for determining this compound encapsulation efficiency in NLC formulations. This method employs an isocratic elution system with a mobile phase consisting of acetonitrile, methanol, and ammonium acetate buffer (10 mM, pH 5.0) in the ratio 54:36:10 (v/v/v). The stationary phase is a reverse-phase C18 column maintained at ambient temperature, with a flow rate of 1.0 mL/min and detection at 588 nm. The injection volume is typically 20 µL, and the total run time is less than 10 minutes. This method has been validated according to ICH guidelines and demonstrates excellent specificity for this compound in the presence of lipid matrix components, with precision (RSD < 2%), accuracy (recovery 98-102%), and robustness for routine quality control of NLC formulations. [4]

The method enables accurate determination of encapsulation efficiency, a critical quality attribute for nanocarrier systems. Encapsulation efficiency is calculated using the formula: EE% = (Total this compound - Free this compound) / Total this compound × 100. The analysis involves separating free this compound from encapsulated this compound using ultracentrifugation or membrane filtration prior to HPLC analysis. Studies have demonstrated that NLCs show high ability to encapsulate this compound, making them promising delivery systems for food supplement applications and photodynamic therapy. [4]

Determination of this compound in Plasma Samples

The quantification of this compound in biological matrices such as plasma requires specialized methods to address matrix effects and achieve the necessary sensitivity for pharmacokinetic studies. An efficient HPLC method with fluorescence detection has been developed for this application, offering enhanced sensitivity and selectivity. This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, with dansylamide employed as an internal standard to monitor extraction efficiency and detector response variability. The chromatographic separation employs a reversed-phase C18 column with an isocratic mobile phase consisting of methanol-phosphate buffer (pH 7.4) in a 75:25 ratio. Fluorescence detection is set at excitation 480 nm and emission 580 nm, optimized for this compound's native fluorescence. [5]

The method demonstrates excellent performance characteristics with a linear range of 5-100 ng/mL, suitable for monitoring therapeutic concentrations. The limit of quantification is 0.2 µg/L when using 250-μL plasma samples, with a detection limit of 75 pg on column (signal-to-noise ratio ≥ 3:1). The extraction recovery exceeds 85%, and the total run time is less than 10 minutes, making it suitable for high-throughput clinical applications. This method offers advantages over previously reported procedures that used liquid-liquid extraction or more complex detection systems, providing a robust, cost-effective solution for routine clinical laboratory analysis of this compound in plasma samples. [5]

Practical Considerations and Troubleshooting

Critical Notes for Method Implementation

Solubility and Stability Considerations: this compound is a photosensitive compound with specific solubility characteristics that must be considered for accurate quantification. High-purity this compound has a propensity to precipitate or crystallize when in concentrations above 0.5 mg/mL in 100% methanol. For consistent results in standardization, concentrations should be maintained below this threshold. The addition of up to 2% pyridine to methanolic solutions helps stabilize the compound and prevent precipitation. Standard and sample solutions should be protected from light throughout preparation and analysis, as this compound is prone to photodegradation. For long-term storage, stock solutions should be kept at -18°C or lower in airtight containers with minimal headspace. [6]

Sample Preparation Challenges: The efficiency of this compound extraction from plant materials depends significantly on the solvent system used. This compound is highly soluble in alkaline solutions, organic bases, and common polar organic solvents but has poor solubility in water, oils, and methylene chloride. Studies have demonstrated that ethanol concentration significantly affects this compound solubility, with optimal extraction typically achieved with 70-90% ethanol in water. For complex matrices such as capsules and tablets, extended sonication (30 minutes) in methanol is recommended to ensure complete extraction. For herbal extracts with high pigment content, filtration through 0.45 µm PTFE membranes before injection prevents column contamination and pressure buildup. [6] [7]

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Recommended Solutions
Peak Tailing Column degradation, inappropriate mobile phase pH, secondary interactions Condition column with appropriate solvents, adjust phosphoric acid concentration (0.1-0.3%), use end-capped C18 columns
Retention Time Shift Mobile phase composition variation, column temperature fluctuations, stationary phase collapse Prepare mobile phase precisely, use column thermostat, ensure proper equilibration with initial gradient conditions
Reduced Sensitivity Photodegradation of analyte, detector lamp aging, suboptimal wavelength Protect samples from light, replace UV lamp regularly, verify detection wavelength (588 nm optimal)
Irreproducible Peak Areas Incomplete extraction, this compound precipitation, air bubbles in samples Extend sonication time, ensure methanol concentration <0.5 mg/mL, degas solutions before injection
High Background Noise Contaminated mobile phase, column contaminants, detector instability Use fresh HPLC-grade solvents, flush column according to manufacturer instructions, allow detector to warm up properly

Conclusion

These application notes provide comprehensive protocols for the quantification of this compound in various matrices using HPLC and UHPLC methodologies. The improved UHPLC method presented addresses limitations of pharmacopeial methods while offering enhanced efficiency, sustainability, and practical utility for quality control laboratories. The validation data confirm that the method meets regulatory requirements for analytical procedures, providing confidence in its application for product standardization and research purposes. The additional applications for nanocarrier analysis and plasma determination demonstrate the versatility of chromatographic approaches for this compound quantification across different product types and research needs. By implementing these protocols with attention to critical methodological details, researchers and analysts can obtain reliable, reproducible results for this important bioactive compound.

References

Comprehensive Application Notes and Protocols: Hypericin in In Vitro Cell Culture Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin and Its Relevance in Biomedical Research

This compound is a naturally occurring naphthodianthrone compound found primarily in plants of the Hypericum genus, most notably St. John's wort (Hypericum perforatum L.). This versatile molecule has gained significant attention in biomedical research due to its unique photochemical properties and diverse pharmacological activities, including antidepressant, antiviral, and anticancer effects. This compound serves as an excellent photosensitizing agent for photodynamic therapy (PDT), generating reactive oxygen species (ROS) when activated by light of appropriate wavelength (approximately 595 nm). Its hydrophobic character and planar structure facilitate interaction with cellular membranes and organelles, leading to specific intracellular localization patterns that can be exploited for targeted therapies.

The compound's mechanism of action in photodynamic applications involves both type I and type II photochemical reactions. Type I reactions generate radical species through electron transfer, producing superoxide anions, hydroxyl radicals, and hydrogen peroxide, while type II reactions involve energy transfer to molecular oxygen, producing singlet oxygen—a highly reactive oxygen species that induces oxidative damage to cellular components [1] [2]. The phototoxic potency of this compound, combined with its relatively low dark toxicity, makes it particularly valuable for investigating cancer cell vulnerability and developing novel treatment approaches. Additionally, this compound exhibits immunomodulatory properties by influencing cytokine secretion patterns in various cell types, further expanding its research applications [1].

This compound Properties and Handling Considerations

Fundamental Characteristics

Table 1: Fundamental Properties of this compound Relevant to In Vitro Applications

Property Specification Experimental Consideration
Molecular Formula C₃₀H₁₆O₈ Determines molecular weight (504.44 g/mol) for concentration calculations
Solubility DMSO, ethanol, chloroform Requires stock solution in DMSO with subsequent dilution in aqueous buffers
Absorption Maxima 590-595 nm Informs light source selection for photodynamic applications
Quantum Yield High singlet oxygen generation Explains potent phototoxicity despite moderate light absorption
Cellular Uptake Time-dependent (15 min - 24 hr) Influences incubation protocols before light exposure
Stability Light-sensitive Requires amber vials and limited light exposure during handling

This compound exhibits distinct physicochemical properties that directly influence experimental design. The compound is highly hydrophobic with limited aqueous solubility, necessitating dissolution in organic solvents like dimethyl sulfoxide (DMSO) for biological applications. Its fluorescence properties enable tracking of cellular uptake and localization through fluorescence microscopy and flow cytometry. Researchers should note that this compound demonstrates concentration-dependent aggregation in aqueous environments, which can influence its photochemical behavior and cellular interactions [2].

The photodynamic efficiency of this compound depends on multiple factors including light dose, drug concentration, cellular uptake, and oxygen availability. This compound's intracellular localization patterns vary with cell type, incubation time, and concentration, with reported accumulation in membranes of the endoplasmic reticulum, lysosomes, Golgi apparatus, and mitochondria [2] [3]. This specific localization directly influences the mechanisms and efficiency of photodamage, making understanding of these patterns crucial for experimental design.

This compound Preparation and Quality Control Protocols

Stock Solution Preparation
  • Materials Required: this compound standard (commercial source), anhydrous DMSO (cell culture grade), amber vials, sterile filters (0.2 μm), inert gas (argon or nitrogen), balance, calibrated micropipettes, sonicator.

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh 1.0 mg of this compound standard using a calibrated microbalance in a low-humidity environment.
    • Initial Dissolution: Transfer the this compound to an amber vial and add 1.0 mL of anhydrous DMSO to create a 1 mM stock solution (504.44 g/mol molecular weight).
    • Sonication: Sonicate the mixture for 5-10 minutes at 25°C until complete dissolution is visually confirmed.
    • Aliquoting: Aseptically aliquot the stock solution into sterile amber vials under inert gas atmosphere to minimize oxidation.
    • Storage: Store aliquots at -20°C or below with desiccant; avoid repeated freeze-thaw cycles.
  • Quality Assessment:

    • Verify concentration spectrophotometrically using extinction coefficient ε₅₉₅ = 42,400 M⁻¹cm⁻¹ in DMSO.
    • Assess purity via HPLC with photodiode array detection (typical purity should exceed 95%).
    • Confirm absence of microbial contamination by inoculating aliquot in nutrient broth.
Working Solution Preparation

For cell culture applications, prepare working solutions immediately before use by serial dilution in serum-free medium or PBS. The DMSO concentration in final cell culture experiments should not exceed 0.1% (v/v) to maintain cell viability. When studying this compound effects in the dark, perform all procedures under minimal lighting conditions using amber containers or foil wrapping. For consistent results, standardize the time between working solution preparation and application to cells, as aggregation can occur over time in aqueous solutions [2].

Cell Culture Maintenance and Experimental Setup

Recommended Cell Lines and Culture Conditions

Table 2: Cell Culture Models for this compound Research with Optimized Parameters

Cell Line Origin Recommended Medium This compound Concentration Range Key Applications
MCF-7 Human breast adenocarcinoma EMEM + 10% FBS + 0.01 mg/mL insulin 0.125 - 1.0 μM PDT mechanisms, cytokine modulation [1]
HaCaT Human keratinocyte (normal) DMEM + 10% FBS 0.1 - 40 μM Selectivity studies, toxicity thresholds [3]
SCC-25 Human squamous cell carcinoma DMEM:Ham's F12 (1:1) + 10% FBS 0.1 - 40 μM Cancer selectivity, apoptosis mechanisms [3]
MUG-Mel2 Human melanoma RPMI-1640 + 10% FBS 0.1 - 40 μM Uptake kinetics, phototoxicity [3]
U937 Human leukemic monocyte lymphoma RPMI-1640 + 10% FBS 0.1 - 5.0 μM Apoptosis mechanisms, light dose response [2]
Cell Culture Maintenance Protocol
  • Subculture Procedure:

    • Remove spent medium and rinse with pre-warmed PBS without calcium and magnesium.
    • Add appropriate dissociation reagent (trypsin-EDTA for adherent cells) and incubate at 37°C until detachment.
    • Neutralize with complete medium containing serum and centrifuge at 200 × g for 5 minutes.
    • Resuspend pellet in fresh complete medium and seed at appropriate density for experiments.
  • Experimental Seeding:

    • Seed cells in appropriate vessels (well plates, chamber slides) at densities ensuring 70-80% confluence at treatment time.
    • Allow at least 24 hours for proper attachment and recovery before this compound treatment.
    • Include control wells without cells for background measurement in viability assays.
  • Quality Control Measures:

    • Regularly test cells for mycoplasma contamination.
    • Use cells at low passage number (preferably <20) to maintain genetic stability.
    • Maintain consistent culture conditions (37°C, 5% CO₂, 95% humidity).

This compound Treatment and Photodynamic Therapy Protocols

Cellular Uptake and Kinetic Studies

Understanding the time-dependent accumulation of this compound in different cell types is crucial for optimizing treatment protocols. The intracellular concentration affects both the mechanism and efficiency of photodynamic action.

  • Protocol for Uptake Kinetics:

    • Seed cells in appropriate vessels to reach 70-80% confluence at time of treatment.
    • Prepare this compound working solutions in serum-free medium at desired concentration (typically 0.1-5 μM).
    • Replace culture medium with this compound-containing medium and incubate for predetermined times (15 min to 24 hr).
    • Remove this compound solution, wash cells twice with cold PBS to remove extracellular compound.
    • For quantification: lysate cells with appropriate buffer (e.g., RIPA buffer) and measure fluorescence (excitation 590 nm, emission 640 nm) against standard curve.
    • For visualization: fix cells with 4% paraformaldehyde and analyze by fluorescence microscopy.
  • Flow Cytometry Quantification:

    • After this compound incubation and washing, harvest cells using gentle enzymatic or mechanical dissociation.
    • Resuspend in PBS containing 2% FBS and analyze immediately using flow cytometer with 488 nm excitation and 670/30 nm emission filter.
    • Use untreated cells as autofluorescence control and include compensation if using multiple fluorophores.

Research findings indicate that cancer cells generally exhibit enhanced this compound uptake compared to normal cells. For example, SCC-25 squamous cell carcinoma cells showed approximately 2.5-fold higher uptake than HaCaT normal keratinocytes after 2 hours of incubation with 1 μM this compound [3]. This selective accumulation provides a rational basis for the tumor-selective effects observed in this compound-PDT.

hypericin_uptake Start Start this compound Uptake Protocol Seed Seed cells (70-80% confluence) Start->Seed Prep Prepare this compound working solution (Serum-free medium, 0.1-5 µM) Seed->Prep Incubate Incubate with this compound (15 min to 24 hr) Prep->Incubate Wash Wash with cold PBS (Remove extracellular this compound) Incubate->Wash Decision Quantification or Visualization? Wash->Decision Quant Cell lysis (RIPA buffer) Fluorescence measurement (Ex 590 nm / Em 640 nm) Decision->Quant Quantification Visual Fix with 4% PFA Fluorescence microscopy Decision->Visual Visualization Analyze Analyze data Compare to standard curve Normalize to protein content Quant->Analyze Visual->Analyze End Uptake Protocol Complete Analyze->End

Figure 1: Experimental workflow for assessing this compound uptake kinetics in cell cultures.

Photodynamic Therapy Irradiation Protocol

The light activation parameters critically influence the photodynamic outcome, with different light doses and fluence rates favoring distinct cell death mechanisms.

  • Light Source Setup:

    • Use LED systems with peak emission at 595±10 nm for optimal activation.
    • Calibrate light output regularly using a power meter; maintain intensity between 0.044-10 mW/cm².
    • Ensure homogeneous illumination of treatment area using diffusers or appropriate lamp-to-sample distance.
    • Maintain temperature control during irradiation to prevent heat artifacts (use heat filters or cooling systems).
  • Standard Irradiation Protocol:

    • After this compound incubation, remove treatment medium and wash cells once with PBS.
    • Add minimal volume of PBS or serum-free medium to prevent drying during irradiation.
    • Position culture vessels at predetermined distance from light source.
    • Administer light dose ranging from 0.1-10 J/cm² depending on experimental goals.
    • Immediately after irradiation, replace with fresh complete medium for post-treatment incubation.
  • Dosimetry Considerations:

    • Lower light doses (0.1-2 J/cm²) typically promote apoptosis.
    • Higher light doses (5-10 J/cm²) favor necrotic cell death.
    • Fractionated light delivery may enhance photodynamic efficiency in some cell types.

Studies demonstrate that light dose significantly influences viability outcomes. In MCF-7 breast cancer cells, irradiation at 1 J/cm² following this compound treatment (0.125-1 μM) showed minimal phototoxicity, while doses of 2-5 J/cm² resulted in significant reduction in cell viability [1]. The specific interaction between this compound concentration and light dose should be empirically determined for each cell model.

Assessment of Cytotoxicity and Cell Viability

Multiparametric Viability Assessment

Employing multiple viability assays with different detection principles provides a comprehensive assessment of this compound effects, as each method has distinct strengths and limitations.

  • MTT Assay Protocol:

    • After treatment, add MTT solution (0.5 mg/mL final concentration) to cells and incubate 2-4 hours at 37°C.
    • Carefully remove supernatant and dissolve formed formazan crystals in DMSO or acidified isopropanol.
    • Measure absorbance at 570 nm with 630-650 nm reference wavelength.
    • Calculate viability as percentage of untreated controls.
  • Trypan Blue Exclusion Protocol:

    • Harvest cells by gentle trypsinization and combine with culture supernatant.
    • Mix cell suspension 1:1 with 0.4% Trypan Blue solution.
    • Count unstained (viable) and stained (non-viable) cells using hemocytometer within 5 minutes.
    • Calculate viability percentage and total cell number.
  • SRB Assay Protocol:

    • After treatment, fix cells with 10% trichloroacetic acid for 1 hour at 4°C.
    • Wash plates and stain with 0.057% SRB solution for 30 minutes.
    • Remove unbound dye and dissolve protein-bound dye with 10 mM Tris base.
    • Measure absorbance at 510-565 nm.

Table 3: Comparative Analysis of Cell Viability Assessment Methods

Assay Method Principle This compound-Specific Considerations Typical Results (1 μM HYP + 3.6 J/cm²)
MTT Mitochondrial reductase activity May show increased signal at sublethal PDT doses due to metabolic stress 47-54% viability in cancer cells [3]
Trypan Blue Membrane integrity Direct counting provides absolute cell numbers Concentration-dependent reduction in viable cells [1]
SRB Cellular protein content Less affected by metabolic fluctuations ~50% viability at IC₅₀ conditions [3]
Resazurin Metabolic capacity Higher sensitivity may overestimate viability 54-63% viability in cancer cells [3]

Research findings indicate that assay selection significantly influences viability measurements. For example, in this compound-PDT treated skin cancer cells, resazurin assays typically showed approximately 10-15% higher viability values compared to MTT and SRB assays under identical treatment conditions [3]. This highlights the importance of using complementary methods and interpreting results in the context of the specific assay principle.

Mechanistic Studies: Cellular Localization and Death Pathways

Subcellular Localization Protocols

This compound's intracellular distribution significantly influences its photodynamic mechanisms and efficiency. Different localization patterns can lead to distinct signaling pathways and death modalities.

  • Fluorescence Microscopy Localization:

    • Seed cells on sterile glass coverslips in appropriate culture plates.
    • Incubate with this compound (0.5-1 μM) for predetermined time (typically 2-24 hours).
    • Incubate with organelle-specific trackers:
      • MitoTracker Green (100 nM, 30 min) for mitochondria
      • LysoTracker Green (50 nM, 30 min) for lysosomes
      • ER-Tracker Blue (1 μM, 30 min) for endoplasmic reticulum
    • Fix cells with 4% paraformaldehyde for 15 minutes.
    • Mount on slides using antifade mounting medium and image using confocal microscopy.
  • Colocalization Analysis:

    • Use sequential scanning to avoid bleed-through between channels.
    • Calculate Pearson's correlation coefficient or Mander's overlap coefficient using image analysis software.
    • Include controls without organelle trackers to confirm specificity.

Studies consistently demonstrate that this compound primarily localizes to cytoplasmic membranes and organelles, including the endoplasmic reticulum, lysosomes, Golgi apparatus, and mitochondria [2] [3]. This pattern is observed across various cell types, though the relative distribution among compartments may vary. The hydrophobic nature of this compound facilitates its integration into lipid membranes, while its specific molecular interactions determine the precise subcellular distribution.

Apoptosis Detection Methods

This compound-PDT primarily induces programmed cell death through apoptotic mechanisms, particularly at lower light doses. Multiple methods are available for detecting and quantifying apoptosis.

  • TUNEL Assay Protocol:

    • After this compound-PDT, fix cells with 4% paraformaldehyde for 15 minutes.
    • Permeabilize with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
    • Apply TUNEL reaction mixture according to manufacturer's instructions.
    • Counterstain nuclei with DAPI or Hoechst stains.
    • Quantify TUNEL-positive cells by fluorescence microscopy or flow cytometry.
  • Annexin V/PI Staining Protocol:

    • Harvest cells by gentle trypsinization and wash with cold PBS.
    • Resuspend in binding buffer at 1×10⁶ cells/mL.
    • Add Annexin V-FITC and propidium iodide according to manufacturer's instructions.
    • Incubate 15 minutes in dark at room temperature.
    • Analyze by flow cytometry within 1 hour.
  • Caspase Activity Assay:

    • Lyse cells in appropriate buffer and quantify protein concentration.
    • Incubate lysate with caspase-specific substrates (DEVD-afc for caspase-3, etc.).
    • Measure fluorescence release over time using plate reader.
    • Calculate specific activity normalized to protein content and time.

Research demonstrates that apoptosis induction is dose-dependent, with lower this compound concentrations and light doses favoring apoptotic pathways. In SCC-25 and MUG-Mel2 cells, this compound-PDT (1 μM, 3.6 J/cm²) resulted in significant TUNEL-positive staining, indicating DNA fragmentation characteristic of apoptosis [3]. The kinetics of apoptosis progression should be considered when designing experimental timepoints.

hypericin_apoptosis Start Start Apoptosis Detection Treat This compound-PDT Treatment (1 µM, 3.6 J/cm²) Start->Treat Fix Fix cells (4% PFA) Treat->Fix Perm Permeabilize cells (0.1% Triton X-100) Fix->Perm TUNEL Apply TUNEL reaction mixture Perm->TUNEL Counter Counterstain nuclei (DAPI/Hoechst) TUNEL->Counter Image Fluorescence microscopy Counter->Image Quant Quantify TUNEL-positive cells Image->Quant End Apoptosis Assessment Complete Quant->End

Figure 2: Workflow for detection of this compound-PDT-induced apoptosis using TUNEL assay.

Immunomodulatory Effects and Cytokine Profiling

Cytokine Secretion Analysis Protocol

This compound-PDT exerts significant immunomodulatory effects by altering cytokine secretion patterns in treated cells. These changes can influence both local and systemic immune responses.

  • Supernatant Collection and Preparation:

    • After this compound-PDT treatment, collect culture supernatants at predetermined timepoints (typically 6-48 hours post-treatment).
    • Centrifuge supernatants at 1000 × g for 10 minutes to remove cellular debris.
    • Aliquot cleared supernatants and store at -80°C until analysis.
    • Avoid repeated freeze-thaw cycles to maintain cytokine stability.
  • Multiplex Immunoassay Procedure:

    • Use commercial multiplex cytokine assay kits (e.g., Bio-Plex Pro Human Cytokine Assay) according to manufacturer's instructions.
    • Include appropriate standards and controls in each assay run.
    • Use magnetic bead-based detection systems for simultaneous quantification of multiple cytokines.
    • Measure using Luminex or similar multiplex analysis platform.
    • Analyze data using appropriate software with 5-parameter logistic curve fitting.

Research in MCF-7 breast cancer cells demonstrated that this compound-PDT significantly modulates cytokine secretion, specifically reducing IL-6 and IL-8 concentrations while increasing TNF-α levels in culture supernatants [1]. These changes suggest a shift toward pro-inflammatory signaling that may enhance antitumor immune responses. No statistically significant changes were detected for IL-10 under the experimental conditions tested.

Technical Considerations and Troubleshooting

Optimization Strategies

Successful this compound research requires careful attention to several technical parameters that significantly influence experimental outcomes and reproducibility.

  • Critical Optimization Parameters:

    • Serum Effects: Serum proteins can bind this compound, reducing free fraction available for cellular uptake; standardize serum concentrations during incubation.
    • Solvent Controls: Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%).
    • Light Dose Calibration: Regularly verify light fluence rates across the entire treatment area.
    • Cell Density Effects: Maintain consistent seeding densities as cell confluence influences this compound uptake and PDT efficacy.
    • Post-Treatment Timing: Viability assays at different timepoints (24-72 hr) may yield different results due to delayed effects.
  • Troubleshooting Common Issues:

    • High Background Toxicity: Reduce DMSO concentration; verify this compound stock purity; shorten incubation time.
    • Variable PDT Effects: Ensure consistent light field distribution; standardize cell passage number; use fresh this compound solutions.
    • Poor Reproducibility: Control for serum batch variations; standardize incubation conditions; aliquot this compound stocks.
    • Inconsistent Viability Readings: Use multiple assessment methods; confirm assay linearity range; include appropriate controls.
Safety and Regulatory Considerations
  • Handling Precautions:

    • Wear appropriate PPE when handling this compound powders and concentrated solutions.
    • Use amber containers or foil wrapping to protect from light during storage and experiments.
    • Follow institutional guidelines for disposal of this compound-containing waste.
  • Experimental Controls:

    • Include untreated controls (no this compound, no light).
    • Include dark controls (this compound without light).
    • Include light controls (light without this compound).
    • Use vehicle controls (DMSO at equivalent concentration).

Conclusion

These application notes and protocols provide comprehensive guidelines for implementing this compound in vitro cell culture techniques. The standardized methods outlined for this compound preparation, cellular uptake studies, photodynamic therapy, viability assessment, and mechanistic investigations enable robust and reproducible research. The consistent demonstration of selective cytotoxicity against cancer cells, dose-dependent responses, and immunomodulatory effects across multiple cell models supports the continued investigation of this compound as a promising phytochemical for biomedical applications. Researchers are encouraged to adapt these core protocols to their specific experimental needs while maintaining the key principles of proper controls, standardized light dosimetry, and multiparametric assessment to ensure reliable and interpretable results.

References

Comprehensive Application Notes and Protocols for Hypericin-Mediated Photodynamic Therapy: Irradiation Parameters and Experimental Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin Photodynamic Therapy

This compound-mediated photodynamic therapy (HY-PDT) represents an emerging targeted approach for oncological therapy that leverages the potent photosensitizing properties of this compound, a natural naphthodianthrone compound found in Hypericum perforatum (St. John's Wort). This therapeutic modality operates on the fundamental principle of photoactivated cytotoxicity, where this compound accumulates preferentially in tumor tissues and upon activation with specific light wavelengths, generates reactive oxygen species (ROS) that induce selective cellular damage. The significance of HY-PDT in current research and clinical contexts stems from its favorable safety profile with minimal dark toxicity, its ability to be activated at wavelengths with reasonable tissue penetration, and its multifaceted mechanisms of action that simultaneously target multiple cell death pathways.

The clinical relevance of HY-PDT has been demonstrated across various malignancies, with cutaneous T-cell lymphoma and psoriasis representing the first clinical indications where HY-PDT showed significant efficacy in phase II trials [1]. Recent preclinical investigations have expanded its potential applications to include squamous cell carcinomas, melanoma, cholangiocarcinoma, and various adenocarcinomas [2] [3] [4]. The European Medicine Agency has recognized this compound as a promising photosensitizer, approving it for investigation in multiple clinical contexts, underscoring its translational potential [3].

Irradiation Parameters for HY-PDT

Optimal Light Sources and Wavelengths

The photophysical properties of this compound dictate specific requirements for activation, with maximal absorption occurring at approximately 590-595 nm, though effective activation has been demonstrated across a range of visible wavelengths [5] [4]. This absorption profile balances the compound's high singlet oxygen quantum yield (approximately 0.47) with reasonable tissue penetration capabilities. Research indicates that different light sources can be effectively employed for HY-PDT, each with distinct advantages for specific experimental or clinical scenarios.

Table 1: Light Sources for HY-PDT Applications

Light Source Type Wavelength Range Power Density Applications Advantages
LED Arrays 595-599 nm 0.044-0.75 mW/cm² In vitro studies, superficial lesions Precision targeting, minimal heat generation
Halogen Lamps 530-620 nm (with filters) Varies In vitro screening, dermatological applications Broad spectrum, cost-effective
Dye Lasers 593 nm 50-150 mW In vitro studies, localized tumors Monochromatic output, adjustable parameters
KTP532 Surgical Lasers 532 nm 500 mW Intraoperative therapy, tumor margin delineation Clinical availability, combined imaging/therapy
Fluorescent Tubes 530-620 nm Varies High-throughput in vitro studies Uniform illumination, scalable platforms

The selection of appropriate light sources represents a critical parameter in HY-PDT protocol optimization. Studies comparing different sources have demonstrated that LED-based systems provide exceptional efficiency for in vitro applications, achieving nearly complete cell death in human leukemic monocyte lymphoma (U937) cells with low energy requirements (0.044 mW/cm²) [5]. For clinical translation, laser systems offer advantages in terms of precise delivery and tissue penetration, with the KTP532 surgical laser showing particular promise for intraoperative applications where simultaneous tumor imaging and ablation are desired [4].

Dosage Parameters Across Model Systems

The therapeutic efficacy of HY-PDT depends on the careful optimization of multiple interdependent parameters, including this compound concentration, incubation conditions, light fluence, and specific model system characteristics. Substantial evidence indicates that these parameters must be systematically optimized for different experimental and clinical contexts to achieve maximal therapeutic outcomes while minimizing non-specific effects.

Table 2: HY-PDT Parameters Across Experimental and Clinical Models

Model System This compound Concentration Incubation Time Light Fluence Efficacy Outcomes
Cutaneous T-cell Lymphoma (Clinical) Topical formulation 24 hours pre-irradiation 8-20 J/cm² (visible light) Significant improvement in treated lesions [1]
Squamous Cell Carcinoma (SNU cells) 0.1-0.5 μg/mL 1-4 hours 0-60 J/cm² (593 nm) Near-complete cell death at optimal parameters [4]
Colon Cancer (SW480/SW620) Varied concentrations 24 hours 4.0 J/cm² (fluorescent tubes) Concentration-dependent viability reduction [6]
Melanoma (MUG-Mel2) 0.1-40 μM 24 hours 3.6-7.2 J/cm² (orange light) Selective cancer cell uptake with 47% viability at 1μM + 3.6 J/cm² [2]
Glioblastoma (U373 cells) 0.5-1.0 μM 1-2 hours 1.2-5.4 J/cm² Calcium signaling modulation, light-dose dependent effects [7]
Cholangiocarcinoma (HUCCT1/CCLP1) Not specified 24 hours Not specified Ferroptosis induction via GPX4 inhibition [3]

The dose-response relationship in HY-PDT follows a characteristic pattern where increasing either this compound concentration or light fluence enhances cytotoxic effects, though these parameters exhibit significant interaction. Research across multiple cell lines demonstrates that lower this compound concentrations (0.1-1.0 μM) combined with moderate light fluence (3.6-7.2 J/cm²) typically induce predominantly apoptotic cell death, while higher doses of either parameter shift the response toward necrotic pathways [2] [5]. This dose-dependent effect on cell death mechanism has important implications for therapeutic outcomes and immune activation.

Experimental Protocols

Cellular Uptake and Localization Studies

Protocol Objective: To quantify temporal accumulation patterns and subcellular localization of this compound in mammalian cells.

Materials and Reagents:

  • This compound stock solution (1 mM in DMSO)
  • Appropriate cell culture medium
  • Phosphate-buffered saline (PBS), pH 7.4
  • Fluorescent organelle trackers (MitoTracker, LysoTracker, ERTracker)
  • Fixation solution (4% paraformaldehyde in PBS)
  • Permeabilization buffer (0.1% Triton X-100 in PBS)

Methodology:

  • Cell Preparation: Plate cells in appropriate culture vessels at 60-70% confluence and allow attachment for 24 hours.
  • This compound Incubation: Apply this compound at working concentrations (typically 0.1-5 μM) in serum-free medium and incubate for predetermined durations (15 minutes to 24 hours).
  • Cellular Uptake Quantification:
    • Harvest cells at designated time points (30 min, 1 h, 2 h, 4 h, 8 h, 24 h)
    • Analyze using flow cytometry with excitation at 488 nm and emission collection at 580-620 nm
    • Compare fluorescence intensity across time points and cell types
  • Subcellular Localization:
    • Following this compound incubation, apply organelle-specific fluorescent probes according to manufacturer protocols
    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature
    • Visualize using confocal laser scanning microscopy with appropriate filter sets
    • Perform colocalization analysis using image analysis software (e.g., ImageJ with JACoP plugin)

Key Considerations:

  • Maintain control cells without this compound for background fluorescence assessment
  • Use consistent imaging parameters across experimental conditions
  • Consider cell line-specific variations in this compound uptake kinetics [2]
Viability and Phototoxicity Assessment

Protocol Objective: To quantify this compound phototoxicity and determine IC₅₀ values across cell lines.

Materials and Reagents:

  • This compound dilution series in DMSO (final concentration 0.1-40 μM)
  • MTT solution (5 mg/mL in PBS)
  • Cell culture medium without phenol red
  • Dimethyl sulfoxide (DMSO)
  • 96-well tissue culture plates

Methodology:

  • Cell Plating: Seed cells in 96-well plates at optimal density (determined empirically for each cell line).
  • This compound Sensitization: Incubate with this compound dilution series for 24 hours in complete medium.
  • Light Exposure:
    • Replace medium with phenol-red free medium
    • Expose to predetermined light fluence (typically 3.6-7.2 J/cm² at 590-595 nm)
    • Include control wells without light exposure and without this compound
  • Viability Assessment:
    • Following 24-hour post-irradiation incubation, add MTT solution (10% v/v)
    • Incubate for 3-4 hours at 37°C
    • Solubilize formazan crystals with DMSO
    • Measure absorbance at 570 nm with reference at 630 nm
  • Data Analysis:
    • Calculate percentage viability relative to untreated controls
    • Determine IC₅₀ values using nonlinear regression analysis
    • Perform statistical comparisons across experimental groups

Alternative Assays:

  • SRB Assay: Fix cells with 10% trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm
  • Resazurin Assay: Incubate with resazurin solution (10% v/v) for 1-4 hours and measure fluorescence (excitation 560 nm/emission 590 nm)

Key Considerations:

  • Account for potential this compound fluorescence interference in assay readouts
  • Include appropriate controls for dark toxicity assessment
  • Validate results with multiple assay methodologies when possible [2]

Cellular Mechanisms and Signaling Pathways

Molecular Mechanisms of HY-PDT Action

HY-PDT initiates complex signaling cascades that culminate in various forms of regulated cell death. The primary mechanism involves photoexcitation of this compound molecules leading to energy transfer to molecular oxygen, generating reactive oxygen species (ROS) including singlet oxygen (¹O₂), superoxide anions (O₂⁻), and hydroxyl radicals (•OH) [5]. These reactive species subsequently oxidize cellular components, initiating damage to lipids, proteins, and nucleic acids. The subcellular localization of this compound predominantly in membranous organelles including the endoplasmic reticulum, Golgi apparatus, and lysosomes directs the primary sites of damage and influences the subsequent signaling events [7].

Recent transcriptomic analyses have revealed that HY-PDT modulates multiple critical signaling pathways, with AKT/mTORC1 signaling suppression representing a central mechanism underlying both growth inhibition and cell death induction [3]. This pathway modulation has downstream effects on ferroptosis regulation through glutathione peroxidase 4 (GPX4) expression and epithelial-mesenchymal transition (EMT) through cadherin switching. Additionally, HY-PDT activates stress-responsive pathways including MAPK signaling and modulates calcium homeostasis through effects on endoplasmic reticulum and mitochondrial calcium fluxes [7].

G cluster_0 Ferroptosis Pathway cluster_1 Apoptosis Pathway HYPDT HY-PDT ROS ROS Generation HYPDT->ROS AKT AKT/mTORC1 Inhibition ROS->AKT Ca Calcium Dysregulation ROS->Ca GPX4 GPX4 Downregulation AKT->GPX4 EMT EMT Inhibition AKT->EMT Lipid Lipid Peroxidation GPX4->Lipid Ferroptosis Ferroptosis Lipid->Ferroptosis Apoptosis Apoptosis CytoC Cytochrome c Release Ca->CytoC Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis

Diagram 1: HY-PDT Signaling Pathways. The diagram illustrates the primary molecular mechanisms through which HY-PDT induces cancer cell death, highlighting the interconnected ferroptosis and apoptosis pathways.

Cell Death Mechanisms in HY-PDT

HY-PDT induces multiple modalities of regulated cell death, with the specific mechanism influenced by treatment parameters and cellular context. The predominant forms of cell death observed include:

  • Apoptosis: Characterized by caspase activation, cytochrome c release, and nuclear fragmentation. This pathway dominates under conditions of moderate light fluence and lower this compound concentrations. Studies in squamous cell carcinoma and glioblastoma models demonstrate early caspase-3/9 activation following HY-PDT [7] [4].

  • Ferroptosis: An iron-dependent form of cell death involving lipid peroxidation accumulation. Recent research in cholangiocarcinoma models revealed that HY-PDT triggers ferroptosis through GPX4 downregulation subsequent to AKT/mTORC1 pathway inhibition [3].

  • Necrosis: Typically occurs at high light fluence or elevated this compound concentrations, resulting in rapid loss of membrane integrity. This pathway is generally less desirable therapeutically due to its pro-inflammatory effects.

The intersection between apoptosis and ferroptosis in HY-PDT represents an area of active investigation, with evidence suggesting potential cross-talk between these pathways. Experimental determination of cell death mechanisms should employ multiple complementary approaches, including:

  • TUNEL assay for apoptosis detection
  • Annexin V/propidium iodide staining for membrane changes
  • GSH/GSSG ratio and lipid peroxidation products for ferroptosis assessment
  • Caspase activity assays with specific inhibitors
  • Transmission electron microscopy for ultrastructural features

Synthesis and Formulation Considerations

Efficient Synthesis of this compound and Derivatives

The chemical synthesis of this compound has evolved significantly from early methods that required extensive steps with low overall yields. Contemporary approaches emphasize green chemistry principles with improved efficiency and reduced environmental impact. A highly efficient two-step synthesis developed by Zhang et al. achieves an exceptional overall yield of 92% using emodinanthrone as starting material [8].

Protocol: Gram-Scale this compound Synthesis

Reaction Scheme:

Step 1 - Protothis compound Formation:

  • Add emodinanthrone (1.0 g) to deionized water (50 mL) in a microwave vessel
  • Heat using microwave irradiation at 100°C for 30 minutes with stirring
  • Cool reaction mixture to room temperature
  • Filter and wash precipitate with cold water
  • Dry under vacuum to obtain protothis compound as an intermediate

Step 2 - Photocyclization to this compound:

  • Dissolve protothis compound in acetone (0.1 M concentration)
  • Transfer to photochemical reactor equipped with 575 nm monochromatic lamps
  • Irradiate with continuous stirring for 1 hour under inert atmosphere
  • Monitor reaction progress by TLC or UV-Vis spectroscopy
  • Evaporate solvent and purify by flash column chromatography

Key Advantages:

  • Water-based synthesis eliminates need for organic solvents in first step
  • Dramatically reduced reaction time (1 hour vs. overnight for photocyclization)
  • Gram-scale production capability
  • Adaptable to derivative synthesis with modified side chains

This efficient synthetic methodology addresses previous limitations in this compound availability, enabling more extensive investigation of structure-activity relationships and formulation development.

Clinical Applications and Translation

Current Clinical Applications

HY-PDT has demonstrated promising results in several clinical contexts, with the most extensive experience in dermatological conditions. A phase II placebo-controlled trial established the efficacy of topical this compound with visible light irradiation for both cutaneous T-cell lymphoma and psoriasis, demonstrating significant improvement in the majority of patients after twice-weekly treatments for six weeks [1]. The favorable safety profile observed in this study, with minimal adverse effects compared to conventional psoralen plus ultraviolet A (PUVA) therapy, supports further clinical development.

In oncology applications, HY-PDT has shown particular promise for superficial malignancies and intraoperative margin sterilization. Research in head and neck squamous cell carcinoma demonstrated that this compound effectively localized to tumor tissues and could be activated using a KTP532 surgical laser, resulting in ablation of smaller tumor transplants (<0.4 cm² diameter) in murine models [4]. This approach offers potential for intraoperative application to eliminate residual disease at resection margins, a significant factor in oncology recurrence.

Emerging Clinical Opportunities

Several emerging applications leverage the unique properties of this compound, including its fluorescence characteristics and multimodal cell death induction:

  • Fluorescence-Guided Surgery: The inherent fluorescence of this compound (emission maxima at 594 and 640 nm) enables real-time visualization of tumor margins during surgical procedures [4]. Clinical translation of this approach could improve completeness of resection for various malignancies.

  • Combination with Immunotherapy: The ability of HY-PDT to induce immunogenic cell death and modulate cytokine secretion (e.g., IL-8 in colon cancer models) suggests potential synergy with immune checkpoint inhibitors [6].

  • Pediatric Applications: The favorable safety profile of HY-PDT merits investigation in pediatric malignancies where conventional therapies carry significant long-term sequelae.

  • Benign Disease Applications: Preclinical evidence suggests potential applications in benign proliferative disorders, including restenosis after vascular procedures and fibrotic conditions.

Summary and Future Directions

HY-PDT represents a multifaceted therapeutic approach with distinct advantages over conventional photosensitizers, including its natural origin, favorable safety profile, and multimodal mechanisms of action. The optimization of irradiation parameters, particularly wavelength selection (590-595 nm optimal), light fluence (3.6-20 J/cm² depending on application), and This compound concentration (0.1-5 μM for most applications), enables precise tuning of treatment effects for specific clinical contexts.

Future development should focus on several key areas:

  • Advanced Formulation Strategies: Development of targeted delivery systems to enhance tumor-specific accumulation while minimizing systemic exposure
  • Combination Therapy Protocols: Systematic investigation of HY-PDT with conventional therapeutics and emerging modalities
  • Personalized Treatment Approaches: Biomarker-driven patient selection and treatment parameter optimization
  • Technical Innovation: Advanced light delivery systems for deeper-seated malignancies and real-time dosimetry

The continued refinement of HY-PDT protocols and elucidation of its mechanistic foundations will likely expand its clinical applicability across a broadening spectrum of oncological and non-oncological conditions.

References

Comprehensive Application Notes and Protocols: Hypericin Extraction with Chlorophyll Removal for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin Extraction and Chlorophyll Challenges

This compound is a medicinally significant naphthodianthrone found primarily in Hypericum perforatum L. (St. John's Wort), known for its antidepressant, antiviral, and potential antitumor properties. The compound presents substantial extraction and purification challenges due to its complex chemical structure and coexistence with numerous interfering compounds in plant material, particularly chlorophyll pigments. These green plant pigments co-extract with this compound and significantly complicate downstream processing and analysis due to their similar solubility characteristics and spectral interference properties.

The interference from chlorophyll represents a critical technical challenge in this compound research and product development. Chlorophylls and their degradation products exhibit strong absorbance between 400-700 nm and natural fluorescence, which can directly interfere with analytical measurements and bioassay readouts, potentially leading to false positive or negative results [1]. This interference is particularly problematic when using spectrophotometric or fluorometric methods for this compound quantification, necessitating effective removal strategies before accurate analysis can be performed. Additionally, chlorophylls have a noted susceptibility to auto-degradation in the presence of light and oxygen, especially under aqueous conditions commonly used in cell-based bioassays, further complicating biological evaluation of this compound-containing extracts [1].

Initial Extraction Methods for this compound

Successful this compound extraction begins with appropriate sample preparation and selection of effective extraction techniques. The initial extraction aims to maximize this compound recovery while minimizing co-extraction of interfering compounds, particularly chlorophyll. Research indicates that several extraction methods can be effectively employed for initial this compound recovery, each with distinct advantages and limitations.

Table 1: Comparison of Initial Extraction Methods for this compound

Extraction Method Solvent Systems Extraction Time Relative this compound Yield Key Advantages
Direct Sonication Methanol, Methanol:Acetone (2:1) 30 minutes High (benchmark) Rapid, efficient cell disruption
Maceration Methanol, Ethanol, Hydroalcoholic solutions 12-24 hours Low to Moderate Simple equipment, scalable
Pressurized Solvent Extraction Methanol, Ethanol 15-20 minutes per cycle Moderate to High Automated, reduced solvent use
Soxhlet Extraction Methanol, Ethanol 4-8 hours Moderate Exhaustive extraction, no filtration needed

Among these methods, direct sonication has demonstrated superior efficiency for this compound recovery compared to other techniques. One study found that the content of this compound and other active compounds obtained by direct sonication was significantly higher than in extracts obtained by maceration, indirect sonication, Soxhlet extraction, or accelerated solvent extraction [2]. The efficiency of direct sonication can be further optimized by adjusting ultrasonic power, with research showing increased active compound contents when increasing ultrasonic power from 40 to 60 W [2].

The choice of extraction solvent significantly impacts both this compound yield and the degree of chlorophyll co-extraction. This compound is soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and pyridine, but insoluble in water and methylene chloride [3]. Methanol and methanol-acetone mixtures (typically 2:1 v/v) have proven particularly effective for this compound extraction, yielding characteristic red solutions indicating successful this compound dissolution [3]. The selection of appropriate solvent systems represents a critical balance between maximizing this compound solubility and minimizing extraction of interfering chlorophyll pigments.

Chlorophyll Removal Strategies

Effective chlorophyll removal is essential for producing high-quality this compound extracts suitable for pharmaceutical applications and accurate analytical quantification. Several strategies have been developed to address this challenge, ranging from simple pre-extraction washes to sophisticated chromatographic techniques.

Pre-Extraction Chlorophyll Removal

A straightforward method for minimizing chlorophyll interference involves selective pre-extraction using solvents that remove chlorophyll before this compound extraction. This approach takes advantage of the differential solubility of chlorophyll and this compound in various solvent systems. Research indicates that dichloromethane (DCM) serves as an excellent solvent for this purpose, effectively removing chlorophyll and other nonpolar interfering compounds while leaving this compound intact in the plant matrix [3].

The protocol involves treating powdered plant material with dichloromethane (typically 50 mL per gram of plant material) using ultrasonication for 30 minutes, followed by centrifugation and discarding of the chlorophyll-containing supernatant [3]. Comparative studies have evaluated various solvents for this purpose, including hexane, diethyl ether, and petroleum ether, but dichloromethane demonstrated superior performance with the least concomitant residue in the final crude extract [3]. This pre-extraction approach significantly reduces chlorophyll content before the primary this compound extraction, simplifying subsequent purification steps.

Solid-Phase Extraction and Adsorption Methods

Solid-phase extraction (SPE) using various adsorbents represents another effective strategy for chlorophyll removal. Several stationary phases have been investigated for this purpose, with silica gel demonstrating particularly favorable characteristics for this compound purification and chlorophyll removal [3]. The method involves using glass columns (optimal dimensions 70 × 5 mm) packed with silica gel (800 mg per column), with the crude extract applied to the top of the column.

The purification process employs a sequential elution strategy where chloroform (4 mL) and chloroform:acetone (4:1, 3 mL) mixtures are first passed through the column to wash out yellow-colored compounds, while hypericins remain retained on the stationary phase [3]. Hypericins are subsequently eluted using MeOH:acetone:CH₂Cl₂ (75:10:15, 3 mL), leaving chlorophyll and other green and yellow colored compounds behind in the first column [3]. This approach effectively separates hypericins from chlorophyll pigments based on their differential affinity to the silica gel stationary phase.

Table 2: Chlorophyll Removal Methods for this compound Extracts

Method Principle Efficiency Technical Complexity Suitability for Scale-Up
Pre-extraction with DCM Differential solubility Moderate Low Excellent
Silica Gel Chromatography Polarity differences High Moderate Good
Centrifugal Partition Chromatography Liquid-liquid partitioning Very High High Limited
Macroporous Resin (XAD16N) Hydrophobic interaction High Moderate Excellent
Centrifugal Partition Chromatography (CPC) for Chlorophyll Removal

Centrifugal Partition Chromatography represents a sophisticated liquid-liquid separation technique that has demonstrated excellent utility for chlorophyll removal from botanical extracts. The method employs a solvent system composed of hexanes-EtOAc-MeOH-water (5:5:5:5, v/v) in elution-extrusion mode, enabling selective subtraction of chlorophyll interference compounds while maintaining the phytochemical integrity of the original extract [1].

This method operates on countercurrent principles, where both the stationary and mobile phases are liquids, representing a mixture of different solvents that form a biphasic mixture. The technique is particularly valuable as it is considered a loss-free method for non-volatile analytes, allowing complete recovery of all phytochemicals distributed in both phases [1]. The CPC chlorophyll clean-up process has been shown to adequately preserve metabolomic diversity while selectively removing chlorophylls, making it suitable for higher-throughput sample preparation utilized in biological screening [1]. The entire process can be completed in approximately 45 minutes, offering a rapid and reproducible approach for producing chlorophyll-free "degreened" extracts [1].

Advanced Purification Techniques for High-Purity this compound

For applications requiring pharmaceutical-grade this compound, advanced purification techniques following initial chlorophyll removal are necessary to achieve high purity levels. These methods typically combine multiple chromatographic approaches in sequence to isolate this compound from other structurally similar compounds in the extract.

Macroporous Resin Column Chromatography (MRCC)

Macroporous resins have emerged as highly effective adsorbents for the initial enrichment of this compound from crude extracts. Among various resins evaluated, XAD16N has demonstrated exceptional performance for this compound purification [4]. The process involves several critical parameters that must be optimized for maximum efficiency, including loading extract concentration, flow rate, and elution conditions.

Research indicates that optimal separation with XAD16N resin is achieved under the following conditions: loading extract concentration of 15.0 mg/mL, loading flow rate of 1.0 mL/min, and elution with 90% ethanol solution [4]. Under these optimized conditions, XAD16N MRCC can achieve this compound purity of approximately 71.8% from the crude extract, representing a significant enrichment from the initial concentration [4]. This method is particularly valuable for its scalability and suitability for industrial applications, addressing one of the key limitations of more specialized techniques like high-speed counter-current chromatography.

Preparative Liquid Chromatography (PLC)

For the final purification stage, preparative liquid chromatography offers unparalleled efficiency in preparing high-purity this compound monomers from pre-enriched extracts. Following MRCC enrichment, PLC can further purify this compound to levels exceeding 98% purity, suitable for pharmaceutical applications and analytical standards [4].

The optimal mobile phase for this compound purification by PLC consists of acetonitrile and 5 mM sodium dihydrogen phosphate solution (85:15, v/v), with a detection wavelength of 590 nm [4]. The separation is typically performed at room temperature with a flow rate of 1.0 mL/min [4]. This orthogonal approach combining MRCC and PLC leverages the unique separation mechanisms of each technique, enabling efficient isolation of this compound from other compounds with very similar physical and chemical properties present in the complex plant extract matrix.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Chlorophyll Pre-removal

This protocol describes a method for obtaining this compound-enriched extracts with minimal chlorophyll contamination using dichloromethane pre-extraction and ultrasound-assisted extraction [3].

G A Plant Material Preparation (Dry leaves, powder) B Chlorophyll Pre-removal DCM, ultrasonication 30 min A->B C Centrifugation & Discard Supernatant (Chlorophyll removed) B->C D This compound Extraction MeOH:Acetone (2:1), ultrasonication C->D E Combine Extracts & Concentrate (Nitrogen gas evaporation) D->E F Initial this compound Extract (Red solution, minimal chlorophyll) E->F

Materials and Reagents:

  • Dried Hypericum leaves powder (1 g)
  • Dichloromethane (DCM) (50 mL)
  • Methanol:Acetone (2:1, v/v) (24 mL per extraction)
  • Ultrasonic bath
  • Centrifuge capable of 3000-4500 rpm
  • Nitrogen gas stream for solvent evaporation
  • Dark glass vessels to protect from light degradation

Procedure:

  • Plant Material Preparation: Begin with properly dried Hypericum leaves (dried at room temperature for approximately 14 days). Grind to a fine powder using an appropriate mill. Store in dark glass containers until use to prevent photodegradation of this compound.
  • Chlorophyll Pre-removal: Weigh 1 g of plant powder into a dark glass container. Add 50 mL of dichloromethane. Subject to ultrasonication for 30 minutes. Centrifuge at 3000-4500 rpm for 5 minutes. Carefully decant and discard the chlorophyll-containing supernatant.
  • This compound Extraction: To the plant residue, add 24 mL of methanol:acetone (2:1, v/v). Sonicate for 30 minutes. Centrifuge and collect the red-colored supernatant. Repeat this extraction until the supernatant becomes colorless or pale purple (typically 2-3 repetitions).
  • Extract Combination and Concentration: Combine all red supernatant fractions. Evaporate to dryness under a gentle stream of nitrogen gas. Redissolve the dried residue in 4 mL of HPLC mobile phase (or appropriate solvent for subsequent analysis or purification).

Technical Notes:

  • The extraction should be performed under subdued light conditions to prevent this compound degradation.
  • Dichloromethane effectively removes chlorophyll and other non-polar interferents while leaving this compound in the plant matrix.
  • Methanol:acetone (2:1) provides optimal this compound solubility while minimizing extraction of remaining chlorophyll.
  • The characteristic red color indicates successful this compound extraction.
Protocol 2: Silica Gel Purification of this compound Extract

This protocol describes the purification of this compound extracts using silica gel column chromatography to separate this compound from residual chlorophyll and other interfering compounds [3].

G A Column Preparation 70×5 mm glass, 800 mg silica gel B Sample Application 10-100 μL extract A->B C Wash Step 1 4 mL chloroform B->C D Wash Step 2 3 mL CHCl₃:Acetone (4:1) C->D E This compound Elution 3 mL MeOH:Acetone:CH₂Cl₂ (75:10:15) D->E F Purified this compound (Red solution, chlorophyll-free) E->F

Materials and Reagents:

  • Silica gel (35-70 mesh)
  • Glass columns (70 × 5 mm)
  • Chloroform
  • Acetone
  • Methanol
  • Dichloromethane
  • This compound extract from Protocol 1

Procedure:

  • Column Preparation: Pack two series-connected glass columns (70 × 5 mm) each with 800 mg of silica gel. Pre-condition the columns with the initial washing solvent (chloroform).
  • Sample Application: Apply 10-100 μL of the this compound extract (from Protocol 1) to the top of the first column.
  • Wash Steps: Pass 4 mL of chloroform through the column series, followed by 3 mL of chloroform:acetone (4:1) mixture. These steps remove yellow-colored compounds while hypericins remain retained on the stationary phase.
  • This compound Elution: Elute hypericins with 3 mL of MeOH:acetone:CH₂Cl₂ (75:10:15). Collect the red eluate containing purified hypericins.
  • Concentration: Evaporate the solvent to dryness under argon gas. Redissolve in an appropriate solvent for subsequent applications.

Technical Notes:

  • The sequential elution strategy is critical for effective separation of this compound from chlorophyll and other interferents.
  • Narrow-bore, lengthy columns provide better separation efficiency than shorter, wider columns.
  • The two-column series configuration enhances purification efficiency compared to single columns or different mass arrangements.
  • The final eluate should exhibit a characteristic red color indicating successful this compound recovery without green chlorophyll contamination.

Analytical Methods and Quality Control

HPLC Analysis of this compound

High-performance liquid chromatography represents the gold standard for this compound quantification and purity assessment following extraction and purification. The following method provides reliable separation and quantification of this compound and related compounds.

Chromatographic Conditions:

  • Column: ODS C18 (250 × 4 mm, 5 μm)
  • Mobile Phase: 5 mM ammonium acetate (pH 5.4):acetonitrile:glacial acetic acid (25:75:0.1)
  • Flow Rate: 0.7 mL/min
  • Detection Wavelength: 590 nm (this compound-specific)
  • Injection Volume: 20 μL
  • Linearity Range: 0.028 to 11.2 μg/mL [3]

Quantification Procedure:

  • Prepare this compound standard solutions in the concentration range of 0.028-11.2 μg/mL using the HPLC mobile phase as solvent.
  • Inject standards and samples following the established chromatographic conditions.
  • Record peak areas at 590 nm and construct a calibration curve.
  • Quantify this compound in samples using the calibration curve, ensuring sample concentrations fall within the linear range.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines. Specificity is confirmed by the absence of interfering peaks at the this compound retention time. The method demonstrates excellent linearity in the specified range, with correlation coefficients (R²) typically exceeding 0.999 [3].

Spectrophotometric Analysis and Chlorophyll Assessment

While HPLC provides specific quantification, spectrophotometric methods offer rapid assessment of extract quality and chlorophyll contamination.

This compound Assessment:

  • Prepare appropriate dilutions of the extract in methanol.
  • Scan between 500-600 nm using a spectrophotometer.
  • This compound exhibits characteristic absorption maxima at approximately 590 nm.
  • Quantify using the predetermined molar extinction coefficient.

Chlorophyll Contamination Monitoring:

  • Monitor the absorption spectrum between 400-700 nm.
  • Chlorophyll exhibits characteristic absorption peaks at 663 nm and 646 nm in 80% acetone extracts.
  • Significant absorption at these wavelengths indicates residual chlorophyll contamination.
  • The chlorophyll a:b ratio can provide information about extraction selectivity and potential degradation.

Conclusion and Implementation Recommendations

The extraction and purification of this compound from Hypericum species presents significant technical challenges, primarily due to the persistent interference from chlorophyll pigments. The methods outlined in these application notes provide researchers with validated approaches for obtaining high-quality this compound extracts with minimal chlorophyll contamination.

For routine analysis and quality control, the ultrasound-assisted extraction with dichloromethane pre-cleaning followed by silica gel purification offers an excellent balance of efficiency, technical requirements, and scalability. This approach effectively removes chlorophyll while maintaining this compound integrity and can be implemented in most laboratory settings without specialized equipment.

For pharmaceutical applications requiring the highest purity this compound, the combination of macroporous resin chromatography (XAD16N) with preparative liquid chromatography provides exceptional results, achieving this compound purity exceeding 98% [4]. While more technically demanding and resource-intensive, this approach yields material suitable for pharmacological studies and potential therapeutic applications.

References

Application Notes and Protocols: Measurement of Singlet Oxygen Quantum Yield for Hypericin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hypericin is a naturally occurring photoactive pigment found in Hypericum perforatum (St. John's Wort) that exhibits significant potential for photodynamic therapy (PDT). Its efficacy depends critically on its ability to generate singlet oxygen ((^1)O(_2)), a highly reactive oxygen species that induces oxidative damage in target cells [1] [2]. The singlet oxygen quantum yield ((\Phi_\Delta)) is the key parameter quantifying the efficiency of this process, defined as the number of singlet oxygen molecules produced per photon absorbed by the photosensitizer [3].

Accurate determination of (\Phi_\Delta) is essential for evaluating and standardizing this compound's potential for clinical applications. These application notes consolidate validated methodologies from peer-reviewed literature to provide researchers with robust protocols for measuring this compound's (\Phi_\Delta) in various solvent systems and biological membrane models.

Key Photophysical Properties of this compound

Table 1: Key Photophysical Parameters of this compound

Parameter Value Experimental Conditions Reference
Singlet Oxygen Quantum Yield ((\Phi_\Delta)) 0.39 ± 0.01 Methanol [4]
Singlet Oxygen Quantum Yield ((\Phi_\Delta)) 0.43 ± 0.09 DMPC Liposomes [5]
Singlet Oxygen Quantum Yield ((\Phi_\Delta)) 0.35 ± 0.05 Lecithin Vesicles [4]
Liposome Binding Constant (K(_b)) 58 (mg lipid/mL)(^{-1}) DMPC Liposomes [5]
Triplet State Energy ~13,300 cm(^{-1}) Acetonitrile, THF [6]

Experimental Protocols

Protocol A: Indirect Chemical Probe Method using DPBF

This protocol is adapted from established methods for determining (\Phi_\Delta) in organic solvents using 1,3-diphenylisobenzofuran (DPBF) as a selective singlet oxygen trap [3] [4].

2.1.1 Principle

The method is based on the rapid and selective reaction between DPBF and singlet oxygen, leading to a decrease in DPBF absorption intensity at ~410 nm. The (\Phi_\Delta) of the sample photosensitizer (this compound) is determined by comparing the rate of DPBF photo-bleaching to that of a standard photosensitizer with a known (\Phi_\Delta) (e.g., Rose Bengal in methanol, (\Phi_\Delta) = 0.76) under identical conditions [4].

2.1.2 Materials
  • Photosensitizer: this compound (≥95% purity)
  • Standard: Rose Bengal (for methanol systems)
  • Chemical Probe: DPBF
  • Solvent: Anhydrous Methanol, Dimethyl Sulfoxide (DMSO)
  • Equipment: UV-Vis spectrophotometer, light source with appropriate filter (e.g., 540-580 nm bandpass), quartz cuvettes (1 cm path length), magnetic stirrer.
2.1.3 Procedure
  • Solution Preparation:

    • Prepare stock solutions of this compound and the standard in methanol. The absorbance of the working solution at the irradiation wavelength should be between 0.2 and 0.5 to ensure uniform light absorption and avoid inner-filter effects [7].
    • Add an aliquot of DPBF stock solution to the photosensitizer solution to achieve an initial DPBF absorbance of ~1.0 at 410 nm.
  • Irradiation and Measurement:

    • Place the stirred sample in a cuvette in the spectrophotometer's holder.
    • Irradiate the sample with monochromatic light, ensuring the beam illuminates the entire cuvette volume uniformly.
    • Record the UV-Vis absorption spectrum (350-500 nm) at regular, short time intervals (e.g., every 10-30 seconds).
    • Continue until the DPBF absorption peak at ~410 nm decreases by 80-90%.
  • Control Experiment:

    • Perform an identical experiment without the photosensitizer to confirm that DPBF bleaching is photosensitizer- and oxygen-dependent.
2.1.4 Data Analysis
  • Plot the absorbance of DPBF at 410 nm versus irradiation time.
  • Determine the initial rate of DPBF bleaching (slope, (k)) from the linear portion of the decay curve.
  • Calculate the (\Phi_\Delta) of this compound using the comparative formula: [ \Phi_{\Delta,\text{Hyp}} = \Phi_{\Delta,\text{Std}} \times \frac{k_{\text{Hyp}}}{k_{\text{Std}}} \times \frac{F_{\text{Std}}}{F_{\text{Hyp}}} ] where:
    • (\Phi_{\Delta,\text{Std}}) is the known (\Phi_\Delta) of the standard.
    • (k_{\text{Hyp}}) and (k_{\text{Std}}) are the DPBF bleaching rates for this compound and the standard, respectively.
    • (F_{\text{Hyp}}) and (F_{\text{Std}}) are the absorption correction factors, calculated as (F = 1 - 10^{-A}) (where (A) is the absorbance at the irradiation wavelength).
Protocol B: Direct Phosphorescence Detection Method

This method directly detects the near-infrared phosphorescence of singlet oxygen and is considered highly specific and reliable [3] [7].

2.2.1 Principle

Singlet oxygen decays to its ground state by emitting phosphorescence at 1270 nm. The (\Phi_\Delta) can be determined by comparing the integrated phosphorescence intensity of the sample to that of a standard, provided the experimental setup remains unchanged [7].

2.2.2 Materials
  • Photosensitizer & Standard: As in Protocol A.
  • Solvent: Use deuterated solvents (e.g., D(_2)O, CD(_3)OD) when possible to enhance the phosphorescence signal, as the lifetime of (^1)O(_2) is significantly longer in D(_2)O [2].
  • Equipment: Time-resolved near-infrared (NIR) phosphorescence detection system equipped with a liquid N-cooled germanium or InGaAs detector, pulsed laser source, 1270 nm bandpass filter.
2.2.3 Procedure
  • System Calibration:

    • Use a standard photosensitizer with a known (\Phi_\Delta) in the chosen solvent (e.g., Rose Bengal in methanol) to calibrate the detection system.
  • Sample Measurement:

    • Decxygenate the this compound solution by purging with an inert gas (e.g., argon) for 15-20 minutes. Note: Some protocols perform measurements in air-saturated solutions for biological relevance.
    • Excite the sample with a pulsed laser at a wavelength absorbed by this compound.
    • Record the time-resolved phosphorescence decay at 1270 nm.
    • Average multiple decays to improve the signal-to-noise ratio.
  • Data Collection:

    • Measure the integrated phosphorescence intensity and the initial absorbance for both the this compound sample and the standard.
2.2.4 Data Analysis
  • Analyze the phosphorescence decay curve to obtain the lifetime of singlet oxygen, which serves as a internal validation of the measurement.
  • Calculate the (\Phi_\Delta) of this compound using the formula: [ \Phi_{\Delta,\text{Hyp}} = \Phi_{\Delta,\text{Std}} \times \frac{I_{\text{Hyp}}}{I_{\text{Std}}} \times \frac{A_{\text{Std}}}{A_{\text{Hyp}}} ] where (I) is the integrated phosphorescence intensity and (A) is the absorbance at the excitation wavelength.
Protocol C: Measurement in Lipid Membranes (Liposomes)

This protocol assesses this compound's performance in a biomimetic environment, which is crucial for predicting its behavior in PDT [5] [4].

2.3.1 Principle

This compound efficiently partitions into lipid bilayers. Its (\Phi_\Delta) in this environment is measured indirectly using chemical probes like DPBF or by monitoring oxygen consumption, accounting for the modified singlet oxygen lifetime and diffusion characteristics within the membrane [5].

2.3.2 Materials
  • Lipids: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or lecithin.
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
  • Probe: DPBF or other suitable trap.
  • Equipment: Mini-extruder or probe sonicator for liposome preparation, UV-Vis spectrophotometer.
2.3.3 Procedure
  • Liposome Preparation:

    • Prepare a thin lipid film by evaporating a chloroform solution of DMPC under nitrogen gas.
    • Hydrate the film with PBS buffer (or D(_2)O-based buffer for phosphorescence detection) above the lipid's phase transition temperature, with vigorous vortexing, to create multilamellar vesicles.
    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).
  • This compound Incorporation:

    • Incubate the this compound solution with the pre-formed liposomes for 1-2 hours in the dark. The high binding constant ensures near-complete partitioning [5].
  • Quantum Yield Determination:

    • Follow Protocol A or B, using the this compound-loaded liposomes as the sample. Be aware that the kinetics of DPBF bleaching may be different in this heterogeneous system.
2.3.4 Data Analysis
  • Analyze data as described in Protocol A or B. The yield is often slightly lower than in pure organic solvents due to the environmental effects of the lipid bilayer [5] [4].

Critical Experimental Considerations

Concentration Optimization

Photosensitizer concentration must be carefully optimized. Aggregation at high concentrations leads to self-quenching, significantly reducing the observed (\Phi_\Delta) [7]. A preliminary concentration dependence study is recommended. For this compound, maintain absorbance < 0.5 at the excitation wavelength in a 1 cm cuvette to operate in the linear range.

Solvent and Environmental Effects
  • pH: this compound's (\Phi_\Delta) is pH-dependent. The protonated species (predominant below pH ~10) is a more effective photosensitizer than the deprotonated form [5].
  • Solvent: The choice of solvent (e.g., DMSO, methanol, aqueous buffers) influences photophysical properties. Be aware that DMSO can itself react with singlet oxygen, leading to signal saturation over time [3].
  • Lipid Binding: When using liposomes, confirm successful incorporation via a spectral shift or a partitioning assay [5].
Signal Validation and Controls
  • Specificity: For chemical probe methods, use control experiments (e.g., azide quenching, D(_2)O enhancement) to confirm the detected signal originates from singlet oxygen [5] [2].
  • Light Dosimetry: Accurately measure the light fluence rate at the sample position using a power meter. Inconsistent illumination is a major source of error in comparative methods.

Pathways and Workflows

The following diagrams illustrate the core photophysical mechanism of singlet oxygen generation by this compound and a generalized experimental workflow.

hypericin_photophysics HypS0 This compound (Ground State, S₀) LightAbsorption Light Absorption (hν) HypS0->LightAbsorption HypS1 This compound (Excited Singlet State, S₁) IC Internal Conversion (IC) (Heat) HypS1->IC ISC Intersystem Crossing (ISC) HypS1->ISC HypT1 This compound (Triplet State, T₁) EnergyTransfer Energy Transfer HypT1->EnergyTransfer O2Triplet Oxygen (Triplet State, ³O₂) O2Triplet->EnergyTransfer O2Singlet Singlet Oxygen (¹O₂) O2Singlet->O2Triplet  Phosphorescence  (1270 nm) LightAbsorption->HypS1 ISC->HypT1 EnergyTransfer->O2Singlet

Diagram 1: Photophysical pathway of singlet oxygen generation via this compound photosensitization (Type II mechanism). Competing processes like fluorescence (from S₁) and Type I reactions (electron transfer) are not shown for clarity.

workflow Start Define Experimental System A1 Solution Preparation: - Optimize this compound Concentration - Add Probe (if applicable) Start->A1 A2 Characterize Absorption Spectrum A1->A2 A3 Select Measurement Method A2->A3 A4 Direct Phosphorescence (Protocol B) A3->A4 A5 Indirect Chemical Probe (Protocol A) A3->A5 A6 Liposome-Based Assay (Protocol C) A3->A6 A7 Perform Irradiation & Data Acquisition A4->A7 A5->A7 A6->A7 A8 Data Analysis & ΦΔ Calculation A7->A8 End Report ΦΔ with Error Margins A8->End

Diagram 2: Generalized experimental workflow for determining the singlet oxygen quantum yield of this compound.

Conclusion

Accurate measurement of this compound's singlet oxygen quantum yield requires meticulous attention to experimental parameters such as concentration, solvent environment, and light dosimetry. The protocols outlined herein—spanning direct and indirect methods in both organic and biologically relevant membrane systems—provide a standardized framework for researchers. Reliable (\Phi_\Delta) values are paramount for advancing the development of this compound-based photodynamic therapies from the laboratory to the clinic.

References

hypericin two-photon photodynamic therapy applications

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters in Hypericin-PDT

This table summarizes effective this compound and light parameters from various studies for easy comparison.

Cell Line / Model This compound Concentration Light Dose & Wavelength Key Outcomes Citation
Oral Squamous Cell Carcinoma (SCC-25) 0.5 µM 2 J/cm² Significant ↑ sTNF-R1 secretion [1]
Breast Adenocarcinoma (MCF-7) 0.125 - 1 µM 1, 2, 5 J/cm² Altered cytokine secretion (↓IL-6, ↓IL-8, ↑TNF-α) [2]
Colorectal Cancer (HCT116, SW620) Not Specified Not Specified S-phase cell cycle arrest & apoptosis via CDC25A/CDK2 pathway [3]
Head & Neck SCC (SNU-1) 0.1 - 10 µg/mL 593 nm laser light Optimal tumoricidal response at 593 nm [4]
Hypertrophic Scar Fibroblasts (HFs) 0.2 µM 4 J/cm² (590 nm) Induced HMOX1-mediated ferroptosis and apoptosis [5]

Detailed Experimental Protocol

This protocol outlines a standard methodology for conducting in vitro this compound-PDT, based on the common procedures across the cited research [1] [2] [5].

Photosensitizer Preparation
  • Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 500 µM). Protect from light and store at 4°C.
  • Working Solution: Prior to the experiment, dilute the stock solution in cell culture medium (e.g., DMEM) to achieve the desired working concentrations (typically in the range of 0.1-1 µM). Ensure the final DMSO concentration is low enough to avoid solvent toxicity (e.g., ≤0.1%).
Cell Culture and this compound Incubation
  • Culture your chosen cell line (e.g., SCC-25, MCF-7) according to standard ATCC protocols.
  • Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at an appropriate density and allow them to adhere overnight.
  • Replace the medium with the this compound-working solution. Incubate the plates in the dark for a predetermined time to allow for cellular uptake. Studies indicate uptake can plateau around 4-8 hours [5].
Light Irradiation
  • After incubation, carefully aspirate the this compound-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.
  • Add fresh, phenol-red-free culture medium.
  • Irradiate the cells using a calibrated light source (e.g., laser or LED lamp) at a specific wavelength. This compound absorbs most strongly at ~590-595 nm [4] [1].
  • Deliver the prescribed light dose (e.g., 2-5 J/cm²). Keep control groups in the dark ("dark controls") and include controls with light but no this compound ("light-only controls").
Post-PDT Analysis
  • Cell Viability: Assess 24 hours post-PDT using assays like MTT or CCK-8.
  • Mechanistic Studies: For apoptosis, use flow cytometry with Annexin V/PI staining. For reactive oxygen species (ROS) detection, use fluorescent probes like DCFH-DA. Analyze protein expression changes via Western Blot.

Mechanisms of Action in this compound-PDT

The following diagrams summarize the key molecular pathways through which this compound-PDT exerts its effects, based on findings from recent studies.

G Light Light ROS ROS Light->ROS Type I/II    Reactions This compound This compound This compound->ROS Type I/II    Reactions Oxygen Oxygen Oxygen->ROS Type I/II    Reactions DNA_Damage DNA_Damage ROS->DNA_Damage Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation HMOX1_Up HMOX1_Up ROS->HMOX1_Up CDC25A_Down CDC25A_Down DNA_Damage->CDC25A_Down Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Ferroptosis->Apoptosis Synergizes Fe2_Release Fe2_Release HMOX1_Up->Fe2_Release Fe2_Release->Lipid_Peroxidation S_Phase_Arrest S_Phase_Arrest S_Phase_Arrest->Apoptosis CDK2_CyclinA_Down CDK2_CyclinA_Down CDC25A_Down->CDK2_CyclinA_Down CDK2_CyclinA_Down->S_Phase_Arrest

This compound-PDT Induces Multiple Cell Death Pathways

Key Considerations and Future Directions

While this compound is a potent photosensitizer, advancing its application, particularly towards two-photon PDT, requires addressing several challenges.

  • Current Limitations: A major hurdle for conventional this compound-PDT is the limited tissue penetration of its activating visible light (~590 nm), confining its use to superficial or thin lesions [4] [1]. Research directly addressing two-photon excitation of this compound is not yet evident in the current literature.
  • Future Research Directions: To enable two-photon this compound-PDT, the primary focus should be on developing specialized light sources and delivery systems capable of precise, deep-tissue irradiation [6]. Furthermore, creating targeted nano-formulations of this compound could improve its solubility, tumor accumulation, and overall therapeutic efficacy [6].

References

Comprehensive Application Notes and Protocols: Hypericin-Mediated Mitochondrial Targeting in Photodynamic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hypericin-PDT and Mitochondrial Targeting

This compound-mediated photodynamic therapy (PDT) represents an emerging targeted anticancer approach that leverages the natural photosensitizing properties of this compound, a naphthodianthrone compound primarily extracted from Hypericum perforatum (St. John's wort). This therapeutic modality utilizes light-activated this compound to generate reactive oxygen species (ROS) that preferentially accumulate in and damage mitochondria—the pivotal organelles regulating cellular energy metabolism and apoptosis. The strategic targeting of mitochondria capitalizes on the inherent biochemical and structural differences between neoplastic and normal cells, particularly the elevated mitochondrial membrane potential in cancer cells that facilitates preferential accumulation of lipophilic cations like this compound.

The molecular mechanisms underlying this compound-PDT involve both type I and type II photochemical reactions. Upon illumination with appropriate wavelength light (typically 570-620 nm), excited this compound molecules can transfer energy to molecular oxygen, generating singlet oxygen (type II reaction) or engage in electron transfer processes to produce superoxide anions, hydroxyl radicals, and hydrogen peroxide (type I reactions). The subcellular localization of this compound predominantly in mitochondrial membranes ensures that these destructive ROS are generated in immediate proximity to critical components of the electron transport chain, leading to rapid disruption of mitochondrial function and initiation of cell death pathways. This mitochondrial targeting strategy enhances the selectivity and efficacy of cancer therapy while potentially minimizing collateral damage to normal tissues [1] [2].

Table 1: Fundamental Properties of this compound as a Mitochondrial-Targeting Photosensitizer

Property Characteristics Biological Significance
Chemical Structure Polycyclic aromatic naphthodianthrone Planar structure facilitates intercalation into mitochondrial membranes
Extraction Source Hypericum perforatum (St. John's wort) Natural origin may reduce toxicity concerns
Absorption Peak 590 nm Permits reasonable tissue penetration depth
Primary ROS Generated Singlet oxygen, superoxide anions, hydroxyl radicals Multiple oxidative species enhance cytotoxic potential
Subcellular Localization Mitochondria, endoplasmic reticulum, Golgi apparatus Mitochondrial accumulation enables targeted disruption
Dark Toxicity Minimal Favorable safety profile without light activation

Mechanisms of Action and Mitochondrial Targeting Strategies

The therapeutic efficacy of this compound-PDT primarily stems from its ability to induce mitochondrial dysfunction through multiple interconnected mechanisms. Following cellular uptake, this compound predominantly accumulates in mitochondrial membranes due to its lipophilic character and positive charge distribution, which promotes interaction with the negatively charged mitochondrial interior. Upon photoactivation, the generated ROS directly attack mitochondrial components, including cardiolipin in the inner mitochondrial membrane, proteins in the electron transport chain, and mitochondrial DNA. This oxidative assault culminates in the permeabilization of mitochondrial membranes, dissipation of the mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors such as cytochrome c, AIF (apoptosis-inducing factor), and Smac/DIABLO into the cytosol [2] [3].

The molecular events following this compound-PDT include both caspase-dependent and independent apoptosis pathways. In the caspase-dependent pathway, cytochrome c release facilitates the formation of the apoptosome complex, activating caspase-9 and subsequently effector caspases-3 and -7. Simultaneously, this compound-PDT modulates the expression and activity of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 while enhancing the expression of pro-apoptotic Bax and Bad. This alteration in the balance of pro- and anti-apoptotic proteins further promotes mitochondrial outer membrane permeabilization, amplifying the cell death signal. Additionally, this compound-PDT can trigger caspase-independent death pathways through the release of AIF, which translocates to the nucleus and mediates chromatin condensation and DNA fragmentation [2].

Recent evidence indicates that this compound-PDT can also activate non-apoptotic cell death modalities under specific conditions, including ferroptosis—an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. Studies on hypertrophic scar fibroblasts have demonstrated that this compound-PDT upregulates heme oxygenase-1 (HMOX1), leading to increased intracellular ferrous iron (Fe²⁺) accumulation and subsequent lipid peroxidation. This ferroptotic cell death pathway synergizes with apoptosis to enhance overall cytotoxicity, particularly in cell populations with inherent resistance to conventional apoptosis [4].

G cluster_mito Mitochondrial Effects cluster_apoptosis Apoptosis Pathways cluster_ferroptosis Alternative Pathways Start This compound Administration Light Light Activation (590 nm) Start->Light ROS ROS Generation (Singlet Oxygen, Superoxide) Light->ROS MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction HMOX1 HMOX1 Upregulation ROS->HMOX1 MMP ↓ Mitochondrial Membrane Potential MitoDysfunction->MMP CaspaseInd Caspase-Independent Pathway MitoDysfunction->CaspaseInd CytoC Cytochrome c Release MMP->CytoC CaspaseDep Caspase-Dependent Pathway CytoC->CaspaseDep Apoptosis Apoptotic Cell Death CaspaseDep->Apoptosis CaspaseInd->Apoptosis Iron Fe²⁺ Accumulation HMOX1->Iron LipidPerox Lipid Peroxidation Iron->LipidPerox Ferroptosis Ferroptotic Cell Death LipidPerox->Ferroptosis

Diagram 1: Mechanism of this compound-mediated mitochondrial targeting in photodynamic therapy, illustrating the key molecular events leading to different cell death modalities.

Quantitative Efficacy Data Across Cancer Models

The anti-neoplastic efficacy of this compound-PDT has been quantitatively demonstrated across diverse cancer types, with particular sensitivity observed in hematological malignancies and specific solid tumors. Systematic investigation of dose-response relationships has revealed that the half-maximal inhibitory concentration (IC₅₀) of this compound-PDT varies significantly depending on the cancer type, illumination parameters, and delivery formulations. The tabulated data below summarizes key efficacy metrics from recent preclinical studies, providing researchers with benchmark values for experimental design and outcome assessment [5] [2] [4].

Table 2: Quantitative Efficacy of this compound-PDT Across Experimental Cancer Models

Cancer Type Cell Line/Model This compound Concentration Range Light Dose IC₅₀/Effective Dose Key Outcomes
Adult T-cell Leukemia HPB-ATL-T 10-100 ng/mL 11.28 J/cm² 52.98 ± 10.11 ng/mL 85% growth inhibition; apoptosis via caspase activation
Breast Cancer MCF-7 0.125-1 μM 2-5 J/cm² 0.5 μM (at 5 J/cm²) Metabolic activity reduction; ↓ IL-6, IL-8; ↑ TNF-α
Multiple Myeloma SP2/0 0.025-0.1 μM 11.28 J/cm² 0.05 μM 70% apoptosis; caspase-3 activation; ΔΨm dissipation
Hepatocellular Carcinoma Huh7 (with NPs) 0.5-2 μg/mL 100 mW/cm² (10 min) 1.2 μg/mL 80% viability reduction; SERPINE1 upregulation
Hypertrophic Scar Fibroblasts Human fibroblasts 0.2-0.8 μM 3 J/cm² 0.4 μM HMOX1-mediated ferroptosis; collagen reduction

The data consistently demonstrate that leukemic cells exhibit particular sensitivity to this compound-PDT, with IC₅₀ values in the nanogram per milliliter range. This enhanced susceptibility may reflect the higher metabolic activity and mitochondrial content of hematological malignancies compared to solid tumors. Notably, in adult T-cell leukemia models, this compound-PDT effectively suppressed the expression of viral oncoproteins HBZ and Tax by blocking promoter activity via HTLV-1 5'LTR and 3'LTR, indicating dual antineoplastic and antiviral mechanisms. Furthermore, the differential sensitivity between malignant and normal cells presents a valuable therapeutic window; studies reported minimal effects on normal peripheral blood CD4+ T lymphocytes at concentrations that effectively eliminated leukemic cells [2].

The formulation strategy significantly influences this compound efficacy, with nanoparticle-encapsulated this compound demonstrating enhanced cytotoxicity compared to aqueous solutions in hepatocellular carcinoma models. This improvement is attributed to better cellular uptake, more efficient mitochondrial targeting, and improved bioavailability of the lipophilic this compound molecule when delivered via nanocarriers. The development of mitochondriotropic nanocarriers represents an advancing frontier in this compound-PDT optimization, aiming to further enhance specificity and reduce off-target effects [6] [7].

Detailed Experimental Protocols

This compound Nanoparticle Preparation and Characterization

Objective: To prepare and characterize stable this compound-loaded nanoparticles for enhanced mitochondrial delivery and improved bioavailability.

Materials:

  • This compound (CAS: 548-04-9)
  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)2000])
  • Anhydrous dimethyl sulfoxide (DMSO)
  • Dialysis membrane (MWCO: 3.5 kDa)
  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C protected from light.
  • Nanoprecipitation: Dissolve DSPE-PEG2000 in ethanol at 60°C with constant stirring (500 rpm).
  • Loading: Slowly add this compound solution (in DMSO) to the DSPE-PEG2000 solution at a 1:10 molar ratio while maintaining temperature at 60°C.
  • Formation: Rapidly inject the organic phase into 10 volumes of PBS under continuous sonication (50% amplitude, 30 seconds).
  • Purification: Transfer the solution to a dialysis membrane and dialyze against PBS for 24 hours with three buffer changes to remove organic solvents and unencapsulated this compound.
  • Sterilization: Filter through a 0.22 μm sterile filter and store at 4°C protected from light.

Characterization:

  • Determine particle size and polydispersity index by dynamic light scattering.
  • Assess encapsulation efficiency using HPLC after nanoparticle disruption in methanol.
  • Evaluate morphology by transmission electron microscopy with negative staining.
  • Measure zeta potential in 10 mM NaCl solution at neutral pH.

Quality Control:

  • Acceptable particle size: 80-150 nm with PDI < 0.2
  • Encapsulation efficiency should exceed 80%
  • Zeta potential: -15 to -30 mV for colloidal stability
  • Sterility confirmation through microbial testing [6]
Cell Culture and this compound-PDT Treatment Protocol

Objective: To standardize cellular response assessment to this compound-PDT across different cancer cell lines.

Materials:

  • Appropriate cancer cell lines (e.g., MCF-7, Huh7, SP2/0)
  • Cell culture medium supplemented with 10% FBS
  • This compound working solution or this compound nanoparticles
  • Light source (xenon lamp with 570-620 nm filter or LED array)
  • Power meter for light dose calibration
  • MTT assay kit or alternative viability assessment reagents

Procedure:

  • Cell Seeding: Plate cells in 96-well plates (8×10³ cells/well for most lines) or 6-well plates (3×10⁵ cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to achieve 70-80% confluence.
  • This compound Incubation:
    • Prepare serial dilutions of this compound (0.125-1 μM) or this compound nanoparticles (0.5-2 μg/mL) in culture medium.
    • Replace culture medium with this compound-containing medium and incubate for 16-24 hours in the dark.
    • Include vehicle controls (DMSO <0.1%) and untreated controls.
  • Light Irradiation:
    • After incubation, wash cells twice with PBS to remove extracellular this compound.
    • Add fresh PBS or serum-free medium to prevent light scattering.
    • Irradiate cells with predetermined light doses (1-5 J/cm² for most applications) using appropriate wavelength (590 nm optimal).
    • Maintain temperature control during irradiation (32-37°C) using heat filters or cooling systems.
    • Include dark controls (this compound without light) and light-only controls (light without this compound).
  • Post-Irradiation Incubation: Replace with fresh complete medium and incubate for 24 hours before analysis.

Viability Assessment:

  • MTT Assay: Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 550-570 nm.
  • Alternative Methods: Trypan blue exclusion for direct cell counting, ATP-based assays, or clonogenic assays for long-term survival [5] [2] [3].
Mitochondrial Membrane Potential Assessment

Objective: To evaluate this compound-PDT-induced mitochondrial dysfunction through measurement of mitochondrial membrane potential (ΔΨm).

Materials:

  • JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM) as positive control
  • Flow cytometer or fluorescence plate reader
  • PBS, serum-free medium

Procedure:

  • Treatment: Apply this compound-PDT protocol as described in Section 4.2.
  • Staining: 2-6 hours post-PDT, incubate cells with 2 μM JC-1 in serum-free medium for 20 minutes at 37°C in the dark.
  • Washing: Wash cells twice with warm PBS.
  • Analysis:
    • Flow Cytometry: Analyze using 488 nm excitation, with 530/30 nm (green) and 585/42 nm (red) emission filters. Calculate red/green fluorescence ratio.
    • Fluorescence Microscopy: Visualize using dual-band filters for FITC and TRITC.
    • Plate Reading: Measure fluorescence with 490 nm excitation/540 nm emission (monomer) and 490 nm excitation/590 nm emission (aggregate).

Interpretation:

  • Healthy mitochondria: High red/green fluorescence ratio (JC-1 aggregates)
  • Depolarized mitochondria: Low red/green fluorescence ratio (JC-1 monomers)
  • Report percentage of cells with dissipated ΔΨm compared to controls [2] [3]

Cell Death Signaling Pathways

The cell death mechanisms activated by this compound-PDT involve an intricate network of signaling pathways that transition between different modalities based on treatment intensity, cellular context, and metabolic state. The diagram below illustrates the key molecular events in this compound-PDT-induced apoptosis and ferroptosis, highlighting critical decision points and regulatory mechanisms.

G cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_ferroptosis Ferroptosis Pathway HypericinPDT This compound-PDT ROS Generation MitoDamage Mitochondrial Damage HypericinPDT->MitoDamage HMOX1 HMOX1 Upregulation HypericinPDT->HMOX1 GPX4 GPX4 Inhibition HypericinPDT->GPX4 Bcl2Family Bcl-2 ↓ / Bax ↑ MitoDamage->Bcl2Family CrossTalk Pathway Crosstalk & Amplification MitoDamage->CrossTalk MMPloss ΔΨm Dissipation Bcl2Family->MMPloss CytoCRelease Cytochrome c Release MMPloss->CytoCRelease Apoptosome Apoptosome Formation CytoCRelease->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptotic Cell Death Caspase37->Apoptosis IronRelease Cellular Iron Release HMOX1->IronRelease LipidROS Lipid ROS Accumulation IronRelease->LipidROS Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis LipidROS->CrossTalk GPX4->LipidROS CrossTalk->Apoptosis CrossTalk->Ferroptosis

Diagram 2: Signaling pathways in this compound-PDT-induced apoptosis and ferroptosis, showing key molecular events and pathway crosstalk.

The apoptosis pathway dominates the cellular response to moderate-dose this compound-PDT, characterized by sequential caspase activation and classic biochemical and morphological changes. At higher treatment intensities or in apoptosis-resistant cells, ferroptosis emerges as an alternative death mechanism, driven by iron-dependent lipid peroxidation. The intersection between these pathways creates a robust cell death response that can overcome resistance mechanisms, particularly through HMOX1-mediated iron release that simultaneously promotes ferroptosis while enhancing mitochondrial ROS generation via Fenton chemistry [4] [8].

The immunogenic character of this compound-PDT-induced cell death represents another crucial aspect of its mechanism. Dying cells emit damage-associated molecular patterns (DAMPs) including surface-exposed calreticulin, released ATP, and HMGB1, which promote dendritic cell maturation and antigen cross-presentation. This immunostimulatory dimension enhances the therapeutic potential of this compound-PDT by engaging adaptive immunity against tumor antigens, potentially generating systemic anti-tumor responses that extend beyond the treated site [8].

Technical Considerations and Optimization Parameters

Successful implementation of this compound-PDT requires careful optimization of critical parameters that collectively determine treatment efficacy. The interdependent relationship between photosensitizer concentration, light dose, and oxygen availability creates a multidimensional optimization space that must be tailored to specific experimental or clinical contexts.

Photosensitizer Administration:

  • Uptake Kinetics: Maximum intracellular this compound accumulation typically occurs 6-8 hours after administration, reaching a plateau by 16 hours. This timeframe represents the optimal window for light irradiation.
  • Serum Effects: Serum proteins can bind this compound and reduce cellular uptake. Consider using serum-free conditions during this compound incubation, followed by serum restoration post-irradiation.
  • Nanoparticle Enhancement: Nanoformulations can improve this compound bioavailability 2-3 fold compared to aqueous solutions, particularly for hydrophobic cancer cell types.

Light Delivery Parameters:

  • Wavelength Selection: Although this compound absorbs maximally at 590 nm, longer wavelengths (up to 620 nm) provide better tissue penetration while maintaining efficient activation.
  • Fluence Rate Effects: Lower fluence rates (10-50 mW/cm²) may improve therapeutic outcomes by conserving oxygen during prolonged irradiation, preventing hypoxia-induced treatment resistance.
  • Fractionation Strategies: Split light doses with dark intervals can enhance oxygen reperfusion and improve overall efficacy, particularly in thicker tumor models.

Microenvironment Considerations:

  • Oxygen Dependence: Maintain adequate oxygenation during irradiation as oxygen is consumed during ROS generation. Consider hyperoxygenation strategies for hypoxic tumor regions.
  • pH Effects: Slightly acidic environments (pH 6.5-6.8) may enhance this compound uptake in some cancer models but can also influence ROS lifetime and reactivity.
  • Metabolic State: Cells with higher mitochondrial content and metabolic activity typically demonstrate enhanced sensitivity to this compound-PDT [1] [5] [7].

Table 3: Optimization Parameters for this compound-Mediated Mitochondrial PDT

Parameter Optimal Range Impact on Efficacy Modification Strategies
This compound Concentration 0.1-1 μM (in vitro) 0.5-2 mg/kg (in vivo) Directly correlates with ROS production until saturation Nanoparticle encapsulation to improve delivery
Incubation Time 6-16 hours Allows mitochondrial accumulation Longer incubation does not significantly improve uptake beyond 24h
Light Wavelength 570-620 nm Balance between activation efficiency and tissue penetration LED arrays for uniform illumination of larger areas
Light Dose 2-10 J/cm² Dose-dependent cytotoxicity up to photobleaching threshold Fractionation to preserve oxygen during treatment
Fluence Rate 10-100 mW/cm² Lower rates improve oxygen conservation Adjust based on target thickness and vascularity
Oxygen Concentration >5% pO₂ Critical for type II photodynamic reactions Pre-oxygenation or fractionated light delivery

Conclusion and Future Perspectives

This compound-mediated mitochondrial PDT represents a promising targeted therapeutic approach with demonstrated efficacy across diverse cancer models. The dual targeting strategy—combining the inherent mitochondrial tropism of this compound with precise spatial control through light delivery—creates a highly selective treatment modality with potential for favorable therapeutic indices. The accumulating mechanistic evidence confirms that this compound-PDT simultaneously engages multiple cell death pathways, reducing the likelihood of treatment resistance development.

Future development should focus on several key areas:

  • Advanced Delivery Systems: Refinement of mitochondrial-targeted nanocarriers to further enhance this compound specificity and reduce off-target effects.
  • Combination Strategies: Rational pairing with agents that modulate mitochondrial resilience, such as Bcl-2 inhibitors or metabolic modulators.
  • Immunomodulation Optimization: Harnessing the immunogenic aspects of this compound-PDT through combination with immune checkpoint inhibitors.
  • Clinical Translation: Addressing pharmacokinetic and light delivery challenges for deep-seated tumors through advanced technologies such as fiber optic approaches or laparoscopically-assisted illumination.

The comprehensive protocols and data summarized in these Application Notes provide researchers with a robust foundation for exploring this compound-PDT in various experimental and potential clinical contexts, contributing to the continued development of this promising mitochondrial-targeted anticancer approach.

References

hypericin cellular multidrug resistance ABC transporters

Author: Smolecule Technical Support Team. Date: February 2026

Hypericin's Interactions with ABC Transporters

ABC Transporter Also Known As Interaction with this compound Key Experimental Context & Cell Lines Citations
ABCG2 BCRP / MXR Substrate & Competitive Inhibitor: Reduces Side Population (SP); can also protect cells from chemotherapeutics. A549 (lung), HT-29 (colon), HL-60 & cBCRP (leukemia) [1] [2] [3]
ABCC1 MRP1 Induces Expression: Pre-treatment can increase MRP1 levels, attenuating cytotoxicity of certain drugs. A2780, A2780cis (ovarian), HL-60 (leukemia) [2] [4]
ABCB1 P-gp / MDR1 Potential Modulator: SP phenotype often involves cooperation between BCRP and MDR1; direct interaction is less documented. A549 (lung), various other cancer cell lines [3]

To help visualize the dual role of this compound and its impact on experimental outcomes, here is a signaling pathway diagram:

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.

Analyzing this compound's Effect as a BCRP Inhibitor via Side Population (SP) Assay

This protocol is based on research that used SP analysis to show this compound acts as a competitive inhibitor of BCRP [3].

  • Key Reagents: this compound, Hoechst 33342 (H33342), Verapamil (positive control for MDR1 inhibition), Ko143 (specific positive control for BCRP inhibition), cell culture medium (e.g., RPMI-1640 with 10% FBS).
  • Cell Lines: A549 (lung adenocarcinoma), HT-29 (colon adenocarcinoma) [1] [3].
  • Procedure:
    • Cell Preparation: Harvest and resuspend cells in pre-warmed serum-containing medium at a density of 1x10^6 cells/mL.
    • Pre-treatment: Incubate cells with a chosen concentration of this compound (e.g., 0.1-5 µM) or controls (Verapamil, Ko143) for a set period (e.g., 60-90 minutes) at 37°C [3].
    • Hoechst Staining: Add H33342 dye (final concentration typically 2.5-5 µg/mL) to the cell suspension. Incubate for exactly 90 minutes at 37°C in the dark.
    • Inhibition Control: Include samples kept on ice after staining to confirm energy-dependent efflux is responsible for the SP.
    • Analysis: After incubation, centrifuge cells (4°C) and resuspend in ice-cold PBS. Propidium iodide (PI) can be added to exclude dead cells. Analyze immediately on a flow cytometer equipped with a UV laser.
  • Data Interpretation: The SP is identified as a distinct population of cells with low blue and red Hoechst fluorescence on a density plot. A reduction in the SP fraction in this compound-treated samples compared to the untreated control indicates inhibition of BCRP-mediated dye efflux.
Investigating this compound-Induced MRP1 Expression and Functional Consequences

This protocol is based on studies showing that pre-treatment with this compound can induce MRP1 expression and attenuate the cytotoxicity of drugs like cisplatin [2].

  • Key Reagents: this compound, Cisplatin, Mitoxantrone, primary antibodies against MRP1, cell viability assay kit (e.g., MTT, XTT).
  • Cell Lines: A2780 (ovarian carcinoma), A2780cis (cisplatin-resistant subline) [2].
  • Procedure:
    • Pre-treatment and Challenge:
      • Seed cells and allow to adhere overnight.
      • Treat cells with a low, non-cytotoxic concentration of this compound (e.g., 0.25 µM) for 24 hours in the dark [2].
      • Remove this compound-containing medium, wash cells, and then challenge with a cytotoxic chemotherapeutic agent (e.g., Cisplatin, Mitoxantrone) for a further 24-72 hours.
    • Viability Assessment: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions after the chemotherapy challenge.
    • Protein Expression Analysis (Western Blot):
      • After the 24-hour this compound pre-treatment, harvest cells and lyse.
      • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-MRP1 and a loading control antibody (e.g., β-actin).
  • Data Interpretation: An attenuation of chemotherapy-induced cell death in this compound-pre-treated cells, coupled with an increase in MRP1 protein levels on the Western blot, provides evidence that this compound can induce a resistant phenotype via MRP1 upregulation.

Troubleshooting Common Experimental Issues

  • Unexpected Cytoprotection: If this compound pre-treatment reduces the efficacy of a chemotherapeutic drug, investigate whether it has induced the expression of efflux transporters like MRP1 or BCRP. Perform Western blot analysis or SP assays pre- and post-treatment [2].
  • Variable SP Assay Results: The SP fraction is highly sensitive to experimental conditions. Strictly standardize cell density, H33342 dye concentration, incubation time, and temperature. Always include specific inhibitors (Ko143 for BCRP, Verapamil for MDR1) as controls to identify the primary transporter responsible for the SP in your cell line [3].
  • Accounting for Hypoxia: Hypoxia in the tumor microenvironment can dynamically regulate BCRP expression. Be aware that hypoxia can decrease BCRP levels in some cell lines, which may alter the observed effect of this compound [1].

References

hypericin light dose concentration optimization PDT

Author: Smolecule Technical Support Team. Date: February 2026

Hypericin-PDT Optimization Parameters Table

The table below summarizes key quantitative data from recent studies for designing your experiments.

Cell Line / Model This compound Concentration Range Incubation Time Light Dose Range Light Wavelength Key Outcome Measures
MCF-7 (Breast Adenocarcinoma) [1] 0.125 - 1.0 µM 2 hours 1 - 5 J/cm² Not specified Cell viability (MTT, Trypan Blue), Cytokine secretion (IL-6, IL-8, TNF-α)
SCC-25 (Oral Squamous Cell Carcinoma) [2] 0 - 1.0 µM 2 hours 0 - 20 J/cm² Not specified Cell viability (MTT), Secretion of soluble TNF-α receptors (sTNF-R1, sTNF-R2)
Hypertrophic Scar Fibroblasts (HFs) [3] 0.1 - 0.8 µM 8 hours (uptake peaked) 1.2 J/cm² (1 mW/cm² for 20 min) 590 nm Cell viability (CCK-8), Apoptosis, Intracellular Fe²⁺, Lipid Peroxidation, ROS
General Guidance from Literature [4] ~0.04 - 5.0 µM 1 - 24 hours ~0.1 - 16.0 J/cm² ~595 nm (common) Viability (MTT, XTT), Apoptosis/Necrosis (Annexin V), ROS, Caspase activity

Experimental Protocol for Cytokine Response Analysis

This detailed methodology is adapted from a study on MCF-7 breast cancer cells to assess HYP-PDT's phototoxic and immunomodulatory effects [1].

  • Cell Culture and Plating: Culture MCF-7 cells in EMEM supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, and 0.01 mg/mL insulin. Maintain at 37°C in a humidified atmosphere with 5% CO₂. Plate cells in appropriate multi-well plates for viability assays (e.g., 96-well) and cytokine analysis (e.g., 6-well or 12-well).
  • This compound Treatment & Dark Incubation:
    • Prepare a stock solution of this compound in DMSO and dilute to working concentrations (e.g., 0.125, 0.25, 0.5, 1.0 µM) in serum-free culture medium.
    • Replace cell culture medium with the this compound-containing medium.
    • Incubate cells in the dark for 2 hours to allow for cellular uptake.
  • Light Irradiation:
    • After incubation, replace the this compound medium with fresh, pre-warmed PBS or culture medium.
    • Expose cells to light at a specific wavelength (traditionally ~595 nm for this compound). The study used light doses of 0, 1, 2, and 5 J/cm² [1].
    • Include all necessary controls: untreated cells (no HYP, no light), dark controls (HYP, no light), and light-only controls (light, no HYP).
  • Post-PDT Incubation and Sample Collection:
    • After irradiation, add fresh culture medium and return cells to the incubator.
    • For viability assays: Incubate for 24 hours before performing MTT or Trypan Blue exclusion tests.
    • For cytokine analysis: Collect cell culture supernatants after a sublethal treatment interval (e.g., 24 hours). Centrifuge to remove any floating cells or debris and store at -80°C until analysis.
  • Analysis:
    • Cell Viability: Use MTT assay to measure metabolic activity and Trypan Blue exclusion for direct cell count.
    • Cytokine Quantification: Analyze supernatants for cytokines like IL-6, IL-8, IL-10, and TNF-α using a multiplex immunoassay (e.g., Bio-Plex Pro Human Cytokine Assay).

HYP-PDT Experimental Workflow

The diagram below outlines the key steps for a typical in vitro HYP-PDT experiment.

G cluster_analysis Analysis Phase Start Start Experiment Plate Plate Cells Start->Plate HYP Add this compound Solution (Serum-free medium) Plate->HYP Control2 Light Control: Light, No HYP Plate->Control2 Control3 Untreated Control: No HYP, No Light Plate->Control3 DarkInc Dark Incubation (2-8 hours) HYP->DarkInc Light Light Irradiation (~595 nm, 1-5 J/cm²) DarkInc->Light Control1 Dark Control: HYP, No Light DarkInc->Control1 PostPDT Post-PDT Incubation (24 hours) Light->PostPDT Collect Collect Supernatants & Harvest Cells PostPDT->Collect Analyze Analysis Collect->Analyze End End Analyze->End Analyze1 Cell Viability (MTT, Trypan Blue) Analyze->Analyze1 Analyze2 Cell Death Mechanisms (Annexin V, Caspase) Analyze->Analyze2 Analyze3 Immunomodulation (Cytokine Assay) Analyze->Analyze3 Analyze4 Oxidative Stress (ROS, Lipid Peroxidation) Analyze->Analyze4

Frequently Asked Questions & Troubleshooting

Q1: My MTT assay shows an increased signal after HYP-PDT, suggesting higher metabolic activity instead of cell death. What could be wrong? A: This can occur and highlights a key limitation of the MTT assay. The signal can be influenced by overall cellular metabolic and redox states, not just viability [1].

  • Solution: Use the MTT assay as an initial screen but always confirm results with a direct viability method like Trypan Blue exclusion or flow cytometry with Annexin V/PI staining [1]. The increase could indicate a transient stress response; tracking cells over a longer period (e.g., 48-72 hours) may reveal subsequent death.

Q2: I am not seeing a strong cytotoxic effect even at high this compound concentrations. What should I check? A: This points to a potential issue with the photodynamic reaction parameters.

  • Troubleshooting Checklist:
    • Light Wavelength: Confirm your light source emits at the correct peak for this compound activation (~590-595 nm). Using an incorrect wavelength will not activate the drug [4].
    • Oxygen Availability: The PDT effect requires oxygen. Ensure your irradiation medium is not too deep and that cells are irradiated promptly after removing from the incubator to maximize oxygen tension.
    • Drug Uptake: this compound uptake is time-dependent. Increase your dark incubation time (e.g., to 8 hours) and consider verifying uptake via fluorescence microscopy if possible [3].
    • Serum Interference: Using serum during this compound incubation can reduce its effective concentration due to binding with lipoproteins. Use serum-free medium during the incubation step [4].

Q3: How does HYP-PDT affect the tumor microenvironment and immune signaling? A: Beyond direct cytotoxicity, HYP-PDT has significant immunomodulatory effects. In MCF-7 cells, sublethal treatment reduced pro-tumorigenic cytokines IL-6 and IL-8, while increasing pro-inflammatory TNF-α, suggesting a shift towards a more anti-tumor immune environment [1]. In other models, it can induce immunogenic cell death and the release of damage-associated molecular patterns (DAMPs), which can alert the immune system [1] [3].

Q4: Are there other cell death mechanisms besides apoptosis involved in HYP-PDT? A: Yes, recent research indicates that HYP-PDT can trigger ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation. This pathway is characterized by the upregulation of HMOX1, leading to increased intracellular Fe²⁺ and lipid peroxidation, and can work synergistically with apoptosis to kill cells [3].

HYP-PDT Mechanism: Apoptosis & Ferroptosis

The following diagram illustrates the key cellular mechanisms of HYP-PDT, including the novel ferroptosis pathway.

Key Optimization Takeaways

  • Parameter Interdependence: There is no single "best" dose. Effective cell death is achieved through the interplay of this compound concentration, incubation time, and light dose [1] [2] [5].
  • Cell-Type Specificity: Protocols must be optimized for each cell line, as uptake, metabolism, and response can vary significantly [1] [2].
  • Confirm with Multiple Assays: Relying on a single viability assay can be misleading. Use complementary methods to confirm the mechanism and extent of cell death [1] [3].

References

Hypericin Dark Toxicity: Key Strategies & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core strategies and supporting evidence from recent studies to help you design experiments with minimal dark toxicity.

Strategy Key Parameter & Recommended Practice Supporting Evidence (Experimental System)

| Concentration Control | Keep hypericin concentrations low (e.g., sub-micromolar to low micromolar range). | - 0.5 µM: No significant dark toxicity in hypertrophic scar fibroblasts (HFs) [1].

  • 1.0 µM: No dark toxicity observed in MCF-7 breast cancer cells [2] [3]. | | Incubation Time | Limit continuous exposure in the dark before illumination. | - Up to 24 hours: Incubation with 0.5 µM this compound showed no dark toxicity in HFs [1].
  • 24 hours: Incubation with up to 1 µM this compound was non-toxic to MCF-7 cells in the dark [2] [3]. | | Light Control | Ensure complete darkness during this compound incubation and handling of control groups. | - Rigorous dark conditions are required for control groups ("dark controls") to accurately assess baseline toxicity and isolate photodynamic effects [1] [2] [3]. | | Cell-Type Specificity | Establish a dark toxicity baseline for each new cell line used. | - Vero E6 cells: No significant cytotoxicity (CC50 > 200 nM) was observed [4].
  • HUVECs: Dark toxicity was minimal compared to its potent photocytotoxic effect [5]. |

Experimental Protocol: Assessing this compound Dark Toxicity

Here is a detailed methodology, adapted from the cited studies, to evaluate dark toxicity in your cell models [1] [2] [3].

  • Preparation of this compound Stock Solution

    • Obtain this compound (e.g., from Sigma-Aldrich).
    • Prepare a stock solution (e.g., 500 µM) in dimethyl sulfoxide (DMSO).
    • Critical Step: Wrap the stock vial in aluminum foil to protect it from light. Store at 4°C.
    • Prior to use, dilute the stock to the desired working concentrations (e.g., 0.125 µM to 1 µM) using your standard cell culture medium.
  • Cell Seeding and Treatment

    • Seed your chosen cell line (e.g., MCF-7, HFs, HUVECs) in multi-well plates at an appropriate density and allow them to adhere overnight.
    • After replacing the medium, add the pre-diluted this compound to the treatment wells.
    • Prepare control groups:
      • Untreated Control: Cells with culture medium only (no HYP, no light).
      • Vehicle Control: Cells with the highest equivalent concentration of DMSO used in your treatments (e.g., 0.2% v/v).
    • Critical Step: From this point onward, all operations for the treatment and control groups must be performed under subdued light or complete darkness. Wrap the culture plates in light-blocking material and use light-tight incubators.
  • Incubation and Viability Assessment

    • Incubate the plates in the dark for your chosen duration (e.g., 4-24 hours).
    • After incubation, assess cell viability without exposing the cells to light. Common methods include:
      • MTT Assay: Add MTT reagent to the wells and incubate in the dark. The resulting formazan crystals are dissolved, and the absorbance is measured.
      • Trypan Blue Exclusion: Trypsinize cells in the dark and mix with Trypan Blue dye. Count viable (unstained) and non-viable (blue) cells using an automated cell counter or hemocytometer.

Mechanism & Experimental Workflow

The following diagram illustrates the critical steps for a dark toxicity experiment and the core mechanism that minimizes toxicity in the absence of light.

Start Start Experiment Prep Prepare this compound Stock in DMSO Start->Prep Dark1 Wrap in Foil (Protect from Light) Prep->Dark1 Dilute Dilute in Medium for Working Concentration Dark1->Dilute Treat Add this compound to Cells (Under Subdued Light) Dilute->Treat Dark2 Incubate in Dark (Control Group) Treat->Dark2 NoLight No Light Activation = Minimal ROS Dark2->NoLight LowTox Low Dark Toxicity (Cell Viability Unchanged) NoLight->LowTox Assay Perform Viability Assay in the Dark LowTox->Assay

The core mechanism behind this compound's low dark toxicity is its reliance on light activation. In the dark, this compound remains in its ground state and cannot generate significant amounts of reactive oxygen species (ROS), which are the primary mediators of its cytotoxic effects [6]. This fundamental principle underpins all the strategies listed above.

FAQs and Troubleshooting

  • Q1: My negative controls are showing toxicity. What could be wrong?

    • A: This is often due to light contamination. Verify that your incubator, workbench, and all handling areas are completely light-proof for the dark controls. Also, check the final concentration of the DMSO vehicle in your medium; it should typically be kept below 0.5% v/v to avoid solvent toxicity.
  • Q2: I see literature mentioning this compound can induce drug transporters in the dark. Does this affect my experiments?

    • A: Yes, this is an important consideration. Some studies note that non-photoactivated this compound can induce the expression of ATP-binding cassette (ABC) transporters, which are associated with multidrug resistance [6]. If your research involves combination therapies with other drugs, you should design experiments to account for this potential interaction.
  • Q3: What is the most critical parameter to control?

    • A: While concentration and time are vital, rigorous light exclusion is the most critical and common point of failure. A single, brief exposure to ambient light can prematurely activate this compound and confound your dark toxicity results.

References

hypericin blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Hypericin BBB Penetration

The table below summarizes the core strategies derived from the literature for improving this compound's delivery across the BBB.

Strategy Description & Mechanism Key Findings & Applications
Use of Penetration Enhancers (e.g., NMP) Co-solvent like N-methyl pyrrolidone (NMP) disrupts lipid membrane structure to improve passive diffusion of hydrophobic drugs [1]. 20% NMP formulation significantly increased this compound delivery in Chick Chorioallantoic Membrane (CAM) model; higher concentrations caused vascular toxicity [1].
Lipid Solubility & Prodrug Modification Increase molecule lipophilicity to favor passive transcellular diffusion; typically requires molecular weight <400-600 Da [2] [3]. Heroin (diacetylmorphine) is a classic prodrug example; increased lipophilicity vs. morphine enables rapid brain uptake [3]. Note: Direct evidence for this compound is needed.
Nanoparticle Carriers Use of liposomes, micelles, polymeric/inorganic nanoparticles to encapsulate this compound, protecting it and enabling receptor-mediated transcytosis [2] [4]. Low-density lipoprotein (LDL)-based particles are a promising transport system for hydrophobic photosensitizers like this compound [4].
Ligand Conjugation Conjugate this compound or its carrier to molecules that undergo receptor-mediated transcytosis (e.g., Angiopep-2, transferrin) [2] [5]. Angiopep-2 crosses BBB via LRP1 receptor; successfully used to deliver chemotherapeutics like doxorubicin and paclitaxel to the brain [5].

Experimental Protocol: PAMPA-BBB for Permeability Screening

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, non-cell-based method for predicting passive BBB penetration [6].

  • Principle: A permeability assay using a proprietary porcine brain lipid extract immobilized on a filter to mimic the BBB phospholipid membrane [6].
  • Procedure:
    • Preparation: Dilute this compound stock solutions in DMSO to a final test concentration of 0.05 mM in phosphate buffer (pH 7.4), keeping final DMSO concentration at 0.5% [6].
    • Loading: Add the donor solution to the donor well plate. The acceptor filter plate, pre-coated with brain lipid membrane, is placed on top, filled with a proprietary "brain sink" buffer [6].
    • Permeation & Stirring: Incubate for 60 minutes at room temperature with constant stirring using magnetic stirrers to reduce the aqueous boundary layer [6].
    • Analysis: Measure the concentration of this compound in both donor and acceptor compartments using a UV plate reader. Calculate the permeability (Pe) using provided software, expressed in units of 10⁻⁶ cm/s [6].
  • Data Interpretation: Compounds are classified based on their permeability values. This assay allows for rank-ordering a library of compounds, like natural products, for their potential to cross the BBB passively [6].

Troubleshooting Common Experimental Challenges

  • Challenge: Low Water Solubility of this compound

    • Solution: Use biocompatible solvents like NMP at optimized concentrations (e.g., 20%) [1]. Alternative formulation strategies include liposomal encapsulation or binding to human serum albumin (HSA), though the latter may reduce freely available drug [1] [4].
  • Challenge: Variable or Poor Penetration in Cellular Models

    • Solution: Validate your in vitro BBB model. Use immortalized cell lines (e.g., bEnd.3) or more complex co-culture models. Key validation metrics include measuring Transendothelial Electrical Resistance (TER) and the permeability of standardized molecules like sodium fluorescein (NaFl, 376 Da) or FITC-dextran (70 kDa) [7].
  • Challenge: Differentiating Passive and Active Transport

    • Solution: The PAMPA-BBB assay only measures passive diffusion. To investigate active transport or efflux, use cell-based models (e.g., MDCK-MDR1) where specific inhibitors for efflux pumps like P-glycoprotein (P-gp) can be applied [6].

Experimental Workflow & Strategic Pathway

To help visualize the process from planning to analysis, the following diagram outlines the key decision points and methodologies for a this compound BBB penetration study.

hypericin_workflow start Start: this compound BBB Penetration Study strategy Select Enhancement Strategy start->strategy passive Passive Diffusion Enhancement strategy->passive Lipid Solubility Penetration Enhancers active Active Transport Enhancement strategy->active Ligand Conjugation Nanocarriers method Choose Primary Screening Method passive->method active->method pampa PAMPA-BBB Assay (Artificial Membrane) method->pampa Initial High-Throughput Rank-Ordering cellular Cell-Based Model (e.g., bEnd.3, HCMEC/D3) method->cellular Mechanistic Studies Efflux Transport formulate Formulate this compound pampa->formulate cellular->formulate test Conduct Permeability Assay formulate->test analyze Analyze Permeability (Pe) test->analyze validate Validate with Advanced Models (In vivo, BTB models) analyze->validate Promising Candidates

References

hypericin photodynamic therapy hypoxia challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is hypoxia a significant problem for HY-PDT? Hypericin primarily acts through a Type II photochemical mechanism, generating cytotoxic singlet oxygen through an oxygen-dependent energy transfer process [1] [2]. The hypoxic (low-oxygen) microenvironment of solid tumors severely limits this process, reducing HY-PDT's efficacy. Furthermore, PDT itself consumes oxygen, potentially worsening local hypoxia and activating pro-survival pathways in cancer cells [3] [4].

  • Q2: Does this compound have any properties that can help overcome hypoxia? While this compound is predominantly a Type II photosensitizer, some research indicates that the efficacy of certain photosensitizers under low oxygen may be better than traditionally assumed, potentially due to contributions from less oxygen-dependent Type I mechanisms or other photoredox catalysis pathways [5]. However, proactively designing your HY-PDT protocol to mitigate hypoxia is strongly recommended.

  • Q3: What are the main strategies to improve HY-PDT in hypoxic tumors? Strategies can be categorized into three approaches:

    • Alleviate Hypoxia: Directly supplementing oxygen or inhibiting cellular oxygen consumption.
    • Exploit Hypoxia: Using hypoxia-activated prodrugs in combination with HY-PDT.
    • Disregard Hypoxia: Developing formulations that enable alternative, oxygen-independent cytotoxic mechanisms [6].

Troubleshooting Guide: Combating Hypoxia in HY-PDT Experiments

The following table summarizes proven strategies identified in recent literature to enhance HY-PDT efficacy under hypoxia.

Strategy Mechanism of Action Key Research Findings Potential Limitations
Iron-Drug Nanocomplexes [7] pH-responsive release of apigenin to inhibit HSP-90 & HIF-1α, mitigating heat resistance and alleviating hypoxia. PAFH nanocomplex (this compound/Apigenin/Fe³⁺) enabled mild-temperature PTT and enhanced PDT in vivo. Complex synthesis; long-term biocompatibility requires further study.
Oxygen-Carrying Nanomaterials [4] Use hemoglobin or perfluorocarbons to carry O₂ directly to the tumor site. Liposome-encapsulated hemoglobin or PFC nanodroplets increased tumor O₂ and ROS generation, enhancing PDT. Potential carrier toxicity; stability during storage and circulation.
Vascular Normalization [3] Use drugs (e.g., Axtinib) to "normalize" chaotic tumor blood vessels, improving perfusion and oxygen supply. Nanoplatforms with Axtinib improved blood flow, reduced hypoxia, and reversed immunosuppression. Narrow therapeutic window; requires precise dosing.
Type I Photosensitizers [8] [3] Shift mechanism to electron transfer, producing O₂-independent radicals (e.g., •O₂⁻, •OH). New guidelines established for Type I PS; offers a fundamental solution to hypoxia. This compound is a classic Type II PS; co-delivery with Type I agents may be needed.

Detailed Experimental Protocol: Implementing a Nanocomplex Strategy

The protocol below is adapted from a recent study on an active iron-drug nanocomplex (PAFH) that successfully improved HY-PDT by mitigating hypoxia [7].

1. Objective: To synthesize and evaluate a pH-responsive PAFH nanocomplex for enhancing HY-PDT/PTT efficacy in an acidic and hypoxic tumor microenvironment.

2. Materials:

  • Photosensitizer: this compound (HYP)
  • Therapeutic Agent: Apigenin (APG)
  • Polymer: Polyvinylpyrrolidone (PVP)
  • Metal Ion: Ferric ion (Fe³⁺)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Cell Line: Relevant cancer cell line (e.g., SCC-25 squamous cell carcinoma [2])
  • Animal Model: Immunodeficient mice with tumor xenografts

3. Methodology:

  • Synthesis of PAFH Nanocomplex:

    • Dissolve HYP, APG, and PVP in DMSO.
    • Slowly add an aqueous solution of Fe³⁺ under vigorous stirring.
    • Allow the mixture to self-assemble for a specified period.
    • Purify the resulting nanocomplex via dialysis or centrifugation to remove free ions and DMSO.
    • Characterize the nanocomplex using Dynamic Light Scattering (DLS) for size and zeta potential, and UV-Vis spectroscopy for confirming composition.
  • In Vitro Validation:

    • Cellular Uptake: Use flow cytometry to verify the selective and enhanced uptake of the PAFH nanocomplex in cancer cells (e.g., SCC-25) compared to normal keratinocytes (e.g., HaCaT), following methods similar to [2].
    • pH-Responsive Release: Incubate the nanocomplex in buffers mimicking physiological (pH 7.4) and acidic tumor (pH 6.5-6.8) microenvironments. Use HPLC to quantify the release profile of APG and HYP over time.
    • Phototoxicity Assay:
      • Seed cells in 96-well plates.
      • Incubate with PAFH nanocomplex and control groups (HYP alone, no treatment) for 24 hours.
      • Irradiate groups with an 808 nm laser (for PTT) and a 590 nm light (for HY-PDT) at a defined power density (e.g., 3.6 J/cm² [2]).
      • Assess cell viability 24 hours post-irradiation using the MTT or SRB assay [2].
  • In Vivo Evaluation:

    • Establish tumor xenografts in mice.
    • Intravenously inject the PAFH nanocomplex.
    • Monitor tumor accumulation using in vivo imaging (if the nanocomplex is fluorescent).
    • Perform PDT/PTT treatment when tumor accumulation peaks.
    • Monitor tumor volume and body weight over time to assess therapeutic efficacy and systemic toxicity.

4. Key Measurements:

  • Tumor Growth Inhibition: Calculate the relative tumor volume of treated vs. control groups.
  • Hypoxia Alleviation: Use immunohistochemical staining for HIF-1α on excised tumor tissues to visualize the reduction in hypoxia.
  • Mechanistic Confirmation: Perform Western Blot analysis on tumor lysates to confirm the downregulation of HSP-90 and HIF-1α proteins.

The following diagram illustrates the working mechanism of the PAFH nanocomplex as described in this protocol:

G PAFH PAFH Nanocomplex (HYP/APG/Fe³⁺) AcidicTME Acidic Tumor Microenvironment PAFH->AcidicTME Disassembly pH-Responsive Disassembly AcidicTME->Disassembly Release On-site Release of APG and HYP Disassembly->Release PTT 808 nm Laser Photothermal Therapy (PTT) Release->PTT PDT 590 nm Light This compound PDT Release->PDT Effect1 • APG inhibits HSP-90 • Counteracts heat resistance PTT->Effect1 Effect2 • APG alleviates hypoxia • Inhibits HIF-1α PDT->Effect2 Outcome Enhanced Cancer Cell Death (Mild-Temp PTT + Potentiated PDT) Effect1->Outcome Effect2->Outcome

References

hypericin standardization St John's wort extracts

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Hypericin Standardization

For researchers quantifying this compound, selecting an appropriate analytical method is critical. The table below compares key methodologies based on recent studies.

Method Key Principle Advantages Limitations/Challenges
HPLC with Fluorescent Detection [1] Separates compounds using liquid chromatography; detects this compound via fluorescence. High specificity for this compound and pseudothis compound, avoiding false positives. [1] -
New UHPLC Method [2] A modified USP method using a binary mobile phase and detection at 588 nm. Shorter run time, uses a binary gradient, improved peak resolution, and more sustainable. [2] -
Spectrophotometric Method [1] [3] Measures absorbance of samples without separating compounds. Non-specific; can be fooled by synthetic dyes (e.g., Brilliant Blue, Sunset Yellow), leading to artificially inflated potency readings. [3] -
High-Performance Thin Layer Chromatography (HPTLC) [3] Separates compounds on a plate for identification. Useful for confirming product identity and detecting common synthetic dyes used in adulteration. [3] Less quantitative than HPLC.

A recent market surveillance study in 2025 tested 22 commercial SJW products using HPLC and HPTLC. The results highlight significant quality issues:

  • Potency Failure: 21 out of 22 products failed potency testing, with many containing little to no this compound. [3]
  • Adulteration: Nine brands contained synthetic dyes that can deceive non-specific spectrophotometric methods. [3]
  • Label Inaccuracy: A 2003 study found that most product labels overestimated the this compound content by nearly a factor of two. [1]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in this compound analysis.

Inconsistent or Inaccurate Potency Results
  • Problem: Large variations in this compound content between product batches or inaccurate label claims. [1]
  • Solution:
    • Use Specific Chromatographic Methods: Replace non-specific spectrophotometric assays with HPLC or UHPLC, which can separate true this compound from adulterants. [1] [3] The new UHPLC method is a robust choice. [2]
    • Employ a Reference Standard: Use a purified and certified this compound reference substance to calibrate your instrument. This ensures accurate quantification. [4]
    • Validate Your Method: Ensure your method meets performance criteria for detection limit, quantitation limit, linearity, precision, and accuracy. [2]
Challenges with Sample Solubility and Stability
  • Problem: this compound is hydrophobic and can be difficult to dissolve, while hyperforin is notoriously unstable. [5] [4]
  • Solution:
    • For this compound Solubility: To achieve full dissolution, first dissolve the this compound reference standard in a small amount of pure pyridine, and then dilute with methanol to the desired working concentration. [4]
    • For Hyperforin Stability: Note that hyperforin degrades easily when exposed to light and oxygen. Use fresh extracts, protect samples from light, and consider stabilizing it as a salt (e.g., dicyclohexylammonium salt) for analysis. [5]
Verifying Plant Material Identity
  • Problem: The starting plant material may be misidentified or adulterated with other Hypericum species, leading to inconsistent extract quality. [6]
  • Solution:
    • DNA-Based Authentication: Use DNA barcoding to confirm the raw material is Hypericum perforatum. Techniques like species-specific qPCR or Next-Generation Sequencing (NGS) can reliably identify the correct species, even in processed samples where DNA is degraded. [6]

Experimental Protocol: UHPLC Analysis of this compound

Below is a detailed methodology based on the 2023 publication of a new UHPLC method, which offers improvements over the USP method. [2]

Workflow Overview

The diagram below illustrates the key steps for sample and standard preparation in the UHPLC analysis protocol.

Start Start Protocol StdPrep Standard Preparation: - Accurately weigh 0.5 mg this compound standard - Dissolve in 8 mL methanol & sonicate - Dilute to 10 mL with methanol - Further dilute 1:5 for 0.01 mg/mL working standard Start->StdPrep SamplePrep Sample Preparation: - Accurately weigh 25 mg powdered extract - Add to 10 mL volumetric flask with methanol - Sonicate in room temp water bath for 30 min Start->SamplePrep Filter Filter solutions into HPLC vials StdPrep->Filter SamplePrep->Filter UHPLC UHPLC Analysis Filter->UHPLC DataAnalysis Data Analysis UHPLC->DataAnalysis End End Protocol DataAnalysis->End

Materials and Equipment
  • Chemical Standards: Purified this compound (e.g., Cayman Chemical, Item No. 11334). [2]
  • Plant Material: Powdered St. John's Wort extract or finished product.
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Phosphoric acid.
  • Equipment:
    • UHPLC system (e.g., Thermo-Fisher Vanquish).
    • UHPLC column (e.g., ACME Xceed C18 100 × 2.1 mm–1.9 µm).
    • Sonicating water bath.
    • Analytical balance.
Chromatographic Conditions
  • Mobile Phase:
    • Channel A: 0.2% phosphoric acid in water (v/w).
    • Channel B: Acetonitrile.
  • Gradient Program (Table 1 from the source): [2]
Time (min) % A % B
0.00 85 15
1.00 85 15
5.00 50 50
7.00 20 80
8.00 20 80
8.10 85 15
10.00 85 15
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection Wavelength: 588 nm (for this compound-specific detection)
Data Analysis
  • Use the external standard method for quantification.
  • Plot a calibration curve using the this compound standard solutions. The method demonstrated excellent linearity (r² = 0.9996 for this compound). [2]
  • Calculate the this compound and pseudothis compound content in your samples based on the calibration curve.

References

hypericin herb-drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms behind St. John's wort (SJW) drug interactions?

    • A: The interactions are primarily pharmacokinetic, driven by the activation of the pregnane X receptor (PXR). This leads to the induction of:
      • Cytochrome P450 (CYP) Enzymes, particularly CYP3A4 and CYP2C19, increasing the metabolism and clearance of substrate drugs [1] [2] [3].
      • The P-glycoprotein (P-gp) Transporter, enhancing the efflux of drugs from cells, which can reduce their oral absorption and brain penetration [1] [4].
    • Research Note: Induction is dose-dependent and more significant with long-term use (typically over 10 days) of SJW extracts with a high hyperforin content [1].
  • Q2: Does SJW induce P-gp at the blood-brain barrier (BBB), potentially reducing CNS drug efficacy?

    • A: A recent 2024 study using PET imaging found that while SJW induced intestinal P-gp and CYP enzymes, it did not lead to significant P-gp induction at the human BBB. This suggests the risk of P-gp-mediated interactions for CNS-targeted drugs may be lower than previously thought [2].
  • Q3: Which drug classes have well-documented, clinically significant interactions with SJW?

    • A: The table below summarizes high-risk drug classes and the consequences of co-administration [1] [5] [4].
Drug Class Example Drugs Clinical Consequence of Interaction
Immunosuppressants Cyclosporin, Tacrolimus Reduced blood levels, risk of organ rejection [1] [4]
Anticoagulants Warfarin, Phenprocoumon Reduced INR, increased risk of thrombosis [5] [6]
Antiretroviral Drugs Indinavir, Nevirapine, Lopinavir/Ritonavir Reduced plasma concentration, increased viral load [1] [4] [6]
Anticancer Agents Irinotecan, Imatinib Reduced plasma drug concentration [1] [4]
Hormonal Contraceptives Oral contraceptives, implants Breakthrough bleeding, unintended pregnancy [1] [6] [3]
Antidepressants (SSRIs) Sertraline, Citalopram Increased risk of serotonin syndrome (a pharmacodynamic interaction) [1] [6]
Antiepileptics Carbamazepine, Phenytoin Potential reduction in efficacy, increased seizure risk [5] [6]
  • Q4: A clinical trial subject on stable cyclosporin therapy shows a sudden drop in drug levels. How should I troubleshoot this?

    • A: Immediately investigate the subject's use of over-the-counter supplements. A strong indicator of SJW use would be a drop in cyclosporin levels with no other changes to prescribed medication. The induction of both CYP3A4 and P-gp by SJW is a known cause. Counsel the subject to discontinue SJW and monitor cyclosporin levels closely, as the inducing effect can take over a week to reverse after cessation [1] [4].
  • Q5: How does the hyperforin content in different SJW extracts impact its drug interaction potential?

    • A: The hyperforin content is a key determinant. Extracts with low hyperforin content (e.g., <0.5% like Ze 117) have been shown in clinical trials to have weak or no significant effects on the pharmacokinetics of probe drugs like midazolam (CYP3A4 substrate) and digoxin (P-gp substrate). In contrast, high-hyperforin extracts (3-6%) consistently demonstrate potent induction [1] [2]. Always characterize the specific extract used in your research.

Experimental Protocols & Data Interpretation

For researchers studying these interactions, here are core methodologies and a visualization of the key pathway.

Pathway Overview: SJW Induction Mechanism

The following diagram illustrates the primary molecular mechanism by which St. John's wort induces drug-metabolizing enzymes and transporters, a central concept for troubleshooting interactions.

sjw_mechanism SJW Hyperforin Activates PXR, Inducing CYP3A4 and P-gp Hyperforin Hyperforin PXR PXR Hyperforin->PXR Activates CYP3A4 CYP3A4 PXR->CYP3A4 Induces Transcription P_gp P_gp PXR->P_gp Induces Transcription Drug_Metabolism Drug_Metabolism CYP3A4->Drug_Metabolism Increased Drug_Efflux Drug_Efflux P_gp->Drug_Efflux Increased

Protocol 1: Assessing CYP3A4 Induction In Vitro
  • Objective: To evaluate the potential of an SJW extract to induce CYP3A4 activity.
  • Methodology:
    • Cell Model: Use human hepatocytes (primary cells or cell lines like HepaRG) cultured in appropriate medium [1].
    • Treatment: Expose cells to various concentrations of the SJW extract, a positive control (e.g., Rifampicin), and a vehicle control for 48-72 hours [1].
    • Activity Measurement: After treatment, measure CYP3A4 activity using a probe substrate like Midazolam or Testosterone.
      • Incubate cell lysates or supernatant with the probe substrate.
      • Quantify the metabolite formed (1'-OH-midazolam or 6β-OH-testosterone) using LC-MS/MS [1] [2].
    • mRNA/Protein Analysis: Confirm induction by quantifying CYP3A4 mRNA levels via RT-PCR and/or protein expression via Western blotting [1].
Protocol 2: Clinical Cocktail Phenotyping for Enzyme Activity
  • Objective: To perform a clinical study assessing the effect of SJW on multiple CYP enzymes and P-gp in healthy volunteers.
  • Methodology:
    • Study Design: A controlled, within-subject study. Baseline measurements are followed by a treatment period (e.g., 14-28 days with a high-hyperforin SJW extract like WS5570 at 900-1800 mg/day) and a final assessment [2].
    • Phenotyping Cocktail: Administer a low-dose oral cocktail and collect serial blood and urine samples:
      • Caffeine for CYP1A2 activity [1]
      • Omeprazole for CYP2C19 activity [1] [2]
      • Midazolam for CYP3A4 activity [1] [2]
      • Debrisoquine or Dextromethorphan for CYP2D6 activity [1]
      • Fexofenadine or Digoxin for P-gp activity [1] [2]
    • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, clearance) for each probe drug. A statistically significant decrease in AUC after SJW treatment indicates enzyme/transporter induction [1] [2].

Key Troubleshooting Guide

Experimental Challenge Potential Cause Suggested Solution
High variability in induction response Variable hyperforin content in different SJW extract batches [5] Characterize and standardize the hyperforin content of the extract used. Use a clinically relevant, well-defined extract (e.g., LI 160, WS5570) [1].
Unexpectedly weak induction effect Short duration of SJW exposure; use of a low-hyperforin extract [1] Ensure treatment duration is sufficient (≥10 days). Verify the hyperforin content of your extract and consider using a high-hyperforin product for induction studies [1] [2].
Need to assess BBB penetration risk Traditional plasma PK studies cannot detect P-gp changes at the BBB [2] Employ advanced techniques like PET neuroimaging with a P-gp substrate (e.g., [11C]metoclopramide) in clinical trials to directly measure brain exposure [2].

References

hypericin analytical method validation HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HPLC Method Validation

Method validation ensures that your analytical procedure is suitable for its intended purpose, providing reliable, accurate, and reproducible results that meet regulatory standards [1] [2]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the core parameters that must be validated [1] [3].

Here are the typical acceptance criteria for these key parameters:

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability to obtain results proportional to analyte concentration [1] [2]. Correlation coefficient (R²) ≥ 0.99 [1] [4].
Accuracy Closeness of measured value to true value [1] [2]. Recovery of 98-102% [1].
Precision (Repeatability) Closeness of results under the same operating conditions [1] [2]. Relative Standard Deviation (%RSD) < 2% for n=6 injections [1].
Specificity Ability to distinguish analyte from other components [1] [2]. No interfering peaks from blank, placebo, or impurities; confirmed peak purity [1].

| LOD & LOQ | Lowest detectable and quantifiable levels of analyte [1] [2]. | LOD: Signal-to-noise ratio ≥ 3:1 [1]. LOQ: Signal-to-noise ratio ≥ 10:1 [1]. | | Robustness | Capacity to remain unaffected by small, deliberate method variations [1] [2]. | Results remain within specified acceptance criteria [1] [4]. |

Troubleshooting Common HPLC Issues

Here are solutions to some frequently encountered problems during method development and validation:

Problem Possible Causes Suggested Solutions

| Tailing Peaks | 1. Secondary interactions with active silanols on stationary phase [5]. 2. Incorrect mobile phase pH [5]. 3. Column void at inlet [5]. | 1. Use high-purity, end-capped columns (e.g., C18) [5]. 2. For basic compounds, use low-pH mobile phase (~pH 2.5) [5]. 3. Reverse column flow direction or replace column [5]. | | Poor Peak Resolution | 1. Inappropriate column selectivity [1]. 2. Non-optimal mobile phase composition or gradient [1]. | 1. Adjust mobile phase pH or organic solvent ratio [1]. 2. Switch to a column with different chemistry (e.g., phenyl) [1]. | | High %RSD in Precision | 1. Inconsistent sample preparation or injection [1]. 2. Instrument issues (leaks, pump fluctuations) [1]. | 1. Check pipetting accuracy and ensure sample homogeneity [1]. 2. Perform instrument calibration and check for injector issues [1]. | | Unexpected Peak Shifts | 1. Column aging or degradation [1]. 2. Mobile phase inconsistencies (pH, composition) [1]. | 1. Replace with a new column from the same batch if possible [1]. 2. Ensure consistent mobile phase preparation and check pH accuracy [1]. |

Example: Detailed Protocol for Hypericin Analysis

This method is adapted from a published UHPLC procedure for analyzing St. John's Wort extracts, which can serve as a foundation for your own method development and validation [6].

Materials and Equipment
  • HPLC/UHPLC System: Thermo Fisher Vanquish system or equivalent, with a UV-Vis DAD detector [6].
  • Column: ACME Xceed C18 column (100 x 2.1 mm, 1.9 µm) or equivalent [6].
  • Standards: this compound reference standard (e.g., Cayman Chemical, Item No. 11334) [6].
  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid [6].
  • Samples: Powdered St. John's Wort extract, capsules, or tablets [6].
Chromatographic Conditions
  • Mobile Phase A: 0.2% (v/w) Phosphoric acid in water [6].
  • Mobile Phase B: Acetonitrile [6].
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 5 | 5 | 95 | | 7 | 5 | 95 | | 7.1 | 70 | 30 | | 10 | 70 | 30 |
  • Flow Rate: 0.4 mL/min [6].
  • Column Temperature: 30 °C [6].
  • Detection Wavelength: 588 nm [6].
  • Injection Volume: 5 µL [6].
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 0.5 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make to volume with methanol to get a stock solution (~50 µg/mL). Further dilute with methanol to a working concentration of ~0.01 mg/mL [6].
  • Sample Preparation:
    • For extracts: Accurately weigh about 25 mg of powdered extract into a 10 mL volumetric flask. Dissolve and sonicate with methanol, then bring to volume [6].
    • For capsules: Weigh ~0.3 g of content into a 50 mL volumetric flask. Dissolve and sonicate with methanol for 30 minutes, then bring to volume [6].
    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection [6].
Validation Experiments
  • Linearity: Prepare this compound standard solutions at a minimum of 5 concentration levels across the expected range (e.g., from LOQ to 150% of target concentration). Plot peak area vs. concentration and calculate the regression coefficient (R²) [1] [6].
  • Accuracy (Recovery): Spike a pre-analyzed sample with known quantities of this compound standard at three levels (e.g., 50%, 100%, 150%). Calculate the percentage recovery of the added analyte [1] [2].
  • Precision:
    • Repeatability: Inject six independent preparations of a single sample batch (at 100% concentration) and calculate the %RSD of the this compound content [1].
    • Intermediate Precision: Have a second analyst perform the same analysis on a different day or using a different instrument, and compare the results [1] [2].
  • Specificity: Inject a blank solvent (methanol), a placebo (if available), and the sample. Ensure the this compound peak is pure and not co-eluting with any other peak [1] [6]. Using a Diode Array Detector (DAD) to check peak purity is highly recommended [1].
  • LOD and LOQ: Inject progressively diluted standard solutions and determine the concentrations that yield signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [1].

The workflow below summarizes the key stages of the method validation process:

G HPLC Method Validation Workflow Start Define Method Objective and Scope Plan Develop Validation Protocol (Parameters & Acceptance Criteria) Start->Plan Exp Perform Validation Experiments Plan->Exp Eval Evaluate Data vs. Acceptance Criteria Exp->Eval Report Compile Validation Report Eval->Report End Method Ready for Routine Use Report->End

Key Considerations for this compound Analysis

  • Sample Preparation is Critical: The extraction process significantly impacts this compound yield. One study used a multi-step preparation involving chloroform to remove chlorophyll and other non-polar constituents, followed by acetone extraction [7].
  • Ecological Factors: Research indicates that this compound content in the plant is influenced by ecological and phenological factors like altitude, hill aspect, and soil nitrogen [7]. For consistent analytical results, source plant material with known and controlled growing conditions.
  • Documentation for Compliance: For regulatory submissions, maintain thorough documentation, including the validation plan, all raw data (chromatograms, calibration curves), and a final summary report [1] [4].

References

hypericin vs photofrin photodynamic therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hypericin and Photofrin

Feature This compound Photofrin
Source & Chemistry Natural, pure compound from St. John's wort [1] [2] Synthetic, complex mixture of porphyrin oligomers [3]
Absorption Peak ~590 nm [4] [5] ~630 nm [3]
Light Penetration Depth Moderate (less than Photofrin) Greater (due to longer absorption wavelength) [3]
ROS Quantum Yield High [2] Moderate [3]
Dark Toxicity Generally minimal, but light-independent effects reported [6] [3] Low [3]
Cellular Uptake Rapid (peaks within hours); hydrophobic [7] [3] Slower; hydrophilicity affects uptake [3]
Primary Cell Death Mechanisms Apoptosis (via mitochondrial pathway), paraptosis, autophagy [8] [2] [5] Apoptosis, Necrosis [3]
Skin Photosensitivity Duration Shafter administration) [2] Long-lasting (weeks to months) [2]

A direct in vitro comparison using human epidermoid carcinoma cells (A431) under identical conditions provides crucial efficacy data [3].

Efficacy Parameter (in vitro, A431 cells) This compound Photofrin
Phototoxicity (IC₅₀) 0.11 ± 0.03 µM [3] 0.86 ± 0.33 µM [3]
Dark Cytotoxicity Threshold >3.13 µM [3] >25 µM [3]
Cellular Uptake (relative FI) ~7.5x Higher [3] Baseline [3]
Apoptosis Induction (24h post-PDT) ~40% [3] ~20% [3]

Experimental Insights and Protocols

The quantitative differences in efficacy are linked to each drug's mechanisms of action, supported by specific experimental models.

  • This compound's Pro-Apoptotic Pathways: Research using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrates that this compound-PDT induces apoptosis through a mitochondrial pathway. This involves upregulating the Bax/Bcl-2 ratio, causing the collapse of the mitochondrial membrane potential (ΔΨm), and releasing cytochrome c, which activates caspase-9 and caspase-3 [2]. It can also inhibit pro-survival signals by suppressing the VEGF-A-mediated PI3K/Akt pathway [2].

G HY This compound-PDT ROS ROS Generation HY->ROS Mito Mitochondrial Damage ROS->Mito VEGF VEGF-A Suppression ROS->VEGF BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI3K Inhibition of PI3K/Akt Pathway PI3K->Apoptosis Contributes to VEGF->PI3K

  • Photofrin's Action and a Direct Comparison Protocol: The key to obtaining the comparative data in the table above was a standardized protocol that allows for a head-to-head assessment [3].
    • Cell Line: Human epidermoid carcinoma cells (A431).
    • Treatment:
      • Photosensitizer Incubation: Cells were incubated with various concentrations of this compound or Photofrin for 24 hours in the dark.
      • Illumination: After replacing the drug-containing medium, cells were irradiated using a specific LED-based illumination system.
    • Analysis:
      • Phototoxicity (IC₅₀): Cell viability was measured 24 hours post-PDT using the MTT assay.
      • Apoptosis: The percentage of apoptotic cells was quantified 24 hours post-PDT using flow cytometry (Annexin V-FITC/PI staining).

Key Considerations for Research Applications

When deciding between these two photosensitizers for a specific application, consider the following:

  • Choose this compound if your priority is high phototoxic potency and a clear, specific mechanism of action. Its rapid cellular uptake and strong pro-apoptotic signaling make it excellent for in vitro mechanistic studies [3] [5]. Its shorter skin photosensitivity is also a potential clinical advantage [2].
  • Choose Photofrin if your research requires a greater depth of tissue penetration due to its longer absorption wavelength, which can be a critical factor for treating deeper tumors [3]. It is also one of the most clinically established photosensitizers.

References

hypericin vs traditional antidepressants mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Experimental Data Comparison

Feature Hypericin (from Hypericum perforatum) Traditional Antidepressants (SSRIs/SNRIs as representative examples)
Primary Molecular Targets Multi-targeted: Influences monoamine systems (serotonin, dopamine, norepinephrine), GABA, glutamate receptors; also modulates the microbiota-gut-brain (MGB) axis [1] [2] [3]. Targeted: Primarily inhibits the reuptake of specific monoamines via transporters (e.g., SERT for SSRIs; SERT and NET for SNRIs) [4].

| Neurotransmitter System Effects | - Inhibits synaptic reuptake of serotonin, dopamine, and norepinephrine in vitro [1].

  • Interacts with adenosine, GABA(A), GABA(B), and glutamate receptors [1].
  • In vivo, leads to downregulation of β-adrenergic receptors and upregulation of serotonin 5-HT₂ receptors [1]. | - SSRIs: Selectively block the serotonin transporter (SERT), increasing synaptic serotonin levels [4].
  • SNRIs: Block both serotonin and norepinephrine transporters, increasing synaptic levels of both [4]. | | Key Downstream Pathways & Effects | - Neuroinflammation: Reduces hippocampal neuroinflammation and NLRP3 inflammasome activation [2].
  • MGB Axis: Increases beneficial gut bacteria (e.g., Akkermansia muciniphila), restores glycerophospholipid metabolism, and strengthens the intestinal barrier [2] [5].
  • HPA Axis: Involved in the regulation of the hypothalamic-pituitary-adrenal axis function [1]. | - BDNF Pathway: Chronic administration increases neuroprotective proteins like Brain-Derived Neurotrophic Factor (BDNF), promoting neurogenesis and synaptic plasticity [4].
  • Receptor Regulation: Leads to downstream changes in neurotransmitter receptor sensitivity over time [4]. | | Supporting Experimental Models | - In Vivo: Chronic restraint stress (CRS) and chronic unpredictable stress (CUS) mouse/rat models demonstrate efficacy in behavioral tests (forced swim test, tail suspension test) [2] [5].
  • Methodology: Animals treated with this compound or extract are subjected to behavioral despair tests. Tissues are analyzed via 16S rDNA sequencing for gut microbiota, H&E staining for histology, and immunofluorescence for neurotrophic factors [2] [5]. | - In Vivo: Widely tested in various animal models, including the forced swim test and olfactory bulbectomy model [6].
  • Clinical Trials: Extensive human clinical trials and large-scale studies (e.g., STAR*D) establish efficacy and safety profiles [7] [4]. | | Key Experimental Findings (Quantitative) | - In CRS mice, this compound (5 mg/kg) significantly increased sucrose preference and reduced immobility time in forced swim and tail suspension tests [2].
  • Restored levels of Akkermansia muciniphila and corrected glycerophospholipid metabolism disruptions in the hippocampus and colon [2]. | - Remission Rates: In the STAR*D trial, the cumulative remission rate after four treatment steps was about 67% [7].
  • Onset of Action: Noticeable effects typically require 3 weeks or more of continuous treatment [6]. |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for key experiments cited above.

Protocol 1: Assessing Antidepressant-like Effects in Mice (Behavioral Despair Test)

This protocol is used for initial, rapid screening of potential antidepressant compounds like this compound [5].

  • Animals: Groups of male BALB/c or ICR mice (e.g., 19-21 g).
  • Treatment: Acute pre-treatment with the test substance (e.g., this compound or polysaccharide-rich ingredient HPP2) or vehicle control is administered via oral gavage.
  • Testing: After a predetermined time (e.g., 1 hour), mice are placed individually in cylinders filled with water in a forced swim test or suspended by the tail in a tail suspension test.
  • Data Collection: Sessions are videotored. The total duration of immobility (defined as passive floating or hanging with only necessary movements to keep the head above water or stay upright) is scored manually or automatically by software over a standard test period (e.g., 6 minutes).
  • Analysis: A significant reduction in immobility time in the treated group compared to the control group is interpreted as an antidepressant-like effect.
Protocol 2: Investigating the Microbiota-Gut-Brain Axis (Chronic Restraint Stress Model)

This protocol elucidates the role of the gut-brain axis in depression and the effects of interventions like this compound [2].

  • Chronic Stress Induction: Mice are subjected to physical restraint daily (e.g., in a 50 mL conical tube with ventilation) for a prolonged period (e.g., 2-4 hours per day for 3-6 weeks).
  • Drug Intervention: During the stress period, mice receive daily doses of the test compound (e.g., 5 mg/kg this compound) or vehicle.
  • Behavioral Phenotyping: Mice undergo a battery of tests:
    • Sucrose Preference Test (Anhedonia): Measures the loss of interest in pleasure. Mice are given a choice between water and a sucrose solution. A decreased preference for sucrose indicates a depressive-like state.
    • Forced Swim Test (Behavioral Despair): As described in Protocol 1.
  • Sample Collection: After behavioral tests, fecal samples are collected for 16S rDNA sequencing to analyze gut microbiota composition. Brain tissues (e.g., hippocampus) and colon tissues are collected.
  • Molecular Analysis:
    • Microbiome: 16S rDNA sequencing data is processed to identify taxonomic changes and correlated with behavioral and metabolic data.
    • Metabolomics: Tissues are analyzed using LC-MS to profile metabolites, particularly focusing on lipid metabolism pathways like glycerophospholipid metabolism.
    • Histology: Colon and brain tissues are examined using H&E staining for structural integrity and immunofluorescence for markers like BDNF.

Mechanism of Action Pathways

The following diagrams illustrate the core mechanistic pathways for this compound and Traditional Antidepressants, summarizing the information from the comparison table.

Diagram: Multi-Target Antidepressant Mechanism of this compound

hypericin_mechanism This compound This compound Neurotransmitter Neurotransmitter This compound->Neurotransmitter Modulates Inflammation Inflammation This compound->Inflammation Reduces MGB_Axis MGB_Axis This compound->MGB_Axis Modulates Inhibits monoamine    reuptake (in vitro) Inhibits monoamine    reuptake (in vitro) Neurotransmitter->Inhibits monoamine    reuptake (in vitro) Interacts with    GABA/Glutamate receptors Interacts with    GABA/Glutamate receptors Neurotransmitter->Interacts with    GABA/Glutamate receptors Receptor regulation    (e.g., 5-HT₂, β-adrenergic) Receptor regulation    (e.g., 5-HT₂, β-adrenergic) Neurotransmitter->Receptor regulation    (e.g., 5-HT₂, β-adrenergic) Inhibits NLRP3    inflammasome Inhibits NLRP3    inflammasome Inflammation->Inhibits NLRP3    inflammasome Reduces hippocampal    neuroinflammation Reduces hippocampal    neuroinflammation Inflammation->Reduces hippocampal    neuroinflammation Increases A. muciniphila Increases A. muciniphila MGB_Axis->Increases A. muciniphila Restores gut barrier Restores gut barrier MGB_Axis->Restores gut barrier Normalizes    glycerophospholipid metabolism Normalizes    glycerophospholipid metabolism MGB_Axis->Normalizes    glycerophospholipid metabolism

Diagram: Primary Mechanism of Traditional Antidepressants (SSRIs/SNRIs)

traditional_antidepressants SSRI SSRI/SNRI SERT Blocks SERT/SERT&NET SSRI->SERT Synapse Increased synaptic    monoamines (5-HT/NE) SERT->Synapse Rapid effect on    neurotransmitter levels Rapid effect on    neurotransmitter levels SERT->Rapid effect on    neurotransmitter levels Adaptation Long-term neuronal    adaptation Synapse->Adaptation BDNF Increased BDNF    & neurogenesis Adaptation->BDNF BDGF_Note (Therapeutic effect linked    to this delayed outcome)

Key Interpretations and Research Gaps

  • Multi-Target vs. Single-Target Philosophy: The mechanism of Hypericum/hypericin aligns with a "network pharmacology" approach, where a combination of subtle effects on multiple systems creates an overall therapeutic outcome [1] [8]. In contrast, conventional antidepressants were developed based on a more specific, single-target hypothesis (the monoamine theory) [7] [4].
  • The Gut-Brain Axis as a Novel Frontier: this compound's action through the microbiota-gut-brain axis represents a more recent and distinct pathway not traditionally associated with conventional drugs [2]. This highlights a new direction for antidepressant research.
  • Addressing the Bioavailability Paradox: A key question in the field is how this compound, which has poor bioavailability and low measured brain concentrations, exerts significant effects in vivo. Research suggests its effects may be indirect, possibly mediated by active metabolites, the vagus nerve, or the production of endogenous ligands, or that its primary site of action is peripheral (e.g., the gut) [2] [3].

References

Hypericin in Extract vs. Isolated: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between hypericin in the context of a full St. John's wort extract and in its isolated form.

Aspect This compound in St. John's Wort Extract Isolated this compound Compound
Primary Role Contributory agent within a multi-component system [1] [2] Independent, dose-dependent pharmacological agent [3]

| Mechanism of Action | - Part of broad-spectrum activity with hyperforin [1] [2]

  • Potential activation of cAMP/PKA/AMPK pathway [2] | - Delayed modulation of HPA axis gene expression (e.g., reduces CRH mRNA) [3] | | Experimental Efficacy | Clinically effective for mild-to-moderate depression [1] | Shows antidepressant effects in animal models, but may be less effective than full extract in some behavioral tests [1] | | Key Characteristics | - Effects are complemented/synergized by hyperforin [1] [2]
  • Component may be metabolized by gut microbiome, potentially acting as a prodrug [4] | - Pure compound allows for precise dose-response studies [3] |

Detailed Experimental Data and Protocols

The data supporting the comparisons above come from specific experimental models. The table below outlines the key methodologies and findings from pivotal studies.

Study Focus Experimental Model & Protocol Key Findings on this compound vs. Extract

| HPA Axis Gene Regulation [3] | - Model: Normal and stressed rats

  • Protocol: 2-week vs. 8-week administration via gavage. Imipramine (15 mg/kg), Hypericum extract (500 mg/kg), this compound (0.2 mg/kg). mRNA levels measured by in situ hybridization. | - Similar Effects: Both extract and pure this compound, after 8 weeks, decreased CRH mRNA in the hypothalamus and 5-HT1A receptor mRNA in the hippocampus to a similar extent.
  • Distinct Effects: Only the full extract, not this compound alone, prevented some stress-induced gene changes (e.g., in GAD and POMC). | | Anti-inflammatory & Beta-Cell Protection [2] [5] | - Model: INS-1E pancreatic beta-cell line
  • Protocol: Cells pretreated with cytokine mix to induce inflammation. Treated with SJW extract (2-5 μg/ml) or pure this compound. Protein phosphorylation and gene expression assessed via Western blot and qPCR. | - Similar Effects: Both the full extract and this compound inhibited cytokine-induced phosphorylation of STAT-1 and NF-κB.
  • Superiority of Extract: The full extract demonstrated a more consistent and broad-spectrum protective effect on cellular signaling pathways. | | Content & Bioavailability [6] [7] | - Protocol: HPLC analysis of this compound content in various commercial SJW products (tablets, capsules, tinctures) and infusions. | - Content Variability: this compound content varies significantly between different commercial SJW products [6].
  • Daily Dose: The daily dose of hypericins from infusions is comparable to that from some solid alcoholic extracts [7]. |

Signaling Pathways and Experimental Workflow

To better understand the complex mechanisms of action, the following diagrams map out the key signaling pathways influenced by SJW and the experimental workflow for comparing the extract and isolated compound.

Signaling Pathways Influenced by St. John's Wort

The diagram below illustrates the multi-target mechanisms by which St. John's wort extract and its components, this compound and hyperforin, exert their effects. The green arrows indicate an activating or up-regulating effect, while the red lines with a blunt end indicate an inhibitory or down-regulating effect.

cluster_primary St. John's Wort Extract HP Hyperforin NA NA HP->NA Elevates intracellular Na+ HY This compound cAMP cAMP HY->cAMP Activates CRH CRH mRNA Expression HY->CRH Reduces (Long-term) Other Other Flavonoids & Metabolites InflamPath Inflammatory Signaling (STAT-1, NF-κB, MAPK/JNK) Other->InflamPath Inhibits Uptake Neurotransmitter Reuptake (Serotonin, Noradrenaline, Dopamine) NA->Uptake Disrupts AMPK AMPK Pathway cAMP->AMPK Activates Apoptosis β-Cell Apoptosis InflamPath->Apoptosis Prevents Stress Stress HPA HPA Axis Activation Stress->HPA HPA->CRH

Experimental Comparison Workflow

This diagram outlines a generalized experimental protocol for comparing the effects of the full extract versus isolated this compound, as seen in the cited research.

Start Define Research Objective Model Select Experimental Model Start->Model InVivo In Vivo (e.g., Rat) - Normal - Stressed Model->InVivo InVitro In Vitro (e.g., Cell Lines) - Neuronal - Pancreatic β-Cells Model->InVitro Treatment Administer Treatments InVivo->Treatment InVitro->Treatment FullExtract Standardized Extract (Specific dose) Treatment->FullExtract Full SJW Extract Isothis compound Pure this compound (Equivalent or comparable dose) Treatment->Isothis compound Isolated this compound Control Positive/Negative Control Treatment->Control Control/Reference (e.g., Imipramine) Analysis Conduct Analysis Treatment->Analysis After set duration (e.g., 2 wks, 8 wks) Mol Gene Expression (qPCR) Protein Phosphorylation (Western Blot) Neurotransmitter Levels Analysis->Mol Molecular Level Behav Forced Swim Test Learned Helplessness Analysis->Behav Behavioral Level (In Vivo) Results Compare Results: Extract vs. Isolated Compound Mol->Results Behav->Results

Key Takeaways for Researchers

  • This compound is Necessary but Not Sufficient: While this compound contributes to the overall antidepressant and neuroendocrine effects of St. John's wort, it does not fully replicate the broad pharmacological profile of the multi-constituent extract [1] [3].
  • Synergism is Central to Efficacy: The therapeutic action of SJW is a synergistic phenomenon. Hyperforin is identified as a key "broad-band" player, but the full therapeutic profile, including anti-inflammatory effects and HPA axis normalization, arises from the combined action of this compound, hyperforin, and other constituents [1] [2] [5].
  • Consider Standardization and Formulation: The significant variability in this compound and hyperforin content between different commercial SJW products means they are not therapeutically interchangeable [6]. For research and development, careful standardization of the entire extract is crucial for consistent and reproducible results.

References

hypericin accumulation malignant vs normal tissue validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence of Accumulation

The following table summarizes key findings from studies investigating hypericin accumulation:

Tumor/Model System Comparison/Tissue Key Finding on Accumulation Experimental Method Citation
Subcutaneous P388 lymphoma (mouse) Tumor vs. surrounding healthy skin/muscle 16-fold higher concentration in tumor tissue Drug extraction & quantification from harvested tissues [1]
Various mouse tumor models (RIF-1, MH22A, etc.) Tumor tissue related to tumor weight Rapid exponential decay of accumulation with increasing tumor weight; correlated with tumor blood flow Spectrofluorometric determination of tumor FITC-dextran uptake (blood flow) [1]
Human Cervical (HeLa) & Lung (A549) cancer cells vs. normal primary cells Cancer cells vs. normal dendritic cells (DCs) & peripheral blood mononuclear cells (PBMCs) Stationary accumulation in organelles (nuclei, mitochondria) of cancer cells; no accumulation in nuclei/mitochondria of normal cells Spatiotemporal image cross-correlation spectroscopy (STICCS) [2]
Hepatocellular carcinoma (HepG2) vs. normal liver (LO2) cells Vital cells vs. dead cells (both cancer and normal) Significantly higher and prolonged retention in dead cells; no difference between vital HepG2 and vital LO2 cells Fluorescence microscopy, flow cytometry, and HPLC [3]
Glioblastoma (U-87 MG) spheroids Distribution within 3D tumor spheroids Gradient distribution after short incubation; homogeneous distribution after long incubation, penetrating the core Fluorescence microscopy and Fluorescence Lifetime Imaging Microscopy (FLIM) [4]

Detailed Experimental Protocols

For researchers seeking to replicate or understand these findings, here are the detailed methodologies from key studies.

Protocol for In Vivo Tumor Accumulation and Correlation Studies

This method, used in [1], evaluates this compound uptake and its determinants in animal models.

  • Animal and Tumor Models: Six different tumor models (e.g., RIF-1 fibrosarcoma, MH22A hepatoma) were grafted subcutaneously in mice.
  • This compound Administration: this compound (5 mg kg⁻¹) was administered intravenously via tail vein injection, dissolved in a vehicle of 25% DMSO, 25% PEG 400, and water.
  • Tissue Harvesting: Animals were euthanized 6 hours post-injection. Tumors were harvested, weighed, and frozen at -20°C until analysis.
  • Quantification of this compound: Tissue this compound content was determined via extraction and chemical quantification as previously described [1].
  • Tumor Blood Perfusion: Measured by spectrofluorometric analysis of tumor uptake of FITC-labeled dextran (MW 2x10⁶) injected intravenously.
  • Tumor Vessel Permeability: Assessed by intraperitoneal injection of Evans blue dye. After 48 hours, tumors were dissected, dissolved, and the dye concentration was measured spectrophotometrically.
Protocol for In Vitro Specificity in Cell Cultures

This protocol, from [3], directly tests cancer-selectivity versus necrosis-avidity.

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) and non-neoplastic liver cells (LO2) are cultured.
  • Induction of Cell Death: A portion of the cells is rendered necrotic by heating at 59°C for two hours. Cell death is confirmed by trypan blue staining.
  • This compound Incubation: Both vital and dead cells are co-cultured with 1 µM this compound for either one hour or two days. For long-term incubation, cells are rinsed with 1% FBS-DMEM six times daily to remove unbound drug.
  • Quantification of Accumulation:
    • Fluorescence Microscopy: Cells are observed under a fluorescence microscope with appropriate filters to visualize red fluorescence from this compound.
    • Flow Cytometry: Cells are analyzed to determine the mean fluorescence intensity (MFI).
    • HPLC: For precise concentration measurement, cells are counted, and this compound is extracted with acetone for Reverse-Phase HPLC analysis.

Mechanisms of Tumor-Selective Accumulation

Research indicates that this compound's accumulation is not due to cancer cells inherently absorbing more of the drug, but rather a consequence of the tumor's physiological environment, a principle known as the Enhanced Permeability and Retention (EPR) effect [1] [5]. The following diagram illustrates the key mechanisms and experimental workflow for validating this tumoritropic behavior.

G cluster_environment Tumor Microenvironment (EPR Effect) cluster_avidity Necrosis-Avidity Property This compound This compound TumorVessels Tumor Vasculature This compound->TumorVessels Systemic Administration Uptake Cellular Uptake & Retention TumorVessels->Uptake Passive Diffusion & Carrier-mediated Transport High Vessel\nPermeability High Vessel Permeability TumorVessels->High Vessel\nPermeability Result Selective Accumulation in Malignant Tissue Uptake->Result Lipoprotein-assisted\nTransport Lipoprotein-assisted Transport High Vessel\nPermeability->Lipoprotein-assisted\nTransport Poor Lymphatic Drainage\n(Retention) Poor Lymphatic Drainage (Retention) Lipoprotein-assisted\nTransport->Poor Lymphatic Drainage\n(Retention) Poor Lymphatic Drainage\n(Retention)->Result Contributes to Halted Energy Metabolism Halted Energy Metabolism Binding to Cellular Debris\n(e.g., phosphatidylserine) Binding to Cellular Debris (e.g., phosphatidylserine) Halted Energy Metabolism->Binding to Cellular Debris\n(e.g., phosphatidylserine) Irreversible Trapping Irreversible Trapping Binding to Cellular Debris\n(e.g., phosphatidylserine)->Irreversible Trapping Irreversible Trapping->Result In necrotic regions

Key Limitations and Research Gaps

When interpreting these promising results, you should consider the following limitations:

  • Necrosis-Avidity vs. Cancer-Specificity: A pivotal finding is that this compound's retention in tumors may be more attributed to its strong affinity for necrotic tissue, which is common within solid tumors, rather than a specific targeting of vital cancer cells [3]. One study concluded this compound shows a "necrosis-avid property rather than cancer-targetability" [3].
  • Influence of Experimental Models: Accumulation behavior can vary significantly between 2D cell cultures, 3D spheroids, and in vivo models due to differences in complexity, cell-cell interactions, and the presence of a tumor microenvironment [4].
  • Formulation-Dependent Dynamics: The vehicle used to dissolve hydrophobic this compound (e.g., DMSO/PEG vs. PVP-based formulations) can influence its bioavailability, distribution, and cellular uptake pathways [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

504.08451746 Da

Monoisotopic Mass

504.08451746 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7V2F1075HD

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Hypericin is an anthraquinone derivative that is naturally found in the yellow flower of Hypericum perforatum (St. John's wort) with antidepressant, potential antiviral, antineoplastic and immunostimulating activities. Hypericin appears to inhibit the neuronal uptake of serotonin, norepinephrine, dopamine, gamma-amino butyric acid (GABA) and L-glutamate, which may contribute to its antidepressant effect. Hypericin may also prevent the replication of encapsulated viruses probably due to inhibition of the assembly and shedding of virus particles in infected cells. This agent also exerts potent phototoxic effects by triggering apoptotic signaling that results in formation of reactive oxygen species.

MeSH Pharmacological Classification

Antidepressive Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

548-04-9

Wikipedia

Hypericin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Last modified: 08-15-2023
1: Huang LF, Wang ZH, Chen SL. Hypericin: chemical synthesis and biosynthesis. Chin J Nat Med. 2014 Feb;12(2):81-8. doi: 10.1016/S1875-5364(14)60014-5. Review. PubMed PMID: 24636057.
2: Jiang B, Wang J, Ni Y, Chen F. Necrosis avidity: a newly discovered feature of hypericin and its preclinical applications in necrosis imaging. Theranostics. 2013 Aug 10;3(9):667-76. doi: 10.7150/thno.6650. eCollection 2013. Review. PubMed PMID: 24052807; PubMed Central PMCID: PMC3776218.
3: Krammer B, Verwanger T. Molecular response to hypericin-induced photodamage. Curr Med Chem. 2012;19(6):793-8. Review. PubMed PMID: 22214453.
4: Olivo M, Fu CY, Raghavan V, Lau WK. New frontier in hypericin-mediated diagnosis of cancer with current optical technologies. Ann Biomed Eng. 2012 Feb;40(2):460-73. doi: 10.1007/s10439-011-0462-7. Epub 2011 Nov 29. Review. PubMed PMID: 22124793; PubMed Central PMCID: PMC3281199.
5: Chopra A. (64)Cu-Labeled bis-1,4,7,10-tetraazacyclododecane-N,N',N,N'-tetraacetic acid conjugated hypericin. 2011 May 03 [updated 2011 May 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK55564/ PubMed PMID: 21656982.
6: Theodossiou TA, Hothersall JS, De Witte PA, Pantos A, Agostinis P. The multifaceted photocytotoxic profile of hypericin. Mol Pharm. 2009 Nov-Dec;6(6):1775-89. doi: 10.1021/mp900166q. Review. PubMed PMID: 19739671.
7: Olivo M, Du HY, Bay BH. Hypericin lights up the way for the potential treatment of nasopharyngeal cancer by photodynamic therapy. Curr Clin Pharmacol. 2006 Sep;1(3):217-22. Review. PubMed PMID: 18666746.
8: Saw CL, Heng PW, Olivo M. Potentiation of the photodynamic action of hypericin. J Environ Pathol Toxicol Oncol. 2008;27(1):23-33. Review. PubMed PMID: 18551893.
9: Lobban CS, Hallam SJ, Mukherjee P, Petrich JW. Photophysics and multifunctionality of hypericin-like pigments in heterotrich ciliates: a phylogenetic perspective. Photochem Photobiol. 2007 Sep-Oct;83(5):1074-94. Review. PubMed PMID: 17880503.
10: Vacek J, Klejdus B, Kubán V. [Hypericin and hyperforin: bioactive components of St. John's Wort (Hypericum perforatum). Their isolation, analysis and study of physiological effect]. Ceska Slov Farm. 2007 Apr;56(2):62-6. Review. Czech. PubMed PMID: 17619301.
11: Putnik K, Stadler P, Schäfer C, Koelbl O. Enhanced radiation sensitivity and radiation recall dermatitis (RRD) after hypericin therapy -- case report and review of literature. Radiat Oncol. 2006 Sep 1;1:32. Review. PubMed PMID: 16948841; PubMed Central PMCID: PMC1564402.
12: Kiesslich T, Krammer B, Plaetzer K. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy. Curr Med Chem. 2006;13(18):2189-204. Review. PubMed PMID: 16918348.
13: Saw CL, Olivo M, Soo KC, Heng PW. Delivery of hypericin for photodynamic applications. Cancer Lett. 2006 Sep 8;241(1):23-30. Epub 2005 Nov 21. Review. PubMed PMID: 16303248.
14: Kubin A, Wierrani F, Burner U, Alth G, Grünberger W. Hypericin--the facts about a controversial agent. Curr Pharm Des. 2005;11(2):233-53. Review. PubMed PMID: 15638760.
15: Kamuhabwa A, Agostinis P, Ahmed B, Landuyt W, van Cleynenbreugel B, van Poppel H, de Witte P. Hypericin as a potential phototherapeutic agent in superficial transitional cell carcinoma of the bladder. Photochem Photobiol Sci. 2004 Aug;3(8):772-80. Epub 2004 Apr 2. Review. PubMed PMID: 15295634.
16: Miskovsky P. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules. Curr Drug Targets. 2002 Feb;3(1):55-84. Review. PubMed PMID: 11899265.
17: Agostinis P, Vantieghem A, Merlevede W, de Witte PA. Hypericin in cancer treatment: more light on the way. Int J Biochem Cell Biol. 2002 Mar;34(3):221-41. Review. PubMed PMID: 11849990.
18: Agostinis P, Assefa Z, Vantieghem A, Vandenheede JR, Merlevede W, De Witte P. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin. Adv Enzyme Regul. 2000;40:157-82. Review. PubMed PMID: 10828351.
19: Lavie G, Mazur Y, Lavie D, Meruelo D. The chemical and biological properties of hypericin--a compound with a broad spectrum of biological activities. Med Res Rev. 1995 Mar;15(2):111-9. Review. Erratum in: Med Res Rev 1995 May;15(3):259. PubMed PMID: 7739292.
20: Durán N, Song PS. Hypericin and its photodynamic action. Photochem Photobiol. 1986 Jun;43(6):677-80. Review. PubMed PMID: 3529141.

Explore Compound Types